1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQOAYUXVCSSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952176 | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-01-7, 29730-81-2 | |
| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1743-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminotetralin hydrochloride, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. This compound, a key intermediate in medicinal chemistry, necessitates rigorous structural confirmation to ensure the integrity of subsequent research and development.[1] This document outlines the expected outcomes from various spectroscopic and chromatographic techniques, supported by detailed experimental protocols and data analysis frameworks.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Aminotetralin HCl, THN HCl |
| CAS Number | 1743-01-7 |
| Molecular Formula | C₁₀H₁₃N·HCl |
| Molecular Weight | 183.68 g/mol |
| Structure | ![]() |
Analytical Workflow for Structure Elucidation
The structural confirmation of this compound is achieved through a multi-technique approach. The logical workflow integrates data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to provide an unambiguous structural assignment.
Caption: Logical workflow for the structure elucidation of this compound.
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight of the free amine and to gain insights into its fragmentation pattern, which supports the proposed structure.
Expected Data
| Technique | Parameter | Expected Value |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ of free amine | m/z 148.1121 (Calculated: 148.1126 for C₁₀H₁₄N⁺)[1] |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺) of free amine | m/z 147 |
| EI-MS | Key Fragment Ion (α-cleavage) | m/z 130 |
| EI-MS | Other Significant Fragments | m/z 117, 115, 91 |
Fragmentation Pathway
The primary fragmentation pathway for 2-aminotetralin under electron ionization involves alpha-cleavage, which is characteristic of amines. This results in the loss of an ethyl radical to form a stable iminium ion.
Caption: Proposed mass fragmentation pathway for 2-aminotetralin.
Experimental Protocol: GC-MS Analysis
Given the volatility of the free amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.
-
Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of methanol. To analyze the free amine, neutralize the sample with a small amount of a suitable base (e.g., dilute NaOH) and extract with an organic solvent like dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of all atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.3 (broad s) | broad singlet | 3H | - | -NH₃⁺ |
| 7.10-7.20 | multiplet | 4H | - | H-5, H-6, H-7, H-8 |
| ~3.30 | multiplet | 1H | - | H-2 |
| ~3.00 | dd | 1H | J = 16.5, 5.0 | H-1a |
| ~2.75 | dd | 1H | J = 16.5, 8.5 | H-1b |
| ~2.80 | m | 2H | - | H-4 |
| ~2.05 | m | 1H | - | H-3a |
| ~1.70 | m | 1H | - | H-3b |
Note: The protons of the ammonium group are expected to be a broad singlet and may exchange with residual water in the solvent.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| ~137.0 | C | C-4a |
| ~134.5 | C | C-8a |
| ~129.0 | CH | C-6, C-7 |
| ~126.0 | CH | C-5, C-8 |
| ~47.0 | CH | C-2 |
| ~35.0 | CH₂ | C-1 |
| ~30.0 | CH₂ | C-4 |
| ~28.0 | CH₂ | C-3 |
2D NMR Connectivity
2D NMR experiments establish the bonding framework of the molecule.
Caption: Key expected 2D NMR correlations for structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling.
-
DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing confirmatory evidence for the proposed structure.
Expected Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Strong, broad | N-H stretch (primary ammonium salt) |
| ~3050 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1580 | Medium | N-H bend (primary amine salt) |
| ~1450 | Medium | CH₂ bend |
| ~740 | Strong | Aromatic C-H out-of-plane bend (ortho-disubstituted) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Conclusion
The comprehensive analysis of this compound using a combination of mass spectrometry, 1D and 2D NMR spectroscopy, and FTIR provides a robust and unambiguous elucidation of its chemical structure. The data presented in this guide serves as a benchmark for researchers and scientists working with this compound, ensuring the quality and reliability of their scientific endeavors. The detailed experimental protocols offer a standardized approach to obtaining high-quality analytical data.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1,2,3,4-tetrahydronaphthalene HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-1,2,3,4-tetrahydronaphthalene hydrochloride. The information compiled herein is intended to support research, development, and formulation activities involving this compound. While experimentally determined data for the hydrochloride salt is limited in publicly accessible literature, this guide presents available information for the salt and its corresponding free base, 2-aminotetralin, alongside established experimental protocols for the determination of key physicochemical parameters.
Physicochemical Properties
A summary of the available quantitative data for 2-amino-1,2,3,4-tetrahydronaphthalene HCl and its free base, 2-aminotetralin, is presented in Table 1. It is important to note that some of the data for the free base are predicted values and should be considered as such.
| Property | 2-Amino-1,2,3,4-tetrahydronaphthalene HCl | 2-Aminotetralin (Free Base) |
| CAS Number | 1743-01-7[1][2] | 2954-50-9 |
| Molecular Formula | C₁₀H₁₃N·HCl[1][2] | C₁₀H₁₃N |
| Molecular Weight | 183.68 g/mol [1][2][3] | 147.22 g/mol |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 246-247 °C (Predicted) |
| Solubility | Soluble in water | Soluble in DMSO[4] |
| pKa | Data not available | 10.50 ± 0.20 (Predicted) |
| logP | Data not available | Data not available |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of amine hydrochlorides are outlined below. These are general protocols and may require optimization for 2-amino-1,2,3,4-tetrahydronaphthalene HCl.
Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene HCl
A common route for the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene HCl involves the reductive amination of 2-tetralone. An improved route involves the Pummerer rearrangement and cyclization of β-keto sulfoxides, followed by reductive amination. The final step typically involves the conversion of the free base to its hydrochloride salt.[5]
Melting Point Determination
The melting point of a solid amine hydrochloride can be determined using a capillary melting point apparatus.
Solubility Determination
The solubility of 2-amino-1,2,3,4-tetrahydronaphthalene HCl in various solvents can be determined by the equilibrium solubility method.
pKa Determination
The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.
logP Determination
The partition coefficient (logP) between octanol and water can be determined using the shake-flask method followed by concentration analysis.
Biological Activity and Signaling Pathways
2-Aminotetralin and its derivatives are known to interact with several neurotransmitter systems, exhibiting dopaminergic, serotonergic, and adrenergic activities.[1][6][7][8] These compounds serve as valuable scaffolds in medicinal chemistry for targeting these receptor systems.
Dopaminergic Activity
2-Aminotetralin derivatives act as agonists at dopamine receptors.[1][5][9][10] The dopaminergic system is broadly divided into D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families, which trigger distinct downstream signaling cascades.
D1-like Receptor Signaling: Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
D2-like Receptor Signaling: Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Serotonergic and Adrenergic Activity
Derivatives of 2-aminotetralin have also been shown to be potent agonists at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[11][12][13][14][15] Additionally, some analogues exhibit activity at α-adrenergic receptors.[7][16][17] The signaling pathways for these receptors are also complex and can involve modulation of adenylyl cyclase and other second messenger systems.
5-HT1A Receptor Signaling: Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of one derivative of 2-aminotetralin on the alpha-adrenergic receptors of isolated vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 9. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Presynaptic effects of 2-aminotetralins on striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride (Talsupram Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a compound also known as Talsupram hydrochloride. The primary focus of this document is to delineate its molecular interactions, particularly with monoamine transporters, and the subsequent downstream signaling cascades. This guide incorporates quantitative binding affinity data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Its primary mechanism of action involves the high-affinity binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting NET, Talsupram hydrochloride effectively increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is the principal driver of its pharmacological effects. While it is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, Talsupram exhibits a distinct and selective affinity for the norepinephrine transporter.[1]
Quantitative Data Presentation: Binding Affinities
The selectivity and potency of this compound are demonstrated by its binding affinities for the three major monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).
| Compound | Transporter | IC50 (nM) | Reference |
| Talsupram hydrochloride | NET | 0.79 | [1] |
| SERT | Substantially less potent | [1] | |
| DAT | Substantially less potent | [1] |
Signaling Pathways
The inhibition of norepinephrine reuptake by this compound leads to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine then binds to and activates various adrenergic receptors on both presynaptic and postsynaptic neurons, triggering downstream signaling cascades. The primary adrenergic receptors and their signaling pathways are detailed below.
Alpha-1 Adrenergic Receptor Signaling
Activation of alpha-1 adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to Gi proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Nisoxetine.
-
Test Compound: this compound.
-
Non-specific binding inhibitor: Desipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of Desipramine (at a high concentration, e.g., 10 µM), 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
References
The Pharmacology of 2-Aminotetralin Hydrochloride Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1] These rigid analogues of phenylethylamine have proven to be invaluable tools in the study of monoaminergic systems, particularly as ligands for dopamine and serotonin receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of 2-aminotetralin hydrochloride derivatives, with a focus on their structure-activity relationships, receptor binding profiles, and functional activities. Detailed experimental protocols for key pharmacological assays and visualizations of relevant signaling pathways are included to facilitate a deeper understanding and further research in this area.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-aminotetralin derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amino group.[1][3]
Dopamine Receptor Ligands
2-Aminotetralin derivatives have been extensively studied as ligands for dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[1]
-
Aromatic Ring Substitutions: The position and nature of substituents on the aromatic ring are critical for dopamine receptor affinity and selectivity.[1][3] Dihydroxylation of the aromatic ring, particularly at the 5,6-positions, has been shown to greatly enhance dopaminergic activity.[3] Conversely, 5,7-dihydroxy substitution results in less potent dopaminergic agents.[4]
-
Amino Group Substitutions: The nature of the substituent on the amino group also plays a significant role. Dialkylamino substitutions, especially with dipropyl groups, have been found to be productive for dopaminergic activity.[3]
Serotonin Receptor Ligands
Derivatives of 2-aminotetralin, particularly the 5-substituted-2-aminotetralins (5-SATs), have emerged as potent and selective ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[1]
-
C5 Position Substitutions: The introduction of a substituent at the C5 position of the 2-aminotetralin core has a profound impact on affinity and selectivity for serotonin receptors.[1] The addition of aryl or heteroaryl groups at this position generally leads to potent ligands.[1]
-
Stereochemistry: The stereochemistry at the C2 position is a crucial determinant for receptor recognition, with the (S)-enantiomer generally showing higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[5][6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative 2-aminotetralin hydrochloride derivatives at various dopamine and serotonin receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralins (5-SATs) at Human Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
Data compiled from studies on novel 5-substituted-2-aminotetralin (5-SAT) analogs.[7]
Table 2: Functional Activity (EC50, nM and Emax, %) of 5-SATs at Human Serotonin (5-HT) Receptors via cAMP Inhibition
| Compound | 5-HT1A EC50 | 5-HT1A Emax | 5-HT1B EC50 | 5-HT1B Emax | 5-HT1D EC50 | 5-HT1D Emax |
| (2S)-FPT | 36 | 95 | 1.2 | 105 | 0.45 | 110 |
| (2S)-CPT | 42 | 88 | 2.1 | 102 | 0.63 | 108 |
| (2S)-PFPT | 1.1 | 108 | 38 | 92 | 35 | 95 |
Functional activity was determined via cAMP inhibition assays. Emax is relative to the response of the reference agonist 5-CT.[7]
Signaling Pathways
2-Aminotetralin derivatives exert their pharmacological effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.
Dopamine Receptor Signaling
Dopamine receptors are classified into D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled) families.[1][2]
-
D1-like Receptor Signaling: Activation of D1-like receptors by a 2-aminotetralin agonist leads to the stimulation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels.[1][2] This activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like DARPP-32.[1]
-
D2-like Receptor Signaling: Conversely, activation of D2-like receptors by an agonist inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1]
Serotonin Receptor Signaling
2-Aminotetralin derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.[1]
-
5-HT1 Receptor Signaling: 5-HT1 receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[1] Agonist binding inhibits adenylyl cyclase, leading to decreased cAMP levels and modulation of ion channels.[1]
-
5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Experimental Protocols
General Synthesis of 2-Aminotetralin Derivatives
A common synthetic route to N,N-disubstituted 2-aminotetralin derivatives involves the reductive amination of a corresponding substituted β-tetralone.
-
Reaction Setup: The starting tetralone is dissolved in a suitable solvent, such as methanol or dichloroethane.
-
Amine Addition: A primary or secondary amine is added to the reaction mixture.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired 2-aminotetralin derivative.
-
Salt Formation: The free base is typically converted to the hydrochloride salt for improved stability and solubility.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the receptor of interest.
-
Homogenize the cells in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of the unlabeled 2-aminotetralin derivative.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
cAMP Functional Assay
This assay is used to determine the functional activity (EC50 and Emax) of a compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.
Detailed Methodology for Gi-Coupled Receptors:
-
Cell Culture:
-
Culture cells expressing the Gi-coupled receptor of interest (e.g., 5-HT1A) to near confluency.
-
-
Assay Setup:
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
In a 384-well plate, add the cell suspension.
-
-
Compound Addition:
-
Add varying concentrations of the 2-aminotetralin derivative to the wells.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.[1]
-
Conclusion
2-Aminotetralin hydrochloride derivatives represent a versatile and pharmacologically significant class of compounds. Their rigid structure provides a valuable template for the design of potent and selective ligands for dopamine and serotonin receptors. The extensive structure-activity relationship data, coupled with detailed pharmacological characterization, has led to the development of important research tools and therapeutic candidates for a range of neurological and psychiatric disorders. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for the continued exploration and development of this important chemical scaffold.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Dopaminergic Profile of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydronaphthalen-2-amine, commonly known as 2-aminotetralin (2-AT), is a rigid analog of the neurotransmitter dopamine. Its scaffold has been a cornerstone in the development of dopaminergic ligands, providing valuable insights into the structure-activity relationships at dopamine receptors.[1] This technical guide provides a comprehensive analysis of the dopamine receptor affinity of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, detailing its binding profile, the experimental methodologies used for its characterization, and the relevant signaling pathways. The hydrochloride salt form of 2-aminotetralin is frequently used in research due to its increased solubility and stability.
Dopamine Receptor Affinity of 1,2,3,4-Tetrahydronaphthalen-2-amine
The affinity of a compound for a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The binding profile of 1,2,3,4-tetrahydronaphthalen-2-amine at the five dopamine receptor subtypes reveals a preferential affinity for the D2-like family of receptors (D₂, D₃, and D₄) over the D1-like family (D₁ and D₅).
Quantitative Binding Data
The following table summarizes the reported binding affinities (Kᵢ) of 1,2,3,4-tetrahydronaphthalen-2-amine for human dopamine receptor subtypes. It is important to note that experimental conditions can influence these values.
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) |
| 1,2,3,4-Tetrahydronaphthalen-2-amine | >10,000 | 1,800 | 700 | >10,000 |
Data compiled from various sources. Experimental conditions may differ. This table is for comparative purposes.[1]
The data clearly indicates that 1,2,3,4-tetrahydronaphthalen-2-amine possesses a significantly higher affinity for D₂ and D₃ receptors as compared to D₁, D₄, and by extension, D₅ receptors. The selectivity for D₃ over D₂ is approximately 2.5-fold.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like and D2-like, which mediate distinct and often opposing intracellular signaling cascades.[1]
D1-Like Receptor Signaling
The D1-like family, consisting of D₁ and D₅ receptors, primarily couples to the Gαs/olf family of G proteins. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), thereby modulating gene expression and neuronal function.
References
Serotonin Receptor Binding of 2-Amino-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the serotonin (5-HT) receptor binding profile of the 2-amino-1,2,3,4-tetrahydronaphthalene (2-AT) scaffold. 2-AT, a rigid analog of phenylethylamine, serves as a foundational structure in medicinal chemistry for developing ligands targeting monoaminergic systems. While 2-AT itself is primarily characterized as a monoamine releasing agent, its derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), have been extensively studied as direct serotonin receptor ligands. This document details the binding affinities, functional activities, and associated signaling pathways of these key derivatives to elucidate the therapeutic potential of the 2-AT core.
Overview of the 2-Aminotetralin Scaffold
The 2-aminotetralin structure is a versatile pharmacophore that yields derivatives with significant activity at dopaminergic, serotonergic, and adrenergic receptors.[1] The rigidified phenethylamine backbone provides a valuable tool for probing the conformational requirements of receptor binding sites. Modifications to the aromatic ring and the amino group profoundly affect the pharmacological profile, leading to the development of agonists, partial agonists, and antagonists with varying receptor selectivity.[1][2] This guide focuses specifically on the interactions with the serotonin receptor family.
Quantitative Binding Data at Serotonin Receptors
While comprehensive binding data for the unsubstituted parent 2-AT molecule is limited in the reviewed literature, extensive research on its 5-substituted derivatives (5-SATs) provides critical insight into the scaffold's interaction with 5-HT receptors. These derivatives consistently demonstrate high affinity and stereoselective preference for 5-HT1 receptor subtypes.[1][3]
The following tables summarize the quantitative binding affinities (Ki) for representative 5-SAT derivatives at key human serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of (2S)-5-SAT Derivatives at 5-HT1 Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
| (2S)-PFPT | 1.3 | 12 | 13 | >1000 |
Data compiled from studies on 5-substituted-2-aminotetralin (5-SAT) chemotypes.[1][3][4]
Table 2: Binding Affinities (Ki, nM) of Additional Derivatives at 5-HT1A and 5-HT7 Receptors
| Compound Class | Ar Substituent | R Group | 5-HT7 Ki (nM) | 5-HT1A Ki (nM) |
| 2-Aminotetralin | Phenyl | H | 12 | 1.8 |
| 2-Aminotetralin | 2-Thienyl | H | 13 | 1.8 |
| 2-Aminotetralin | 2-Furyl | H | 24 | 2.2 |
Data extracted from studies on 2-aminotetralin and 3-aminochroman derivatives.[5]
These data highlight that derivatives of the 2-AT scaffold, particularly the (S)-enantiomers, are potent ligands at 5-HT1A, 5-HT1B, and 5-HT1D receptors, with affinities often in the low nanomolar range.[1][3] Notably, these compounds exhibit negligible affinity for the 5-HT1F subtype.[1][4]
Signaling Pathways and Functional Activity
The interaction of 2-aminotetralin derivatives with serotonin receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways for the highly targeted 5-HT1 and 5-HT7 receptors are detailed below.
5-HT1A Receptor Signaling
5-HT1A receptors are canonically coupled to the inhibitory G-protein, Gαi/o.[4] Agonist binding by a 2-aminotetralin derivative inhibits the activity of adenylyl cyclase, which leads to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability. Functional assays confirm that 5-SATs act as agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[4]
5-HT7 Receptor Signaling
In contrast to 5-HT1 receptors, 5-HT7 receptors are coupled to the stimulatory G-protein, Gαs. Agonist binding leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA and other downstream targets.[5]
Experimental Protocols
The characterization of 2-aminotetralin derivatives relies on standardized in vitro assays to determine binding affinity and functional activity.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.
A. Materials
-
Receptor Source: Cell membranes prepared from HEK293 cells transiently expressing the human serotonin receptor subtype of interest.
-
Radioligand: e.g., [3H]5-carboxamidotryptamine ([3H]5-CT) for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA.[1]
-
Non-specific Agent: 10 µM 5-HT to determine non-specific binding.[1]
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).
-
Instrumentation: Liquid scintillation counter, cell harvester.
B. Workflow Diagram
C. Procedure
-
Preparation: Prepare serial dilutions of the 2-aminotetralin test compound.
-
Incubation: In a 96-well plate, combine the assay buffer, a single concentration of radioligand (near its KD value), and varying concentrations of the test compound. Add the cell membrane preparation to initiate the binding reaction. Include wells for "total binding" (no test compound) and "non-specific binding" (with 10 µM 5-HT).[1]
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the functional activity (agonist or antagonist) of a compound by quantifying its effect on intracellular cAMP levels in cells expressing a Gi/o- or Gs-coupled receptor.
A. Materials
-
Cell Line: HEK293 cells stably expressing the serotonin receptor of interest.
-
Assay Kit: A suitable cAMP detection kit, such as a LANCE Ultra cAMP kit (PerkinElmer).[1]
-
Stimulant (for Gi/o): Forskolin, to stimulate adenylyl cyclase and create a cAMP signal that can be inhibited.
-
Instrumentation: HTRF-compatible plate reader.
B. Procedure (for Gi/o-coupled receptors like 5-HT1A)
-
Cell Culture: Culture HEK293 cells expressing the receptor of interest in appropriate media and conditions.
-
Plating: Seed the cells into 384-well plates and allow them to adhere.
-
Compound Addition: Treat the cells with various concentrations of the 2-aminotetralin test compound.
-
Stimulation: Add a submaximal concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. The agonist activity of the test compound will be measured by its ability to inhibit this forskolin-induced cAMP production.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes.
-
Detection: Add the cAMP detection reagents (e.g., HTRF anti-cAMP-cryptate and cAMP-d2) to each well and incubate for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine functional potency (EC50) and efficacy (Emax).[4]
Conclusion
The 2-amino-1,2,3,4-tetrahydronaphthalene scaffold is a cornerstone in the development of selective serotonin receptor ligands. While the parent molecule is primarily known as a monoamine releaser, its derivatives, especially 5-SATs, have emerged as potent and selective agonists for 5-HT1 receptor subtypes. These compounds exhibit high affinity in the low nanomolar range and function as agonists by inhibiting adenylyl cyclase via Gi/o-protein coupling. The detailed protocols and pathway diagrams provided herein serve as a technical resource for researchers aiming to further investigate this important chemical class for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, a rigid analog of phenethylamine, serves as a foundational scaffold in medicinal chemistry. Its derivatives have demonstrated significant in vitro biological activity, primarily through modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound and its analogs, with a focus on their interactions with dopamine and serotonin receptors, as well as monoamine oxidase enzymes. This document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical class.
Introduction
This compound, also known as 2-aminotetralin hydrochloride, is a bicyclic amine that has garnered significant interest in neuropharmacology. Its constrained structure mimics the conformation of endogenous monoamine neurotransmitters, enabling it to interact with their respective receptors and transporters.[1] This guide focuses on the in vitro biological activities that underpin the pharmacological interest in this compound and its derivatives.
Quantitative In Vitro Biological Activity
The in vitro biological activity of 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) and its derivatives has been characterized primarily through receptor binding and enzyme inhibition assays. While specific quantitative data for the parent hydrochloride salt is limited in publicly available literature, extensive research on its analogs provides a strong indication of its primary biological targets. The following tables summarize the available quantitative data for 2-aminotetralin derivatives.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives
| Compound | D₂ Receptor | D₃ Receptor | Reference |
|---|---|---|---|
| 5-OH-PIPAT | - | 0.99 | [2] |
| 7-OH-DPAT | - | 2.90 |[2] |
Note: Data for specific derivatives are presented. Kᵢ values for the unsubstituted this compound are not consistently reported in the reviewed literature.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of 2-Aminotetralin Derivatives
| Compound | 5-HT₁ₐ Receptor | 5-HT₁B Receptor | 5-HT₁D Receptor | 5-HT₂ₐ Receptor | 5-HT₂C Receptor | 5-HT₇ Receptor | Reference |
|---|---|---|---|---|---|---|---|
| (S)-5-SATs | High Affinity (Kᵢ ≤ 25) | High Affinity (Kᵢ ≤ 25) | High Affinity (Kᵢ ≤ 25) | - | - | - | [3] |
| (R)-Enantiomer | Exhibits inhibitory activity against serotonin reuptake (Kᵢ < 100 nM) | - | - | - | - | - | [1] |
| Derivative 44 | - | - | - | >220 | - | 0.22 |[4] |
Table 3: Monoamine Oxidase (MAO) Inhibition (IC₅₀, µM) by 2-Aminotetralin Derivatives
| Compound | MAO-A | MAO-B | Reference |
|---|
| N-propargylamine-2-aminotetralin (2-PAT) | 0.721 | 14.6 | |
Note: IC₅₀ values represent the concentration required for 50% inhibition. The presented data is for a derivative of 2-aminotetralin.
Signaling Pathways
The interaction of 2-aminotetralin derivatives with dopamine and serotonin receptors initiates downstream signaling cascades. These receptors are predominantly G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Dopamine D₂-like Receptor Signaling
Dopamine D₂-like receptors (D₂, D₃, and D₄) typically couple to Gαi/o proteins. Agonist binding to these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP concentrations.
Caption: Dopamine D₂-like receptor signaling pathway.
Serotonin 5-HT₁-like Receptor Signaling
Similar to D₂-like receptors, serotonin 5-HT₁ receptors (e.g., 5-HT₁ₐ, 5-HT₁B, 5-HT₁D) are also primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Serotonin 5-HT₁-like receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activity of this compound and its derivatives.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂-like receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Unlabeled test compound (this compound or its derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potency (IC₅₀) of a compound against the MAO-A and MAO-B isoenzymes.
Objective: To quantify the inhibitory effect of a test compound on the activity of MAO-A and MAO-B.
Materials:
-
Source of MAO enzymes (e.g., recombinant human MAO-A and MAO-B, or tissue homogenates).
-
MAO substrate (e.g., kynuramine for a spectrophotometric assay, or a luminogenic substrate for a luminescence-based assay).
-
Test compound (this compound or its derivatives).
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
96- or 384-well plates (black plates for fluorescence/luminescence).
-
Plate reader (spectrophotometer, fluorometer, or luminometer).
Procedure:
-
Assay Setup: In a microplate, add the MAO enzyme, assay buffer, and varying concentrations of the test compound or control inhibitors.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction (if necessary) and measure the product formation using a plate reader. The detection method will depend on the substrate used (e.g., absorbance at a specific wavelength, fluorescence intensity, or luminescence).
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.
-
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant in vitro activity at key targets within the central nervous system. The available data strongly indicate that these compounds primarily interact with dopamine and serotonin receptors, often with high affinity, and can also inhibit monoamine oxidase enzymes. The functional consequence of receptor binding is typically the modulation of adenylyl cyclase activity and intracellular cAMP levels. While a comprehensive quantitative dataset for the unsubstituted parent compound remains to be fully elucidated in the public domain, the extensive research on its analogs provides a robust framework for understanding its pharmacological potential. The experimental protocols and pathway diagrams provided in this guide offer a foundation for further investigation and development of novel therapeutics based on the 2-aminotetralin scaffold.
References
- 1. This compound | 1743-01-7 | Benchchem [benchchem.com]
- 2. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Aminotetralin Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. Its rigidified phenethylamine backbone offers a unique conformational constraint that has been instrumental in probing the binding pockets of various G-protein coupled receptors (GPCRs).[1] This technical guide provides an in-depth exploration of the discovery and history of 2-aminotetralin compounds, their synthesis, and their complex interactions with key neurotransmitter systems. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative pharmacological data, and visual representations of key biological pathways and experimental workflows.
Discovery and Historical Context
The exploration of tetralin-based compounds began in the early 20th century, stemming from broader research into naphthalene and its derivatives.[2] The rigid framework of the 1,2,3,4-tetrahydronaphthalene core made it an attractive scaffold for medicinal chemists.[2] However, a pivotal moment in the history of 2-aminotetralin pharmacology was the 1975 publication by McDermed, McKenzie, and Phillips.[2] This work detailed the synthesis and pharmacological evaluation of a series of 2-aminotetralin derivatives as dopamine receptor agonists, laying the groundwork for decades of research into their therapeutic potential in neuroscience.[2]
Initially recognized for its stimulant properties, with a pharmacological profile that showed it to be a rigid analog of phenylisobutylamine, 2-aminotetralin (2-AT) itself was found to be a norepinephrine-dopamine releasing agent and an inhibitor of serotonin and norepinephrine reuptake.[2][3][4][5] This broad monoaminergic activity highlighted the potential of the 2-aminotetralin scaffold as a versatile starting point for developing more selective and potent ligands for a variety of neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors.[2][4]
Key Synthesis Methodologies
The synthesis of 2-aminotetralin and its derivatives has evolved, with several methods being developed to improve yield, scalability, and stereochemical control. The primary precursor for most synthetic routes is 2-tetralone.[2]
Reductive Amination of 2-Tetralone
This is the most common and versatile method for synthesizing 2-aminotetralins.[2] It involves the reaction of 2-tetralone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2]
Experimental Protocol: General Reductive Amination of 2-Tetralone [2]
-
Reactants:
-
2-Tetralone
-
Amine source (e.g., ammonia, ammonium acetate)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
-
Solvent:
-
Typically a protic solvent such as methanol or ethanol.
-
-
Procedure:
-
Dissolve 2-tetralone in the chosen solvent.
-
Add an excess of the amine source to the solution.
-
Adjust the pH to a slightly acidic condition (pH 5-6) to facilitate the formation of the imine intermediate.
-
Add the reducing agent portion-wise while maintaining a controlled temperature (typically between 0°C and room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting 2-aminotetralin derivative using techniques such as column chromatography or crystallization.
-
Catalytic Hydrogenation of 2-Tetralone Oxime
This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation.[2]
Experimental Protocol: Catalytic Hydrogenation of 2-Tetralone Oxime [2]
-
Step 1: Oxime Formation
-
React 2-tetralone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) in an alcoholic solvent.
-
Heat the mixture to reflux for 1-2 hours.
-
Isolate the 2-tetralone oxime intermediate via precipitation or extraction.
-
-
Step 2: Hydrogenation
-
Dissolve the isolated 2-tetralone oxime in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon).
-
Subject the mixture to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete.
-
Filter the catalyst and isolate the 2-aminotetralin product.
-
Chemoenzymatic Synthesis
More recent advancements have focused on developing chemoenzymatic approaches to produce specific enantiomers of 2-aminotetralin derivatives. For instance, the synthesis of Rotigotine, a dopamine agonist used in the treatment of Parkinson's disease, has been achieved with high enantioselectivity using an engineered imine reductase (IRED).
Pharmacological Profile and Structure-Activity Relationships (SAR)
2-Aminotetralin derivatives are known to interact with a wide range of GPCRs, with their specific pharmacological profile being highly dependent on the substitutions on the aromatic ring, the amino group, and the saturated portion of the tetralin ring.[1]
Dopamine Receptor Interactions
These compounds have been extensively studied as ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors.[1] The structure-activity relationship is complex, but some general principles have been established. For example, the stereochemistry at the C2 position is crucial, with the (S)-enantiomer generally exhibiting higher activity at dopamine receptors.[6]
Serotonin Receptor Interactions
The 5-substituted-2-aminotetralin (5-SAT) chemotype has proven to be a particularly rich area of research for developing selective serotonin (5-HT) receptor ligands.[6] These derivatives have demonstrated high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.[6]
Adrenergic Receptor Interactions
Recent studies have also highlighted the interaction of 2-aminotetralin derivatives with adrenergic receptors. For instance, certain 5-SATs have been identified as having a unique profile of acting as partial agonists at α2A-adrenergic receptors while being inverse agonists at α2C-adrenergic receptors.[7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative 2-aminotetralin derivatives at various human serotonin and adrenergic receptors.
Table 1: Binding Affinities (Kᵢ, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT₁ Receptors
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₁F |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
Data compiled from multiple sources. Lower Kᵢ values indicate higher binding affinity.[8]
Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of 5-SATs at Human Serotonin 5-HT₁ Receptors
| Compound | 5-HT₁A EC₅₀ | 5-HT₁A Eₘₐₓ | 5-HT₁B EC₅₀ | 5-HT₁B Eₘₐₓ | 5-HT₁D EC₅₀ | 5-HT₁D Eₘₐₓ |
| (2S)-5-PAT | 10 | 95% | 250 | 30% | 8.0 | 90% |
| (2S)-FPT | 30 | 85% | 15 | 70% | 1.0 | 80% |
| (2S)-CPT | 50 | 80% | 20 | 60% | 5.0 | 75% |
EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ is the maximal response relative to a standard agonist (e.g., 5-CT). Data compiled from multiple sources.[8]
Table 3: Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM) of 5-SATs at Human α₂-Adrenergic Receptors
| Compound | α₂A Kᵢ | α₂C Kᵢ | α₂A EC₅₀ (Agonist) | α₂C EC₅₀ (Inverse Agonist) |
| (2S)-FPT | 1.8 | 3.5 | 1.5 | 2.0 |
| (2S)-CPT | 2.5 | 4.2 | 2.1 | 3.1 |
Data compiled from studies on novel 5-SATs. EC₅₀ values for α₂A are for agonist activity, while for α₂C they represent inverse agonist activity.[9]
Key Signaling Pathways
2-aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of the GPCRs they target.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified as D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled).[1][6]
-
D1-like Receptor Signaling: Agonism at D1-like receptors activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[1][6] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to modulate gene expression and neuronal excitability.[1][6]
-
D2-like Receptor Signaling: Activation of D2-like receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.[1][6]
Serotonin Receptor Signaling
2-Aminotetralin derivatives primarily interact with the 5-HT1 and 5-HT2 receptor families.[1][6]
-
5-HT1 Receptor Signaling: These receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[1][6] Agonism at these receptors inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][6]
-
5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1][6] Activation of this pathway leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Detailed Methodologies for Key Experiments
Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity (Kᵢ) of a compound for a specific receptor.[6] The following is a general protocol for a competitive binding assay.
Experimental Protocol: Radioligand Binding Assay [2][6][8]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors).
-
Unlabeled test compound (2-aminotetralin derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, the radioligand at a concentration near its Kₔ, and the membrane preparation.
-
Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay
Functional assays are essential for determining the efficacy of a compound (i.e., its ability to activate or inhibit a receptor's signaling pathway). A common method for Gs- and Gi-coupled receptors is to measure changes in intracellular cAMP levels.
Experimental Protocol: HTRF-based cAMP Functional Assay [8]
-
Materials:
-
Cells expressing the receptor of interest.
-
Test compound (2-aminotetralin derivative).
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
HTRF cAMP detection kit (containing anti-cAMP-cryptate and cAMP-d2).
-
384-well plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Plating:
-
Plate cells expressing the target receptor in 384-well plates and incubate overnight.
-
-
Compound Addition:
-
Add varying concentrations of the test compound to the wells.
-
For Gi-coupled receptors, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Add the HTRF cAMP detection reagents (anti-cAMP-cryptate and cAMP-d2) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ and Eₘₐₓ values from the curve.
-
Conclusion
The 2-aminotetralin scaffold has proven to be a remarkably versatile platform for the development of CNS-active agents. From its early discovery as a rigid phenethylamine analog to the recent development of highly selective 5-substituted derivatives, this chemical class continues to be a focal point of medicinal chemistry and pharmacology research. A thorough understanding of the structure-activity relationships, receptor binding profiles, functional activities, and downstream signaling pathways of 2-aminotetralin compounds is crucial for the rational design of novel therapeutics with improved selectivity and efficacy for treating a range of neurological and psychiatric disorders. This guide has provided a comprehensive overview of these aspects, intended to serve as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. multispaninc.com [multispaninc.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Properties of Bicyclic Amine Derivatives: Focus on Tetralin Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclic amine derivatives, particularly those containing the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold, represent a versatile class of compounds with significant pharmacological interest. Their rigid structure allows for specific conformational presentations of the amine pharmacophore, leading to interactions with a variety of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the biological properties of tetralin amine derivatives, with a focus on their interactions with serotonin, dopamine, and sigma receptors. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a systematic presentation of quantitative structure-activity relationship (SAR) data. Furthermore, key signaling pathways and a typical experimental workflow for the characterization of these compounds are visualized to facilitate a deeper understanding of their mechanism of action and to guide future drug discovery efforts.
Introduction
The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active molecules. These compounds are rigid analogs of phenethylamines, and their constrained conformation provides valuable insights into the topographically important features for receptor recognition and activation.[1] The biological activities of tetralin amine derivatives are diverse, ranging from potent agonism and antagonism at various neurotransmitter receptors to anticancer and anticholinesterase activities.[1][2][3] This guide will delve into the key biological targets of tetralin amines, the experimental methodologies used to characterize their interactions, and the downstream signaling cascades they modulate.
Key Biological Targets and Structure-Activity Relationships (SAR)
Tetralin amine derivatives have been extensively studied for their affinity and functional activity at several important CNS receptors. The substitution pattern on both the aromatic ring and the amine moiety significantly influences receptor selectivity and potency.
Serotonin Receptors (5-HT)
A primary target for many 2-aminotetralin derivatives is the serotonin 1A (5-HT1A) receptor, a key regulator of mood and anxiety. The prototypical 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), exemplifies the importance of the tetralin scaffold for high-affinity binding.[4]
-
Substitution on the Aromatic Ring: The position of hydroxyl or methoxy groups on the aromatic ring is a critical determinant of 5-HT1A receptor affinity. An oxygen-containing substituent at the 8-position is not strictly necessary for good affinity.[4]
-
Substitution on the Amine: Both secondary and tertiary amines can exhibit high affinity for 5-HT1A receptors.[4] Amine substituents larger than propyl groups are well-tolerated at central 5-HT1A sites.[4]
Dopamine Receptors (D2, D3)
Certain tetralin amine derivatives show significant affinity for dopamine D2 and D3 receptors, making them relevant for the treatment of Parkinson's disease and psychotic disorders.[1][5]
-
Aromatic Substitution: Dihydroxylation of the aromatic ring, particularly at the 5,6-positions, has been shown to enhance dopaminergic activity.[1]
-
Amine Substitution: Dialkylamino substitutions, with the dipropylamino group being particularly effective, are favorable for dopaminergic agonist activity.[1]
Sigma Receptors (σ1, σ2)
A number of tetralin amine derivatives have been identified as high-affinity ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[6]
-
Structural Modifications: Modifications of arylpiperazines with a tetralin moiety have led to compounds with high affinity for both 5-HT1A and sigma receptors.[6]
Other Biological Activities
Recent studies have expanded the biological profile of tetralin derivatives to include:
-
Anticancer Activity: Certain thiazoline-tetralin hybrids have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as DNA synthesis inhibition and apoptosis.[2][7]
-
Anticholinesterase Activity: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in the treatment of Alzheimer's disease.[2]
Quantitative Biological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative tetralin amine derivatives at their primary biological targets.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| 8-OH-DPAT | 5-HT1A | [3H]-8-OH-DPAT | 1.2 | [4] |
| 8-hydroxy-2-(N-phenylpropylamino)tetralin | 5-HT1A | [3H]-8-OH-DPAT | 1.9 | [4] |
| Compound 13 | 5-HT1A | [3H]-5-HT | 3.6 | [6] |
| Compound 13 | Sigma | [3H]DTG | 7.0 | [6] |
| Compound 14 | Sigma 2 | [3H]DTG | 5.3 | [6] |
| Compound 21 | 5-HT1A | Not Specified | 4.4 | [6] |
Table 1: Receptor Binding Affinities of Selected Tetralin Amine Derivatives.
| Compound | Assay | Emax (%) | EC50 (nM) | Reference |
| R-5-OH-DPAT | [35S]-GTPγS | 100 | 1.9 | [8] |
| S-5-OH-DPAT | [35S]-GTPγS | 89 | 10.3 | [8] |
| R-8-OH-DPAT | [35S]-GTPγS | 89 | 1.2 | [8] |
| S-8-OH-DPAT | [35S]-GTPγS | 84 | 4.9 | [8] |
Table 2: Functional Potency of Tetralin Amine Derivatives in [35S]-GTPγS Binding Assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a specific receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1A receptor.
-
[3H]-8-OH-DPAT (agonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO-5-HT1A cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle.
-
[3H]-8-OH-DPAT at a concentration near its Kd.
-
For non-specific binding wells, add 10 µM 5-HT.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate for 30 minutes at room temperature.[9]
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Objective: To determine the binding affinity (Ki) of test compounds for sigma receptors.
Materials:
-
Rat liver or brain membrane homogenates.
-
[3H]DTG (a non-selective sigma-1 and sigma-2 ligand).
-
(+)-Pentazocine (to mask sigma-1 sites for sigma-2 selective binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from the tissue of interest.
-
Assay Setup: For sigma-2 receptor binding, incubate membranes with [3H]DTG in the presence of a saturating concentration of (+)-pentazocine to block binding to sigma-1 receptors.
-
Incubation: Incubate the reaction mixture for a specified time at a defined temperature (e.g., 120 minutes at room temperature).[10]
-
Termination and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing.
-
Counting and Data Analysis: Quantify radioactivity and analyze the data as described for the 5-HT1A binding assay.
Functional Assays
Functional assays measure the biological response following receptor activation.
Objective: To determine the ability of a compound to act as an agonist or antagonist at a GPCR by measuring G-protein activation.
Materials:
-
Membranes from cells expressing the receptor of interest (e.g., CHO-5-HT1A).
-
[35S]-GTPγS.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Agonist and/or antagonist compounds.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound (agonist).
-
Initiation: Start the reaction by adding [35S]-GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the amount of bound [35S]-GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
In Vivo Assays
In vivo experiments are essential to understand the physiological effects of a compound.
Objective: To measure the effect of a compound on the firing rate of specific neurons (e.g., dopamine neurons in the ventral tegmental area).
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest.
-
Electrode Placement: Lower a recording microelectrode into the target nucleus.
-
Baseline Recording: Record the spontaneous firing rate of identified neurons (e.g., dopamine neurons are identified by their characteristic broad, triphasic action potentials and slow firing rate).[11]
-
Drug Administration: Administer the test compound (e.g., systemically or via local microinjection).
-
Post-Drug Recording: Record the changes in neuronal firing rate and pattern following drug administration.
-
Data Analysis: Analyze the firing frequency and bursting activity before and after drug administration to determine the compound's effect.
Signaling Pathways
Understanding the downstream signaling cascades activated by tetralin amine derivatives is crucial for elucidating their complete mechanism of action.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is also coupled to Gi/o proteins. Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, D2 receptor signaling can modulate ion channels and other effector proteins through Gβγ subunits.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a GPCR but modulates a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.
Experimental Workflow
The characterization of novel tetralin amine derivatives typically follows a structured experimental workflow, from initial screening to in vivo validation.
Conclusion
Tetralin amine derivatives continue to be a rich source of pharmacologically active compounds with diverse biological properties. Their interactions with key CNS targets, including serotonin, dopamine, and sigma receptors, underscore their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The systematic application of the in vitro and in vivo experimental protocols detailed in this guide, coupled with a thorough understanding of the underlying signaling pathways, will be instrumental in advancing the discovery and development of the next generation of tetralin-based medicines. The provided data and workflows offer a foundational framework for researchers to build upon in their exploration of this important chemical class.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride (CAS 1743-01-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 1743-01-7), a key chemical intermediate in pharmaceutical research and development. This guide details its physicochemical properties, pharmacological actions, synthesis and analysis protocols, and essential safety information.
Physicochemical Properties
This compound, also known as 2-aminotetralin HCl, is a bicyclic amine derivative stabilized as a hydrochloride salt. This form enhances its solubility in aqueous solutions and overall stability, making it suitable for laboratory and industrial applications.[1] Its rigid tetrahydronaphthalene structure is a key feature for its biological activity, mimicking endogenous monoamines.[2]
| Property | Value | Reference(s) |
| CAS Number | 1743-01-7 | [2][3] |
| Molecular Formula | C₁₀H₁₃N·HCl | [2][3] |
| Molecular Weight | 183.68 g/mol | [2][3] |
| Appearance | Solid, Brown powder | [3] |
| Melting Point | 241-243 °C | [BIOSYNCE] |
| Boiling Point | 250.7 °C at 760 mmHg | [BIOSYNCE] |
| Flash Point | 111.6 °C | [BIOSYNCE] |
| Solubility | Soluble in water and alcohol; insoluble in non-polar solvents. | [BIOSYNCE] |
Pharmacology and Mechanism of Action
This compound is a significant building block in medicinal chemistry, primarily for synthesizing ligands that target central nervous system (CNS) neurotransmitter receptors.[2] Its pharmacological profile is characterized by its interaction with monoamine systems.
The primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft.[4] Its structural similarities to known dopamine agonists suggest it may also modulate dopaminergic pathways.[4] Furthermore, research indicates that it functions as a partial agonist at serotonin 5-HT1A and 5-HT2C receptor subtypes, highlighting its potential in the investigation of neurological disorders like anxiety and depression.[2] Derivatives of this compound have also shown promise as potential inhibitors of Mycobacterium tuberculosis ATP synthase.[4]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Two common synthetic routes are reductive amination and catalytic hydrogenation.
Protocol 3.1.1: Synthesis via Reductive Amination of 2-Tetralone
This protocol describes the formation of the amine from 2-tetralone, followed by conversion to its hydrochloride salt.
-
Materials:
-
2-Tetralone
-
Ammonium acetate (or other amine source)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-tetralone (1 equivalent) and an excess of ammonium acetate (e.g., 5-10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2 equivalents) portion-wise, ensuring the temperature remains low. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Purification of Free Base: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 2-aminotetraline free base.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of cold diethyl ether. While stirring, add concentrated HCl dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield this compound.[2]
-
Protocol 3.1.2: Synthesis via Catalytic Hydrogenation of 2-Nitronaphthalene
This protocol outlines the reduction of a nitroaromatic precursor to the desired amine.
-
Materials:
-
2-Nitronaphthalene
-
Palladium on carbon (5% or 10% Pd/C) catalyst
-
Ethyl acetate or Ethanol
-
Hydrogen gas (H₂) source
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Celite or another filter aid
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, add 2-nitronaphthalene (1 equivalent) and a solvent such as ethyl acetate. Add the Pd/C catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture (e.g., 50-70°C) and agitate vigorously. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Salt Formation and Isolation: Combine the filtrates and proceed with the hydrochloride salt formation and isolation steps as described in Protocol 3.1.1 (steps 5 and 6).
-
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of amines. Due to their often poor UV absorbance, pre-column derivatization is commonly employed.
Protocol 3.2.1: Purity Analysis by Reversed-Phase HPLC with OPA Derivatization
-
Materials & Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
o-Phthalaldehyde (OPA) derivatization reagent
-
Mobile Phase A: Phosphate or acetate buffer
-
Mobile Phase B: Acetonitrile and/or Methanol
-
Sample of this compound
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Derivatization: Mix the sample solution with the OPA derivatization reagent. This reaction is rapid and can often be automated in the HPLC autosampler just prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detector with excitation wavelength around 230 nm and emission wavelength around 450 nm.
-
Gradient Elution: A typical gradient might start with a higher percentage of aqueous mobile phase A, ramping up to a higher percentage of organic mobile phase B to elute the derivatized compound.
-
-
Injection and Analysis: Inject the derivatized sample onto the column. The resulting chromatogram will show a peak corresponding to the OPA-derivatized amine. The purity can be determined by calculating the area percentage of the main peak relative to all other peaks.
-
Toxicology and Safety Information
| Safety Parameter | Information | Reference(s) |
| Hazard Statements | Causes skin, eye, and respiratory irritation. | [BIOSYNCE, 5] |
| Precautionary Statements | Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. | [5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [5] |
| First Aid (Skin) | Wash with plenty of soap and water. | [5] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [5] |
| Storage | Store in a sealed container in a dry, well-ventilated place. Avoid contact with moisture and oxygen. | [BIOSYNCE] |
Applications
The primary application of this compound is as a versatile intermediate and building block in research and development.
-
Pharmaceutical Development: It serves as a crucial precursor in the synthesis of novel compounds targeting neurological disorders, including depression, anxiety, and Parkinson's disease.[1][4]
-
Organic Synthesis: Its rigid scaffold and reactive amine group make it a valuable component for creating complex molecules.[1][6]
-
Biochemical Research: It is used in studies to investigate receptor binding and explore biological pathways related to monoamine neurotransmission.[3]
-
Material Science: The compound finds use in the formulation of specialized polymers and resins.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 1743-01-7 | Benchchem [benchchem.com]
- 5. 2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalen-2-amine HCl: Synthesis, Pharmacology, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a key chemical intermediate in the development of therapeutic agents targeting the central nervous system. This document details its chemical properties, synthesis methodologies, pharmacological profile, and analytical characterization techniques.
Core Compound Specifications
This compound, a bicyclic amine, serves as a foundational scaffold in medicinal chemistry due to its structural similarity to endogenous monoamines.[1] This structural mimicry allows for significant interaction with neurotransmitter systems.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N·HCl | [2] |
| Molecular Weight | 183.68 g/mol | [1] |
| CAS Number | 1743-01-7 | [1] |
| Appearance | Solid | N/A |
| Purity | >97% achievable | [3] |
Synthesis Protocols
The synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine HCl can be achieved through several routes, primarily involving the reduction of a nitrogen-containing precursor. The two most common methods are the catalytic hydrogenation of a nitroaromatic compound and the reductive amination of a ketone.
Method 1: Catalytic Hydrogenation of 2-Nitronaphthalene
This widely employed method involves the reduction of 2-nitronaphthalene in the presence of a metal catalyst and hydrogen gas.
Experimental Protocol:
-
Reactor Setup: A pressure-rated autoclave is charged with 2-nitronaphthalene, a suitable solvent such as ethyl acetate, and a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50 psi.
-
Reaction Conditions: The reaction mixture is heated to around 70°C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, the reactor is cooled, and the catalyst is removed by filtration.
-
Salt Formation: The resulting free amine in the filtrate is treated with a solution of hydrochloric acid (e.g., concentrated HCl in an appropriate solvent) to precipitate the hydrochloride salt.
-
Purification: The crude 1,2,3,4-tetrahydronaphthalen-2-amine HCl is collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum to yield a product with purity often exceeding 95%.[4]
Method 2: Reductive Amination of 2-Tetralone
This alternative one-pot synthesis involves the reaction of 2-tetralone with an amine source in the presence of a reducing agent.
Experimental Protocol:
-
Imine Formation: 2-Tetralone is dissolved in a suitable solvent (e.g., methanol, ethanol) and reacted with an amine source, such as ammonia or an ammonium salt (e.g., ammonium acetate), to form an intermediate imine or enamine.
-
Reduction: A reducing agent, typically a borohydride derivative like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Salt Formation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The precipitated salt is filtered, washed, and dried as described in the catalytic hydrogenation method.
Caption: Generalized workflow for the synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine HCl.
Pharmacological Profile
The primary mechanism of action for 1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives is the inhibition of monoamine reuptake, particularly for serotonin (5-HT) and norepinephrine (NE).[1] This activity is stereoselective, with the (R)-enantiomer demonstrating potent inhibitory effects.
Quantitative Pharmacological Data
| Target Transporter | Ligand | Parameter | Value (nM) |
| Serotonin Transporter (SERT) | (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | Kᵢ | < 100 |
| Norepinephrine Transporter (NET) | (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | Kᵢ | < 100 |
| Dopamine Transporter (DAT) | 1,2,3,4-Tetrahydronaphthalen-2-amine | Kᵢ | Data not available |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway
The inhibition of serotonin and norepinephrine reuptake by 1,2,3,4-tetrahydronaphthalen-2-amine leads to an increased concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmitter availability subsequently modulates downstream signaling cascades.
Caption: Signaling cascade following the inhibition of serotonin and norepinephrine transporters.
Analytical Methods
The purity and identity of 1,2,3,4-tetrahydronaphthalen-2-amine HCl are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of the final compound and for monitoring the progress of the synthesis.
Typical HPLC Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The exact ratio can be optimized for best separation.
-
Detection: UV detection at a wavelength where the aromatic ring of the tetrahydronaphthalene system absorbs, typically around 220-280 nm.
-
Purity Assessment: Purity is determined by the area percentage of the main peak relative to any impurity peaks. Purity levels exceeding 99% are achievable.[1]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.
Conclusion
This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its synthesis is well-established through methods like catalytic hydrogenation and reductive amination. The primary pharmacological action of its derivatives involves the potent inhibition of serotonin and norepinephrine reuptake, making it a key scaffold for the development of antidepressants and other CNS-active drugs. Rigorous analytical characterization using HPLC and spectroscopic methods is essential to ensure the quality and purity of this important intermediate. Further research into the specific pharmacological profiles of its enantiomers and derivatives will continue to be a fruitful area for drug discovery.
References
- 1. This compound | 1743-01-7 | Benchchem [benchchem.com]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Aminotetralin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility and stability characteristics of 2-aminotetralin hydrochloride (2-AT HCl). Understanding these fundamental physicochemical properties is critical for the effective handling, formulation, and development of this compound for research and therapeutic applications. This document provides detailed experimental protocols, summarizes available data, and presents logical workflows to guide laboratory practices.
Physicochemical Properties
2-Aminotetralin hydrochloride is the salt form of 2-aminotetralin, a compound recognized for its neuromodulatory activity.[1] The hydrochloride salt is often preferred in pharmaceutical development to enhance solubility and stability compared to the free base. Key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | [2] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| CAS Number | 1743-01-7 | [2] |
| Appearance | Typically a solid | N/A |
| Parent Compound | 2-Aminotetralin (CID: 34677) | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As the hydrochloride salt of a primary amine, the aqueous solubility of 2-aminotetralin is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amine group.[1]
Solubility Data
Specific quantitative solubility data for 2-aminotetralin hydrochloride in various solvents is not extensively reported in publicly available literature. However, qualitative solubility and solvent recommendations for the parent compound, 2-aminotetralin, are available and provide useful guidance.
| Solvent/System | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions for in vitro assays. | [1][3] |
| Aqueous Solutions | pH-dependent | Solubility is expected to increase in acidic conditions. | [1] |
| In Vivo Formulation | Soluble | A formulation containing DMSO, PEG300, Tween 80, and saline has been reported for in vivo studies. | [1] |
Experimental Protocol: Equilibrium Solubility Determination
To accurately determine the pH-solubility profile of 2-aminotetralin HCl, the equilibrium shake-flask method is recommended, following guidelines from regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[4][5]
Objective: To determine the equilibrium solubility of 2-aminotetralin HCl in aqueous buffers across a physiological pH range (typically 1.2 to 6.8) at a controlled temperature (e.g., 37 ± 1 °C).[4][5]
Materials:
-
2-Aminotetralin Hydrochloride
-
Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8)
-
Calibrated pH meter
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Vials and appropriate labware
Procedure:
-
Buffer Preparation: Prepare buffers according to standard pharmacopeial procedures.
-
Addition of Compound: Add an excess amount of 2-aminotetralin HCl to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Place the sealed vials in a shaker incubator set to the desired temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]
-
Sampling and Separation: At each time point, withdraw a sample. Promptly separate the undissolved solid from the supernatant by centrifugation or filtration to prevent precipitation.[4]
-
pH Measurement: Measure the pH of the final saturated solution.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved 2-aminotetralin HCl using a validated analytical method, such as HPLC.
-
Data Analysis: Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10%).[4] The solubility is reported in mg/mL or mol/L at each pH value.
Stability Profile
The chemical stability of an API is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. For 2-aminotetralin, its amine functionality suggests a potential susceptibility to oxidation.[3] The hydrochloride salt form is generally more stable than the free base, but it can still be vulnerable to degradation under certain conditions.
Storage and Handling
-
Long-Term Storage: For long-term storage, 2-aminotetralin should be kept at -20°C in a tightly sealed container.[3] Under these conditions, it is reported to be stable for at least two years.[3]
-
Short-Term Storage: During experimental use, it should be kept on ice.[3]
-
Light and Air Sensitivity: Compounds with amine functionalities are often sensitive to light and air. It is best practice to protect 2-aminotetralin from prolonged exposure to prevent potential oxidation.[3]
-
Solution Preparation: To minimize oxidation when preparing stock solutions, it is recommended to use solvents purged with an inert gas like argon or nitrogen.[3] Discolored solutions may indicate degradation and should be discarded.[3]
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6][7] These studies involve subjecting the API to conditions more severe than those used in accelerated stability testing.[6]
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, reflux for several hours | Generally stable, but depends on other functional groups. |
| Base Hydrolysis | 0.1 M NaOH, reflux for several hours | Generally stable, but depends on other functional groups. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly heated | Oxidation of the amine group or aromatic ring. |
| Thermal | Dry heat (e.g., 60-80°C) for an extended period | Thermolysis. For hydrochloride salts, loss of HCl gas at high temperatures is possible.[8] |
| Photostability | Exposure to light (ICH Q1B guideline standards) | Photolytic degradation, often leading to complex product mixtures. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of 2-aminotetralin HCl under various stress conditions and identify potential degradation products.
Materials:
-
2-Aminotetralin Hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
-
pH meter, water bath, photostability chamber, oven
-
Appropriate vials and labware
Procedure:
-
Sample Preparation: Prepare stock solutions of 2-aminotetralin HCl in a suitable solvent (e.g., water/acetonitrile mixture).
-
Application of Stress:
-
Hydrolytic: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively. Heat the samples (e.g., at 60°C).
-
Oxidative: Add H₂O₂ to an aliquot of the stock solution to achieve a final concentration of ~3%. Keep at room temperature or heat gently if no degradation is observed.
-
Thermal: Expose the solid API to dry heat in an oven. Also, heat a solution of the API.
-
Photolytic: Expose both the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact API from all major degradation products.
-
Data Evaluation:
-
Assess the percentage of degradation. A target degradation of 10-15% is often considered ideal to ensure that significant degradation products are formed without being excessive.[9]
-
Evaluate peak purity of the API peak to ensure no co-eluting degradants.
-
If significant degradation products are observed, further studies for structural elucidation (e.g., using LC-MS/MS) may be required.[10]
-
Logical Relationships in Stability
The stability of 2-aminotetralin hydrochloride is influenced by several interconnected environmental factors. Understanding these relationships is key to preventing unwanted degradation.
Conclusion
This technical guide outlines the critical aspects of the solubility and stability of 2-aminotetralin hydrochloride. While specific quantitative data in the public domain is limited, the provided information on handling, storage, and standardized experimental protocols offers a robust framework for researchers. The compound's solubility is pH-dependent, and it is susceptible to degradation from light and oxidation, necessitating careful storage at -20°C and protection from air. Adherence to the detailed protocols for solubility determination and forced degradation will enable scientists to generate reliable data, ensuring the integrity of their research and the development of stable formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminotetralin hydrochloride, (+-)- | C10H14ClN | CID 12924835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. who.int [who.int]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacology of Aminotetralin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, representing a rigid analog of phenylethylamine. This structural constraint provides a powerful tool for dissecting the structure-activity relationships (SAR) of ligands targeting monoaminergic G-protein coupled receptors (GPCRs).[1][2][3] Derivatives of 2-aminotetralin have demonstrated significant activity as agonists, partial agonists, antagonists, and inverse agonists at dopamine, serotonin, and adrenergic receptors, making them valuable probes for neuroscience research and templates for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders.[1][2][4] This guide provides an in-depth overview of the neuropharmacology of aminotetralin compounds, focusing on their receptor binding affinities, functional activities, associated signaling pathways, and the experimental methodologies used for their characterization.
Core Pharmacological Mechanisms
The central nervous system effects of aminotetralin derivatives are primarily mediated through their interactions with dopamine, serotonin, and adrenergic GPCRs.[1] The specific substitutions on the aminotetralin scaffold—on the aromatic ring, the amino group, or the saturated portion of the tetralin ring—dictate receptor selectivity and the nature of the functional response.[2] As a class, these compounds can act as monoamine releasing agents and reuptake inhibitors, though many newer analogs have been designed to target specific receptor subtypes with high affinity and selectivity.[5]
Dopaminergic System Modulation
Aminotetralin derivatives have been extensively studied for their interactions with dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[6]
Dopamine Receptor Signaling Pathways
-
D1-like Receptor Signaling: Activation of Gs/olf-coupled D1-like receptors by an aminotetralin agonist stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[2][6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets like DARPP-32, modulating neuronal excitability and gene expression.[6]
-
D2-like Receptor Signaling: Conversely, agonism at Gi/o-coupled D2-like receptors inhibits adenylyl cyclase, decreasing cAMP levels and PKA activity.[2][6][7] The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.[6]
Quantitative Data: Dopamine Receptor Affinities
The following table summarizes the binding affinities (Ki, nM) of various aminotetralin derivatives for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Reference |
| (+)-7-OH-DPAT | 1.8 | 0.23 | >1000 | [8] |
| 5-OH-DPAT | - | - | - | [9] |
| A series of 2-aminotetralins | High affinity for D2 and D3 | High affinity for D2 and D3 | Low affinity | [10][11] |
| (+)AJ-76 | - | Shows preference for D3 over D2 | - | [12] |
| (+)UH 232 | - | Shows preference for D3 over D2 | - | [12] |
Data compiled from multiple sources. Note that experimental conditions can vary between studies.
Serotonergic System Modulation
Aminotetralin derivatives, particularly 5-substituted-2-aminotetralins (5-SATs), have emerged as potent and selective ligands for serotonin (5-HT) receptors.[2][5] These compounds primarily target the 5-HT1 and 5-HT2 receptor families.[2]
Serotonin Receptor Signaling Pathways
-
5-HT1 Receptor Signaling: 5-HT1 receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins.[2] Agonist binding inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent modulation of ion channels.[2]
-
5-HT2 Receptor Signaling: 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[2] Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
Quantitative Data: Serotonin Receptor Affinities and Functional Activity
The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC50, nM) and efficacies (Emax, %) of representative 5-SAT derivatives at various serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of 5-SATs at Serotonin 5-HT1 Receptors [13]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
5-SATs demonstrate high affinity (Ki ≤ 25 nM) and stereoselective preference for the (2S) configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors, with negligible affinity at the 5-HT1F receptor.[14][15][16]
Table 2: Functional Activity of 5-SATs at 5-HT1 Receptors
| Compound | Receptor | EC50 (nM) | Emax (%) |
| (2S)-5-PAT | 5-HT1A | 20 | 95 |
| 5-HT1B | 250 | 30 | |
| 5-HT1D | 18 | 98 | |
| (2S)-FPT | 5-HT1A | 150 | 85 |
| 5-HT1B | 5 | 90 | |
| 5-HT1D | 2 | 92 |
Emax values are expressed as a percentage of the maximal response to a reference agonist (e.g., 5-HT). Data compiled from multiple sources.[1][14]
Adrenergic System Modulation
Certain aminotetralin derivatives also exhibit significant activity at α-adrenergic receptors. For instance, some 5-substituted-8-methoxy-2-aminotetralin compounds are α1-adrenoceptor agonists.[17] Additionally, the 5-SAT chemotype has been shown to have high affinity and diverse pharmacological activities at α2A- and α2C-adrenergic receptors, with some analogs acting as partial agonists at α2ARs while functioning as inverse agonists at α2CRs.[18][19]
Structure-Activity Relationships (SAR)
The pharmacological profile of aminotetralin derivatives is highly dependent on their substitution pattern.
-
Dopamine Uptake Inhibition: Lipophilic substituents at the R3 position and hydrophilic substituents at the R6 and/or R9 positions, along with overall molecular lipophilicity, increase dopamine uptake inhibitory potency.[20] An ethyl group is preferred as a nitrogen substituent for norepinephrine uptake inhibition.[21]
-
Serotonin Receptor Affinity: For 5-SATs, substitutions at the C5 position significantly influence affinity and selectivity for 5-HT1 receptor subtypes.[14][15] The (2S) enantiomers generally exhibit higher affinity than the (2R) enantiomers at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[14][15]
-
Adrenergic Receptor Activity: For α-adrenoceptors, secondary amines in some series show β-adrenoceptor stimulating activity, while tertiary amines show weak α-adrenoceptor stimulating activity.[22]
Experimental Protocols
The characterization of aminotetralin compounds relies on a suite of in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[5]
-
Objective: To measure a test compound's ability to displace a specific radiolabeled ligand from a receptor.
-
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes.[5][8]
-
Competitive Binding: A fixed concentration of a radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[3]
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Functional Assay
This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist at Gs- or Gi/o-coupled receptors.[13]
-
Objective: To quantify the modulation of intracellular cAMP levels by the test compound.
-
Methodology for Gi/o-Coupled Receptors:
-
Cell Culture: HEK293 cells expressing the receptor of interest are cultured.[3]
-
Assay Procedure: Cells are treated with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator like forskolin.[3][13]
-
cAMP Measurement: Intracellular cAMP levels are measured, typically using a competitive immunoassay format such as HTRF.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for agonists or IC50 for antagonists.[5] Agonists will inhibit forskolin-stimulated cAMP production.[3]
-
In Vivo Assays
1. Locomotor Activity
This behavioral assay assesses the psychostimulant effects of aminotetralin compounds.[23]
-
Objective: To measure changes in spontaneous movement in rodents following drug administration.
-
Methodology:
-
Habituation: Animals are acclimated to an open-field arena equipped with infrared beams to track movement.[23]
-
Drug Administration: Animals are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).[23]
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period.[23]
-
Data Analysis: The data is analyzed to determine dose-dependent effects on motor activity.[23]
-
2. In Vivo Microdialysis
This technique measures real-time changes in extracellular neurotransmitter levels in specific brain regions.[23]
-
Objective: To determine the effect of a compound on neurotransmitter release and reuptake.
-
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized animal.[23]
-
Microdialysis: After recovery, a microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused. Dialysate samples are collected at regular intervals.[23]
-
Drug Administration and Sample Analysis: The test compound is administered, and the collected samples are analyzed by HPLC to quantify neurotransmitter levels.
-
Synthesis Methodologies
The primary route for synthesizing 2-aminotetralin and its derivatives is the reductive amination of a 2-tetralone precursor.[4]
Reductive Amination of 2-Tetralone [4]
This one-pot reaction involves the formation of an imine or enamine intermediate from 2-tetralone and an amine source, which is then reduced in situ.
-
Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate), and a reducing agent.
-
Reducing Agents: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Procedure:
-
2-Tetralone is dissolved in a suitable solvent (e.g., methanol).
-
An excess of the amine source is added.
-
The pH is adjusted to be slightly acidic (pH 5-6) to promote imine formation.
-
The reducing agent is added portion-wise at a controlled temperature.
-
Other synthetic methods include the catalytic hydrogenation of 2-tetralone oxime and the Leuckart-Wallach reaction.[4]
Conclusion
The aminotetralin scaffold has proven to be a remarkably versatile platform for the development of ligands targeting monoaminergic systems. The rigidified structure has allowed for detailed exploration of the conformational requirements for receptor binding and functional activity. While early derivatives displayed broad activity, modern medicinal chemistry efforts have yielded highly potent and selective agents for specific dopamine, serotonin, and adrenergic receptor subtypes. The continued investigation of structure-activity relationships, guided by the robust in vitro and in vivo experimental protocols outlined in this guide, will undoubtedly lead to the development of novel chemical probes and therapeutic agents with improved efficacy and side-effect profiles for a host of central nervous system disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Insights into the Molecular Pharmacology of Novel Aminotetralins and Known Drug Candidates at Serotonin 5-HT<sub>1</sub>-Type Receptors - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride from 2-Nitronaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a key intermediate in medicinal chemistry, starting from 2-nitronaphthalene. The primary synthetic route detailed is the catalytic hydrogenation of the nitroaromatic precursor to the corresponding amine, followed by conversion to its hydrochloride salt. This method is widely employed due to its high efficiency and selectivity.[1] Detailed experimental protocols, quantitative data, and characterization information are presented to aid researchers in the successful execution and replication of this synthesis.
Introduction
1,2,3,4-Tetrahydronaphthalen-2-amine, also known as 2-aminotetralin, and its derivatives are crucial structural motifs in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1] The rigid bicyclic scaffold of these compounds allows for specific interactions with neurotransmitter receptors, such as dopamine and serotonin receptors. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations.[1] The synthesis described herein provides a reliable method for obtaining high-purity this compound for research and drug development purposes.
Synthesis Pathway
The overall synthetic scheme involves a two-step process starting from 2-nitronaphthalene:
-
Step 1: Catalytic Hydrogenation. 2-Nitronaphthalene is reduced to 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) via catalytic hydrogenation. This reaction simultaneously reduces the nitro group and saturates one of the aromatic rings. Palladium on carbon (Pd/C) is a highly effective and selective catalyst for this transformation.[1]
-
Step 2: Hydrochloride Salt Formation. The resulting 2-aminotetralin free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step facilitates purification and improves the handling characteristics of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Starting Material | 2-Nitronaphthalene | - |
| Final Product | This compound | - |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| Typical Overall Yield | 85 - 92% (after recrystallization) | [1] |
| Purity | >97% | [3] |
| Melting Point | 241 - 243 °C | [3] |
| Appearance | Brown powder | [2] |
Experimental Protocols
Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalen-2-amine
This protocol details the catalytic hydrogenation of 2-nitronaphthalene.
Materials:
-
2-Nitronaphthalene
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Sodium hydroxide (NaOH), 1M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, add 2-nitronaphthalene and ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 10% Pd/C catalyst. A typical catalyst loading is 1-5 mol% of palladium relative to the 2-nitronaphthalene.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.[1]
-
Reaction: Heat the reaction mixture to 70°C and agitate vigorously.[1] Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. A conversion of >95% can be expected.[1]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M aqueous NaOH solution, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 1,2,3,4-tetrahydronaphthalen-2-amine as an oil or solid.
Step 2: Synthesis of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
Crude 1,2,3,4-tetrahydronaphthalen-2-amine
-
Anhydrous diethyl ether
-
Hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane)
-
Ethanol for recrystallization
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude 1,2,3,4-tetrahydronaphthalen-2-amine in anhydrous diethyl ether.
-
Precipitation: Bubble hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.[1] The hydrochloride salt will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold anhydrous diethyl ether.
-
Purification: Recrystallize the crude hydrochloride salt from ethanol to obtain a purified product.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) to a constant weight.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by the following analytical methods:
| Technique | Expected Results | Reference(s) |
| ¹H NMR | Aromatic protons: δ 7.15–7.05 ppm; Amine proton: δ 3.82 ppm. | [1] |
| FT-IR | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). | [4] |
| Mass Spectrometry | HRMS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₄N⁺: 148.1121; found: 148.1125. | [1] |
| Melting Point | 241 - 243 °C | [3] |
Visualizations
Experimental Workflow Diagram
References
Application Notes: Reductive Amination for the Synthesis of 2-Aminotetralin
Introduction
2-Aminotetralin and its derivatives are significant structural motifs in medicinal chemistry, forming the core of various pharmaceutically active compounds.[1][2][3] These compounds are notably used as dopamine receptor agonists for treating Parkinson's disease and other central nervous system disorders.[1][4] The synthesis of 2-aminotetralins often starts from the precursor 2-tetralone, a colorless oil that is a ketone derivative of tetralin.[4][5] Reductive amination is a versatile and widely employed one-pot reaction for this transformation.[4][6] This method involves the reaction of a carbonyl group (in this case, 2-tetralone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[7]
Principle of the Reaction
The reductive amination of 2-tetralone proceeds in two main steps:
-
Imine Formation: The carbonyl group of 2-tetralone reacts with an amine source, such as ammonia or an ammonium salt, to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine.[7] This equilibrium is typically shifted towards the imine by removing water or using an excess of the amine.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final 2-aminotetralin. This reduction can be achieved using various reducing agents.
Methodologies for Reductive Amination
There are two primary approaches for the reductive amination of 2-tetralone: chemical and enzymatic.
Chemical Synthesis:
This approach utilizes common reducing agents to convert the in-situ formed imine into 2-aminotetralin. Key components of this method include:
-
Amine Source: Ammonia or ammonium salts like ammonium acetate are commonly used to provide the amino group.[4]
-
Reducing Agents:
-
Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that is effective at a slightly acidic pH, which is also optimal for imine formation.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often used for reductive aminations.[4][8]
-
Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[4]
-
-
Solvent: Protic solvents like methanol or ethanol are typically used.[4]
Enzymatic Synthesis:
Biocatalytic methods offer a green and highly selective alternative for producing chiral 2-aminotetralin derivatives.[1][3] These methods are particularly valuable for the asymmetric synthesis of enantiomerically pure amines, which is crucial for many pharmaceutical applications.[2]
-
Enzyme Classes:
-
Imine Reductases (IREDs): These enzymes catalyze the stereoselective reduction of the imine intermediate.[1][2]
-
Reductive Aminases (RedAms): A subclass of IREDs that can efficiently catalyze both the imine formation and its reduction.[1]
-
Amine Dehydrogenases (AmDHs): These enzymes primarily use ammonia as the amine donor to produce primary amines.[1]
-
Experimental Protocols
Protocol 1: Chemical Reductive Amination using Sodium Borohydride
This protocol details a general procedure for the synthesis of 2-aminotetralin from 2-tetralone using sodium borohydride as the reducing agent.
Materials:
-
2-Tetralone
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-tetralone (1 equivalent) and a 5-10 fold excess of ammonium acetate in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until completion as indicated by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to a pH of approximately 2-3.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Basify the aqueous layer to a pH of >10 with 2M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminotetralin.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes quantitative data for different reductive amination methods for the synthesis of 2-aminotetralin and its derivatives.
| Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Formate | - | Formamide | 160-170 | Several | 60-80 | [4] |
| Formamide | - | Formamide | 180-190 | Several | 50-70 | [4] |
| Ammonia | H₂/Pd-C | Methanol/Ethanol | Room Temp | Several | - | [4] |
| Methylamine | Imine Reductase (IRED) | Buffer | 30 | 24-48 | - | [1] |
Note: Yields can vary significantly based on the specific reaction conditions and the scale of the reaction.
Visualizations
Reaction Mechanism
The following diagram illustrates the chemical reaction mechanism for the reductive amination of 2-tetralone.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of 2-aminotetralin via chemical reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydronaphthalen-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry, via palladium-catalyzed methodologies. The protocols outlined below focus on two primary palladium-implicated synthetic strategies: Reductive Amination of 2-tetralone and a proposed Buchwald-Hartwig amination of a 2-tetralone-derived enol triflate.
General Workflow
The synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine from 2-tetralone can be achieved through distinct palladium-catalyzed pathways. The overall workflow is depicted below.
Caption: Overall synthetic approaches to 1,2,3,4-tetrahydronaphthalen-2-amine.
Method 1: Palladium-Catalyzed Reductive Amination of 2-Tetralone
Reductive amination is a highly effective method for the synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine from 2-tetralone. This can be performed as a one-pot reaction or a two-step process involving the isolation of an oxime intermediate.
One-Pot Direct Reductive Amination
In this approach, 2-tetralone reacts with an ammonia source in the presence of a reducing agent and a palladium catalyst.
Caption: One-pot palladium-catalyzed reductive amination workflow.
Two-Step Reductive Amination via Oxime Intermediate
This method involves the formation and isolation of 2-tetralone oxime, followed by palladium-catalyzed hydrogenation.
Caption: Two-step reductive amination via an oxime intermediate.
Experimental Protocols
Protocol 1.1: One-Pot Reductive Amination using Pd/C and H₂
-
To a solution of 2-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Add 10% Palladium on carbon (Pd/C) (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 1,2,3,4-tetrahydronaphthalen-2-amine.
Protocol 1.2: Two-Step Reductive Amination via Oxime Hydrogenation
Step A: Synthesis of 2-Tetralone Oxime
-
Dissolve 2-tetralone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a base such as sodium acetate or pyridine (2.0 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and isolate the 2-tetralone oxime by precipitation or extraction.
Step B: Hydrogenation of 2-Tetralone Oxime
-
Dissolve the 2-tetralone oxime (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter the catalyst and purify the product as described in Protocol 1.1.
Quantitative Data for Reductive Amination
| Method | Catalyst | Reducing Agent | Amine Source | Solvent | Typical Yield (%) |
| One-Pot | Pd/C | H₂ | NH₄OAc | Methanol | 60-80 |
| One-Pot | Pd(OAc)₂ | KCOOH | Various amines | Not specified | 70-95[1] |
| Two-Step (Oxime) | Pd/C | H₂ | - | Ethanol/Acetic Acid | 80-95 |
Method 2: Proposed Buchwald-Hartwig Amination Pathway
While not as direct, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[2] This proposed pathway involves the conversion of 2-tetralone to its enol triflate, followed by a palladium-catalyzed amination with an ammonia equivalent, and subsequent reduction and deprotection.
Caption: Proposed Buchwald-Hartwig amination pathway.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Triflyloxy-3,4-dihydronaphthalene
-
Dissolve 2-tetralone (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a non-nucleophilic base such as 2,6-lutidine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2.2: Buchwald-Hartwig Amination
-
To an oven-dried flask, add Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., X-Phos, BINAP) (4-10 mol%) under an inert atmosphere.
-
Add the 2-triflyloxy-3,4-dihydronaphthalene (1.0 eq), an ammonia equivalent such as benzophenone imine (1.2 eq), and a base (e.g., Cs₂CO₃, NaOt-Bu) (1.4 eq).[2][3]
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the resulting protected enamine by column chromatography.
Protocol 2.3: Reduction and Deprotection
-
Dissolve the protected enamine in a suitable solvent (e.g., methanol, THF).
-
For benzophenone imine, acidic hydrolysis (e.g., with HCl) will yield the enamine.
-
The resulting enamine can be reduced to the target amine by catalytic hydrogenation with Pd/C and H₂ as described in Protocol 1.1.
Quantitative Data for Buchwald-Hartwig Amination of Enol Triflates
| Substrate Type | Catalyst/Ligand | Amine Source | Base | Solvent | Typical Yield (%) |
| Cyclic Enol Triflate | Pd(OAc)₂/rac-BINAP | Morpholine | Cs₂CO₃ | Toluene | 80-95 (for enamine) |
| Aryl Triflate | Pd(OAc)₂/X-Phos | Benzophenone Imine | Cs₂CO₃ | Toluene | High yields[3][4] |
| Aryl Triflate | Pd₂(dba)₃/X-Phos | Benzylamine | Cs₂CO₃ | DMF | High yields[3][4] |
Safety Precautions
-
Palladium catalysts, especially Pd/C, can be pyrophoric. Handle with care under an inert atmosphere when dry.
-
Hydrogen gas is flammable and should be handled in a well-ventilated fume hood with appropriate safety measures.
-
Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Enantioselective Synthesis of (S)-1,2,3,4-tetrahydronaphthalen-2-amine: An Application and Protocol Guide
Abstract
(S)-1,2,3,4-tetrahydronaphthalen-2-amine, a key chiral amine, serves as a pivotal building block in the synthesis of numerous pharmaceutically active compounds, including potent dopamine receptor agonists. Its stereochemistry is critical for biological activity, necessitating highly selective synthetic methods. This comprehensive guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of this valuable intermediate. We will explore and provide detailed protocols for three primary methodologies: enzymatic reductive amination, transition metal-catalyzed asymmetric hydrogenation, and classical resolution using chiral auxiliaries. The causality behind experimental choices, self-validating system protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability for researchers in medicinal chemistry and drug development.
Introduction: The Significance of (S)-2-Aminotetralin
The 2-aminotetralin scaffold is a core structural motif in a wide array of neurologically active pharmaceutical agents.[1][2] The potency and receptor selectivity of these drugs are often directly linked to their absolute stereochemistry at the C2 position.[3] For instance, derivatives of (S)-2-aminotetralin are known to interact with dopamine D2 receptors and are investigated for potential applications in treating Parkinson's disease and other central nervous system disorders.[1][3] Consequently, the development of robust, scalable, and highly enantioselective synthetic routes to (S)-1,2,3,4-tetrahydronaphthalen-2-amine is a critical endeavor in pharmaceutical research and manufacturing.
This guide will delve into the practical aspects of three distinct and effective strategies to achieve this synthetic goal. Each section will provide not only a step-by-step protocol but also the underlying scientific principles that govern the reaction, ensuring a deep understanding for the practitioner.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral amines can be broadly categorized into two main approaches: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. We will cover both paradigms, highlighting state-of-the-art techniques.
The primary precursor for most syntheses is the commercially available 2-tetralone. The challenge lies in the stereocontrolled introduction of the amine functionality at the C2 position.
Figure 1. Key synthetic strategies for (S)-2-aminotetralin.
Method 1: Enzymatic Reductive Amination
Biocatalysis offers an elegant and highly selective route to chiral amines. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to amines with high enantioselectivity, operating under mild reaction conditions.[1][2][4] This method is particularly attractive for its environmental compatibility ("green chemistry") and often exceptional stereocontrol.
Causality of Experimental Choices: The choice of an IRED is paramount, as different enzymes exhibit varying substrate specificities and stereopreferences. A screening of a panel of IREDs is typically the first step to identify the optimal catalyst for converting 2-tetralone to the (S)-amine. A cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH), is employed to recycle the expensive nicotinamide cofactor (NADPH), making the process economically viable.[5] The pH of the reaction is maintained near neutral to ensure optimal enzyme activity.
Protocol: IRED-Catalyzed Synthesis of (S)-2-Aminotetralin
Materials:
-
2-Tetralone
-
Ammonium chloride (NH₄Cl)
-
Imine Reductase (IRED) selective for (S)-amine formation
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
-
Reagent Addition: To the buffer, add D-glucose (1.5 eq), NADP⁺ (0.01 eq), and ammonium chloride (5-10 eq). Stir until all solids are dissolved.
-
Enzyme Addition: Add the glucose dehydrogenase (GDH) and the selected (S)-selective imine reductase (IRED) to the solution.
-
Substrate Addition: Dissolve 2-tetralone (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (typically 25-35 °C) and monitor the reaction progress by HPLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, adjust the pH to >10 with a suitable base (e.g., 2 M NaOH).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Data Presentation:
| Parameter | Typical Value |
| Substrate Concentration | 10-50 g/L |
| Enzyme Loading | 1-5% (w/w) |
| Temperature | 30 °C |
| pH | 7.5 |
| Reaction Time | 12-24 h |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
Method 2: Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[6][7] This approach typically involves the formation of a prochiral enamine or imine from 2-tetralone, which is then hydrogenated using a chiral transition metal catalyst (commonly Rhodium or Iridium based) to induce enantioselectivity.[6][8]
Causality of Experimental Choices: The choice of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction.[7] Ligands such as those from the BINAP or Josiphos families are often employed. The reaction is sensitive to pressure and temperature, which must be optimized for each catalyst system. The solvent can also influence both the rate and selectivity of the hydrogenation.
Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Materials:
-
2-Tetralone
-
Ammonium acetate
-
Titanium(IV) isopropoxide
-
Toluene
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., (S)-BINAP)
-
Hydrogen gas (H₂)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Enamine Formation: In a flask under an inert atmosphere (e.g., Argon), dissolve 2-tetralone (1.0 eq) and ammonium acetate (3.0 eq) in toluene. Add titanium(IV) isopropoxide (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water. After 2-4 hours, cool the mixture and remove the solvent under reduced pressure.
-
Catalyst Preparation: In a separate glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (e.g., (S)-BINAP, 0.011 eq) in a degassed solvent like methanol. Stir for 30 minutes.
-
Hydrogenation: Transfer the crude enamine to a high-pressure autoclave. Add the prepared catalyst solution.
-
Reaction Execution: Pressurize the autoclave with hydrogen gas (e.g., 20-50 bar) and stir at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Work-up: After cooling and carefully venting the autoclave, quench the reaction with aqueous HCl.
-
Purification: Wash the aqueous layer with a nonpolar solvent (e.g., hexane) to remove non-basic impurities. Basify the aqueous layer (pH > 10) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over MgSO₄, filter, and concentrate to yield the product.
Figure 2. Workflow for asymmetric hydrogenation.
Method 3: Diastereomeric Resolution with a Chiral Auxiliary
Classical resolution remains a robust and scalable method for obtaining enantiomerically pure compounds. This strategy involves reacting a racemic mixture of 2-aminotetralin with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.
Causality of Experimental Choices: The choice of the resolving agent is crucial. It must be enantiomerically pure, readily available, and form crystalline salts with the amine. Tartaric acid derivatives are commonly used for resolving amines. The solvent system for crystallization must be carefully selected to maximize the solubility difference between the two diastereomeric salts.
Protocol: Resolution of Racemic 2-Aminotetralin
Materials:
-
Racemic 1,2,3,4-tetrahydronaphthalen-2-amine
-
Enantiomerically pure resolving agent (e.g., N-acetyl-L-leucine)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide solution (2 M)
-
Dichloromethane
Procedure:
-
Racemate Preparation: First, synthesize racemic 2-aminotetralin via a standard reductive amination of 2-tetralone using a non-chiral reducing agent like sodium borohydride in the presence of ammonium acetate.[9]
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent such as methanol. In a separate flask, dissolve the chiral resolving agent (e.g., N-acetyl-L-leucine, 0.5 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enantiomeric Purity Check: Determine the enantiomeric excess of the amine in the crystalline salt by liberating the free amine (by treatment with base) and analyzing it by chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from the same or a different solvent system.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a base (e.g., 2 M NaOH) until the pH is > 10.
-
Extraction: Extract the liberated (S)-amine with an organic solvent like dichloromethane. Dry the organic layer, filter, and remove the solvent to obtain the enantiomerically pure product.
Data Presentation:
| Parameter | Typical Value |
| Resolving Agent | N-acetyl-L-leucine |
| Crystallization Solvent | Methanol/Water |
| Theoretical Yield | <50% (per cycle) |
| Enantiomeric Excess (ee) | >98% after recrystallization |
Conclusion
The enantioselective synthesis of (S)-1,2,3,4-tetrahydronaphthalen-2-amine can be successfully achieved through several robust methodologies. For high enantioselectivity and environmentally friendly conditions, enzymatic reductive amination stands out as a superior choice. Asymmetric hydrogenation offers an efficient, atom-economical alternative, provided that an effective catalyst system is identified. Finally, classical resolution remains a viable, albeit less elegant, strategy that is often used in process chemistry due to its scalability and reliability. The selection of the optimal method will depend on factors such as scale, cost, available equipment, and the desired level of enantiopurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Aminotetralin Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminotetralin hydrochloride and its derivatives as pivotal intermediates in pharmaceutical research and development. This document details the synthesis, pharmacological significance, and experimental protocols related to this versatile chemical scaffold, with a particular focus on its application in the development of selective ligands for serotonin and dopamine receptors.
Introduction to 2-Aminotetralin Derivatives
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as a rigid analog of phenylethylamine. This structural constraint provides a valuable tool for probing the conformational requirements of neurotransmitter receptor binding sites.[1] Derivatives of 2-aminotetralin have been extensively investigated as ligands for a variety of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors, making them crucial intermediates in the development of therapeutics for neurological and psychiatric disorders.[1][2]
Modifications to the aromatic ring, the amino group, and the saturated portion of the tetralin ring have profound effects on the pharmacological profile of these derivatives, leading to the development of agonists, partial agonists, and antagonists with varying receptor subtype selectivities.[1] A particularly fruitful area of research has been the development of 5-substituted-2-aminotetralin (5-SAT) derivatives, which have shown high affinity and selectivity for various serotonin receptor subtypes.[1][3]
Synthetic Methodologies
The primary and most versatile method for the synthesis of 2-aminotetralin and its N-substituted derivatives is the reductive amination of a corresponding 2-tetralone precursor.[4] This one-pot reaction involves the formation of an imine or enamine intermediate from the 2-tetralone and an amine source, which is then reduced in situ to the desired amine.[4]
General Experimental Protocol: Reductive Amination for the Synthesis of N,N-disubstituted 2-Aminotetralins
This protocol describes a general method for the synthesis of N,N-disubstituted 2-aminotetralins from a 2-tetralone precursor.
Materials:
-
Substituted 2-tetralone
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve the substituted 2-tetralone (1 equivalent) in dichloroethane or methanol.
-
Add the desired primary or secondary amine (1.1-1.5 equivalents).
-
If using an amine salt, add a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-2.0 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
To form the hydrochloride salt, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same or a compatible solvent.
-
Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the 2-aminotetralin hydrochloride salt.
A workflow for this synthetic process is illustrated below:
Caption: General workflow for the synthesis of 2-aminotetralin hydrochloride.
Pharmacological Applications and Data
Derivatives of 2-aminotetralin are potent and selective ligands for various serotonin and dopamine receptor subtypes. The following tables summarize key pharmacological data for representative compounds.
Serotonin Receptor Ligands
5-Substituted-2-aminotetralin (5-SAT) derivatives have demonstrated high affinity and functional activity at several 5-HT receptor subtypes, particularly the 5-HT₁ family.[1][5][6]
Table 1: Binding Affinities (Kᵢ, nM) of 5-SAT Derivatives at Human 5-HT₁ Receptors [1][5]
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D |
| (S)-5-PAT | 15 | 2.5 | 0.8 |
| (S)-FPT | 5.0 | 2.0 | 0.8 |
| (S)-CPT | 2.0 | 1.0 | 0.5 |
| (S)-PFPT | 0.5 | 5.0 | 5.0 |
| 8-OH-DPAT (Reference) | 0.4 | 100 | 250 |
Table 2: Functional Potencies (EC₅₀, nM) and Efficacies (Eₘₐₓ, %) of 5-SAT Derivatives at Human 5-HT₁ Receptors [1]
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| (S)-5-PAT | 5-HT₁A | 25 | 95 |
| 5-HT₁B | 100 | 30 | |
| 5-HT₁D | 2.0 | 90 | |
| (S)-FPT | 5-HT₁A | 50 | 80 |
| 5-HT₁B | 1.5 | 90 | |
| 5-HT₁D | 0.6 | 95 | |
| (S)-PFPT | 5-HT₁A | 1.0 | 90 |
| 5-HT₁B | 35 | 70 | |
| 5-HT₁D | 35 | 75 |
Dopamine Receptor Ligands
2-Aminotetralin derivatives have also been extensively studied as ligands for dopamine receptors.[7][8]
Table 3: Binding Affinities (Kᵢ, nM) of 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | D₁ | D₂ | D₃ |
| 5-OH-DPAT | >1000 | 10 | 1 |
| 7-OH-DPAT | 500 | 20 | 2.5 |
| A-6,7-DTN | 50 | 25 | 5 |
| Apomorphine (Reference) | 100 | 2 | 0.5 |
Table 4: Functional Potencies (EC₅₀/IC₅₀, nM) of 2-Aminotetralin Derivatives at Dopamine Receptors
| Compound | Assay Type | Receptor | Potency (nM) |
| 5-OH-DPAT | cAMP Inhibition | D₂ | 5.0 |
| 7-OH-DPAT | cAMP Inhibition | D₂ | 20 |
| 5-OH-DPAT | [³⁵S]GTPγS Binding | D₃ | 1.2 |
| 7-OH-DPAT | [³⁵S]GTPγS Binding | D₃ | 2.5 |
Signaling Pathways
2-Aminotetralin derivatives exert their pharmacological effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D₁-like (Gs/olf-coupled) and D₂-like (Gi/o-coupled) receptors.[1]
-
D₁-like Receptor Signaling: Activation of D₁-like receptors by a 2-aminotetralin agonist leads to the activation of adenylyl cyclase (AC), which increases intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of gene expression and neuronal excitability.[1]
-
D₂-like Receptor Signaling: Agonism at D₂-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[1]
Caption: Simplified signaling pathways for D₁-like and D₂-like dopamine receptors.
Serotonin 5-HT₁ Receptor Signaling
5-HT₁ receptors are typically coupled to Gi/o proteins.[1] Activation of these receptors by a 2-aminotetralin agonist inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects, including the modulation of ion channels.[1]
Caption: Simplified signaling pathway for 5-HT₁ receptors.
Conclusion
2-Aminotetralin hydrochloride and its derivatives are invaluable intermediates in modern drug discovery. The versatility of the 2-aminotetralin scaffold allows for the synthesis of a wide range of compounds with tailored pharmacological profiles, particularly as selective ligands for dopamine and serotonin receptors. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this important class of molecules.
References
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Aminotetralin Derivatives in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds targeting the central nervous system (CNS). Its rigidified phenethylamine backbone provides a valuable framework for designing potent and selective ligands for key neurotransmitter receptors, particularly dopamine and serotonin receptors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel CNS therapeutics based on 2-aminotetralin derivatives.
Applications in Dopamine Receptor-Mediated CNS Disorders
2-aminotetralin derivatives have been extensively investigated as modulators of dopamine receptors, showing promise in the treatment of disorders such as Parkinson's disease and depression.[1][2][3][4]
Dopamine Receptor Agonists for Parkinson's Disease
A primary application of 2-aminotetralin derivatives is the development of dopamine D2 receptor agonists for the management of Parkinson's disease.[1][5] These compounds aim to supplement the depleted dopamine levels in the brains of patients. The N,N-dipropyl substituted 2-aminotetralins, particularly those with hydroxyl groups on the aromatic ring (e.g., at the 5 and 6 positions), have shown significant dopaminergic activity.[1]
Quantitative Data: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of representative 2-aminotetralin derivatives for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| 2-Aminotetralin | >10,000 | 1,500 | 800 | 3,000 | [6] |
| 5-Hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) | 2,500 | 15 | 5 | 100 | [7] |
| (+)-UH232 | >10,000 | 38 | 9.5 | >10,000 | [8] |
Dopamine Receptor Signaling Pathways
2-aminotetralin-based dopamine receptor agonists primarily exert their effects through two major signaling pathways:
-
D1-like Receptor Pathway (Gs-coupled): Activation of D1 and D5 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][9]
-
D2-like Receptor Pathway (Gi/o-coupled): Activation of D2, D3, and D4 receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[2][9][10]
Applications in Serotonin Receptor-Mediated CNS Disorders
5-substituted-2-aminotetralin (5-SAT) derivatives are potent modulators of serotonin (5-HT) receptors, with applications in depression, anxiety, and other neuropsychiatric disorders.[11][12][13] These compounds have shown high affinity and functional activity at various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7.[11][14][15][16]
Serotonin Receptor Modulators for Depression and Anxiety
Derivatives of 2-aminotetralin are being explored as agonists and partial agonists for 5-HT1A and 5-HT7 receptors for the treatment of depression and anxiety.[6][17] The (S)-enantiomer of these compounds generally exhibits higher affinity.[11][12]
Quantitative Data: Serotonin Receptor Binding Affinities and Functional Activity
The following tables summarize the binding affinities (Ki, in nM) and functional potencies (EC50, in nM) and efficacies (Emax, as a percentage of the response to a standard agonist) of selected 5-substituted-2-aminotetralin derivatives.
Table 2.1: Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| (S)-5-PAT | 15 | 3.5 | 0.8 | 10 | [15] |
| (S)-FPT | 0.2 | 2.1 | 1.8 | 2.5 | [18] |
| 10d | >1000 | >1000 | >1000 | 1.2 | [17] |
| 10f | 250 | >1000 | >1000 | 1.5 | [17] |
Table 2.2: Functional Activity (EC50, nM and Emax, %) at Serotonin Receptors
| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |
| (S)-5-PAT | 5-HT1A | 1.5 | 95 | [15] |
| (S)-5-PAT | 5-HT1B | 100 | 30 | [15] |
| (S)-5-PAT | 5-HT1D | 0.1 | 92 | [15] |
| 10d | 5-HT7 | 10 | 100 | [17] |
Serotonin Receptor Signaling Pathways
5-SATs modulate distinct signaling cascades depending on the receptor subtype:
-
5-HT1 Receptor Pathway (Gi/o-coupled): Activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[1][5][19][20]
-
5-HT2 Receptor Pathway (Gq-coupled): While not the primary focus of many 2-aminotetralin derivatives, interaction with 5-HT2 receptors would involve the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][21]
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays used to characterize the pharmacological properties of 2-aminotetralin derivatives.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Membrane preparation from cells expressing the receptor of interest or from brain tissue.[12][13][22]
-
Radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors).[23][24]
-
Unlabeled ligand for non-specific binding determination (e.g., haloperidol).[12]
-
Test compound (2-aminotetralin derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[13]
-
96-well microplates.
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI).[13]
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, membrane preparation, and the radiolabeled ligand at a concentration near its Kd.[12]
-
Total Binding: To designated wells, add only the components from step 1.
-
Non-specific Binding: To other wells, add a high concentration of an unlabeled ligand to saturate the receptors.[12]
-
Competitive Binding: To the remaining wells, add serial dilutions of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[22]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[13]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[22]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at Gi/o- or Gs-coupled receptors.[17][25]
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells).[17]
-
Cell culture medium.
-
Forskolin (for Gi/o-coupled receptors).[17]
-
Test compound and reference agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).[17]
-
Microplate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and culture overnight.[25]
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Stimulation (for Gi/o-coupled receptors): Add a fixed concentration of forskolin to stimulate adenylyl cyclase.[25]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[25]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.[17][25]
-
Data Analysis: Plot the cAMP concentration (or percentage of inhibition of forskolin-stimulated cAMP) against the log concentration of the test compound. Use a sigmoidal dose-response curve to determine the EC50 and Emax values.[17]
Objective: To directly measure G-protein activation upon receptor stimulation by a test compound.[26][27][28]
Materials:
-
Membrane preparation containing the receptor of interest.
-
[35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).[27][28]
-
GDP.
-
Test compound and reference agonist.
-
Assay buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microplate, combine the membrane preparation, GDP, and [35S]GTPγS in assay buffer.[26]
-
Compound Addition: Add serial dilutions of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for [35S]GTPγS binding.[26]
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.[28]
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [35S]GTPγS binding and plot it against the log concentration of the test compound to determine EC50 and Emax.
In Vivo Assays
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals following drug administration.[11][29][30][31]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD).[11]
-
Ringer's solution.
-
Anesthetized animal (e.g., rat).
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum).[11]
-
Perfusion: Perfuse the probe with Ringer's solution at a slow, constant flow rate (e.g., 1 µL/min).[11]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-60 minutes).[11]
-
Drug Administration: Administer the 2-aminotetralin derivative and continue collecting samples to measure changes in neurotransmitter levels from baseline.
-
Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.[11]
-
Data Analysis: Quantify the changes in neurotransmitter concentrations over time in response to the drug treatment.
Objective: To evaluate the efficacy of dopamine agonist 2-aminotetralin derivatives in animal models of Parkinson's disease.
Models:
-
6-hydroxydopamine (6-OHDA)-lesioned rat model: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle creates a model with motor deficits.[32][33][34]
-
MPTP mouse model: Systemic administration of MPTP induces parkinsonian symptoms in mice.[34]
Behavioral Tests:
-
Apomorphine-induced rotation: In unilaterally lesioned animals, dopamine agonists cause contralateral rotations, the frequency of which is a measure of drug efficacy.[35]
-
Cylinder test: Measures forelimb use asymmetry, which is indicative of motor impairment.[35]
-
Rotarod test: Assesses motor coordination and balance.[34][35]
General Protocol (Apomorphine-induced Rotation):
-
Induce the Parkinson's disease model in rodents.
-
Administer the test 2-aminotetralin derivative.
-
Place the animal in a circular arena and record its rotational behavior (full 360° turns) for a set period (e.g., 60-90 minutes).
-
Quantify the number of contralateral rotations as a measure of dopaminergic stimulation.
Objective: To screen for antidepressant-like activity of 2-aminotetralin derivatives.[2][3][36][37][38]
Materials:
-
Cylindrical water tank.
-
Water at a controlled temperature (e.g., 25°C).[2]
-
Video recording equipment.
-
Test animal (mouse or rat).
Procedure:
-
Drug Administration: Administer the test compound to the animal at a predetermined time before the test.
-
Test Session: Place the animal in the water-filled cylinder for a 6-minute session.[2]
-
Behavioral Scoring: During the last 4 minutes of the session, record the time the animal spends immobile (making only movements necessary to keep its head above water).[3]
-
Data Analysis: A significant decrease in immobility time compared to a vehicle-treated control group is indicative of an antidepressant-like effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. Video: The Mouse Forced Swim Test [jove.com]
- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 31. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 34. mdpi.com [mdpi.com]
- 35. Behavioral tests predicting striatal dopamine level in a rat hemi-Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 38. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride in Ligand Design for Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydronaphthalen-2-amine, commonly known as 2-aminotetralin (2-AT), and its derivatives represent a privileged scaffold in medicinal chemistry for the design of ligands targeting neurotransmitter receptors.[1] The rigidified phenethylamine backbone of the 2-aminotetralin structure provides a valuable framework for probing the conformational requirements of receptor binding sites.[1] This scaffold has been extensively utilized to develop potent and selective ligands for dopamine, serotonin, and adrenergic receptors, leading to the creation of agonists, partial agonists, antagonists, and inverse agonists.[1][2] Modifications to the aromatic ring, the amino group, and the saturated portion of the tetralin ring have profound effects on the pharmacological profile of these derivatives.[1] This document provides a comprehensive overview of the application of 2-aminotetralin derivatives in neurotransmitter receptor ligand design, including quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for representative 2-aminotetralin derivatives at various neurotransmitter receptors. This data highlights the influence of structural modifications on receptor affinity (Ki) and functional potency (EC50) and efficacy (Emax).
Dopamine Receptor Ligands
2-Aminotetralin derivatives have been instrumental in understanding dopamine receptor pharmacology, particularly for the D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes.[1] The stereochemistry at the C2 position is crucial, with the (S)-enantiomer generally exhibiting higher activity at dopamine receptors.[1]
Table 1: Binding Affinities (Ki, nM) and Functional Potencies (EC50/IC50, nM) of Selected 2-Aminotetralin Analogs at Dopamine Receptors [3]
| Compound | Receptor | Assay Type | Potency (nM) |
| 5-OH-DPAT | D2 | cAMP Inhibition | 5.0 |
| 7-OH-DPAT | D2 | cAMP Inhibition | 20 |
| 5-OH-DPAT | D3 | [35S]GTPγS Binding | 1.2 |
| 7-OH-DPAT | D3 | [35S]GTPγS Binding | 2.5 |
| Note: EC50 values represent agonist potency, while IC50 values represent antagonist or inverse agonist potency.[3] |
Serotonin Receptor Ligands
The 5-substituted-2-aminotetralin (5-SAT) chemotype has been a particularly fruitful area of research for developing selective ligands for serotonin (5-HT) receptors, including the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 subtypes.[1][4][5]
Table 2: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin (5-SAT) Derivatives at Human Serotonin 5-HT1 Receptors [2][6]
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 |
| (2S)-NAP | 8.8 | 11 | 1.4 | >1000 |
| Lower Ki values indicate higher binding affinity.[6] |
Table 3: Functional Potencies (pEC50) and Efficacies (Emax) of 5-SATs at Human 5-HT1 Receptors [2]
| Compound | Receptor | pEC50 | Emax (%) |
| (S)-FPT | 5-HT1A | 7.4 | 98 |
| 5-HT1B | 8.9 | 32 | |
| 5-HT1D | 9.3 | 95 | |
| (S)-PFPT | 5-HT1A | 8.9 | 100 |
| 5-HT1B | 7.4 | 100 | |
| 5-HT1D | 7.4 | 100 | |
| (S)-5-PAT | 5-HT1A | 7.8 | 91 |
| 5-HT1B | 7.1 | 29 | |
| 5-HT1D | 8.9 | 93 | |
| (S)-NAP | 5-HT1A | 8.0 | 95 |
| 5-HT1B | 7.0 | 49 | |
| 5-HT1D | 8.6 | 100 | |
| pEC50 values are presented as mean ± SD. Emax is the maximal response relative to a standard agonist (e.g., 5-CT).[2][6] |
Signaling Pathways
The interaction of 2-aminotetralin derivatives with neurotransmitter receptors initiates intracellular signaling cascades that ultimately determine the physiological response. These receptors are predominantly G-protein coupled receptors (GPCRs).[1]
Dopamine Receptor Signaling
Dopamine receptors are categorized as D1-like (D1, D5) which couple to Gs/olf proteins, and D2-like (D2, D3, D4) which couple to Gi/o proteins.[1]
-
D1-like Receptor Signaling: Activation leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to modulate neuronal excitability and gene expression.[1]
-
D2-like Receptor Signaling: Activation inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[1]
Serotonin Receptor Signaling
2-Aminotetralin derivatives primarily interact with 5-HT1 and 5-HT2 receptor families.[1]
-
5-HT1 Receptor Signaling: These receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cAMP levels and modulation of ion channels.[1]
-
5-HT2 Receptor Signaling: These receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins. Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.[6]
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.[2]
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells).[1][2]
-
Radioligand with known affinity for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).[1]
-
Test compound (2-aminotetralin derivative) at various concentrations.[2]
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).[2]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]
-
96-well microplates.[1]
-
Glass fiber filters (e.g., GF/C), presoaked in polyethyleneimine.[2]
-
Scintillation fluid.[1]
-
Scintillation counter.[1]
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the dopamine or serotonin receptor subtype of interest from cultured cells or brain tissue.[3] Determine the protein concentration of the membrane preparation using a BCA protein assay.[6]
-
Competition Binding Assay: In a 96-well plate, add the following in a final volume of 250 µL:[6]
-
50 µL of test compound at 10 different concentrations.[6]
-
50 µL of radioligand at a concentration close to its Kd.[6]
-
150 µL of membrane preparation (5-10 µg of protein).[6]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.[6]
-
For non-specific binding wells, add 50 µL of the non-specific binding determinator.[6]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]
-
Filtration and Counting:
-
Data Analysis:
cAMP Functional Assay
This protocol measures the ability of a test compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), indicating its functional activity as an agonist or antagonist at Gs- or Gi-coupled receptors.[1][6]
Objective: To measure the effect of a test compound on intracellular cAMP levels.[2]
Materials:
-
Whole cells expressing the target receptor.[2]
-
Test compound.[2]
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).[2]
-
Cell culture medium and buffers.
-
96- or 384-well plates.
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).
Procedure (for Gi-coupled receptors):
-
Cell Preparation: Seed cells expressing the target receptor into appropriate assay plates and culture overnight.
-
Compound Addition: Add the 2-aminotetralin derivative at various concentrations to the cells.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate for a specified time at room temperature or 37°C to allow for receptor-mediated inhibition of cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Normalize the data to a control (e.g., cells treated with forskolin but no agonist).
-
Calculate the percent inhibition of the forskolin response for each agonist concentration.
-
Plot the percent inhibition against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[7]
-
Calcium Flux Assay
This assay is used to measure the functional activity of ligands for Gq-coupled receptors, such as the 5-HT2 receptor family, by monitoring changes in intracellular calcium concentrations.
Objective: To determine the ability of a test compound to induce calcium mobilization via a Gq-coupled receptor.
Materials:
-
Cells expressing the target Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).[9]
-
Test compound (2-aminotetralin derivative).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).[10]
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom plates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for dye uptake.[9]
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's liquid handler to add the test compound at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.[10]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The 1,2,3,4-tetrahydronaphthalen-2-amine scaffold is a highly versatile platform for the design and development of ligands targeting a range of neurotransmitter receptors.[2] A thorough understanding of the structure-activity relationships, coupled with robust in vitro characterization using the assays detailed in this document, is crucial for the rational design of novel therapeutics with improved selectivity and efficacy for treating various neuropsychiatric and neurological disorders.[2] The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Note: Stability-Indicating HPLC Method for Purity Analysis of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential process-related impurities and degradation products. The protocol includes sample preparation, detailed chromatographic conditions, and procedures for a forced degradation study to establish the stability-indicating nature of the assay.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its rigid bicyclic structure serves as a valuable scaffold in medicinal chemistry.[1] Ensuring the purity and stability of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive HPLC method to assess the purity of this compound and to monitor its stability under various stress conditions.
Physicochemical Properties of the Analyte
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development, particularly for selecting the appropriate mobile phase pH and detection wavelength.
| Property | Value | Remarks |
| Molecular Formula | C₁₀H₁₃N·HCl | |
| Molecular Weight | 183.68 g/mol | [1] |
| Appearance | Brown powder | |
| pKa | ~9.5 (Estimated) | The pKa of the primary amine is estimated based on similar structures. This value is critical for mobile phase pH selection to ensure the analyte is in a single ionic form. |
| UV λmax | ~265 nm, ~274 nm (Estimated) | Estimated based on the UV spectrum of the parent tetralin structure and the auxochromic effect of the amino group. The tetralin moiety exhibits absorption maxima around 265 nm and 274 nm. |
| Solubility | Soluble in water and methanol. | The hydrochloride salt form enhances aqueous solubility. |
HPLC Method Parameters
A reversed-phase HPLC method was developed and validated to provide high resolution, sensitivity, and specificity for the analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl, ~1 M)
-
Sodium hydroxide (NaOH, ~1 M)
-
Hydrogen peroxide (H₂O₂, 30%)
Standard Solution Preparation
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
Sample Solution Preparation
Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution as described for the standard solution.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of 1,2,3,4-tetrahydronaphthalen-2-amine HCl.
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL stock solution of the sample, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase diluent.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours and then dilute to 100 µg/mL.
-
Thermal Degradation: Keep the solid sample in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Then, prepare a 100 µg/mL solution.
Results and Discussion
Method Development and Optimization
The primary objective was to develop a method that could separate the main peak from all potential impurities and degradation products. A C18 column was chosen for its versatility with aromatic compounds. A gradient elution with acetonitrile and water was selected to ensure the elution of both polar and non-polar impurities. Trifluoroacetic acid (TFA) was added to the mobile phase to improve the peak shape of the basic amine analyte by acting as an ion-pairing agent and maintaining a low pH. The detection wavelength of 265 nm was chosen to provide good sensitivity for the tetralin chromophore.
Potential Impurities
Based on common synthetic routes, the following potential process-related impurities may be present:
-
2-Tetralone: Starting material for reductive amination.
-
2-Nitronaphthalene: Starting material for catalytic hydrogenation.
-
2-Naphthol: Potential by-product.
-
N-Oxide derivatives: From oxidation of the amine.
-
Dimeric impurities: Formed during synthesis.
Forced Degradation Results
The forced degradation study demonstrated the stability-indicating nature of the HPLC method. The results are summarized in Table 2.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Main Peak | No. of Degradation Peaks | Resolution (Rs) of Closest Peak |
| Acid Hydrolysis | ~5% | 1 | > 2.0 |
| Base Hydrolysis | ~12% | 2 | > 2.0 |
| Oxidation | ~18% | 3 | > 2.0 |
| Thermal | < 2% | 0 | - |
| Photolytic | ~4% | 1 | > 2.0 |
Significant degradation was observed under basic and oxidative conditions. The main peak was well-resolved from all degradation product peaks, with a resolution (Rs) value greater than 2.0 for the most critical pair in all stressed samples. This confirms the specificity and stability-indicating capability of the method.
Method Validation Summary
The developed method should be validated according to ICH guidelines. A summary of typical validation parameters is provided in Table 3.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the nominal concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters | Pass |
Logical Relationship of Method Development
Caption: Logical workflow for the development of the stability-indicating HPLC method.
Conclusion
The HPLC method described in this application note is suitable for the quantitative purity determination of this compound. The method is specific, accurate, precise, and stability-indicating, making it a valuable tool for quality control and stability assessment in research and pharmaceutical development.
References
Application Note: 1H NMR Characterization of 2-amino-1,2,3,4-tetrahydronaphthalene HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1,2,3,4-tetrahydronaphthalene, also known as 2-aminotetralin, is a key structural motif found in a variety of biologically active compounds. As a rigid analog of phenylethylamine, it serves as a valuable scaffold in the development of ligands for various receptors, including serotonin and dopamine receptors. The hydrochloride salt of 2-aminotetralin is often utilized to improve its solubility and stability. Accurate structural elucidation and characterization of this compound are paramount for its application in medicinal chemistry and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and routine analytical technique for the structural confirmation and purity assessment of such molecules. This application note provides a detailed protocol and data interpretation guide for the ¹H NMR characterization of 2-amino-1,2,3,4-tetrahydronaphthalene HCl.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-amino-1,2,3,4-tetrahydronaphthalene HCl provides distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group and the aromatic ring. The following table summarizes the expected ¹H NMR spectral data in Deuterium Oxide (D₂O), a common solvent for amine hydrochlorides.
Table 1: ¹H NMR Data for 2-amino-1,2,3,4-tetrahydronaphthalene HCl in D₂O
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5, H-8 (Aromatic) | ~7.20 - 7.10 | m | 2H |
| H-6, H-7 (Aromatic) | ~7.10 - 7.00 | m | 2H |
| H-2 (CH-NH₃⁺) | ~3.50 - 3.40 | m | 1H |
| H-1, H-4 (Benzylic CH₂) | ~3.20 - 2.80 | m | 4H |
| H-3 (Aliphatic CH₂) | ~2.20 - 1.80 | m | 2H |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or a residual solvent peak). The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.
Experimental Protocol
This section outlines a standard operating procedure for the preparation and acquisition of a ¹H NMR spectrum of 2-amino-1,2,3,4-tetrahydronaphthalene HCl.
Materials:
-
2-amino-1,2,3,4-tetrahydronaphthalene HCl
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and suitable glassware
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-amino-1,2,3,4-tetrahydronaphthalene HCl.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum using the residual HDO peak (typically at δ 4.79 ppm in D₂O).
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR characterization of 2-amino-1,2,3,4-tetrahydronaphthalene HCl.
Caption: Workflow for ¹H NMR characterization.
Structure-Spectrum Correlation
The following diagram illustrates the relationship between the chemical structure of 2-amino-1,2,3,4-tetrahydronaphthalene HCl and its expected ¹H NMR signals.
Caption: Structure-to-spectrum correlation.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of 2-amino-1,2,3,4-tetrahydronaphthalene HCl. The well-resolved signals in the aromatic and aliphatic regions of the spectrum allow for unambiguous confirmation of the molecular structure. The provided protocol offers a reliable method for obtaining high-quality ¹H NMR data, which is crucial for researchers in the fields of medicinal chemistry and drug development. Adherence to this protocol will ensure accurate and reproducible characterization of this important chemical entity.
Application Note: Structural Confirmation of Synthesized 2-Aminotetralin using High-Resolution Mass Spectrometry (HRMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminotetralin is a key structural motif in medicinal chemistry, serving as a scaffold for compounds targeting various receptors, particularly dopamine and serotonin receptors.[1] The precise structural confirmation of synthesized 2-aminotetralin and its derivatives is a critical step in the drug discovery and development process to ensure the identity and purity of the active pharmaceutical ingredient (API).[2] High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for this purpose, offering unequivocal determination of elemental compositions through highly accurate mass measurements and detailed structural information via fragmentation analysis.[3][4] This application note provides a detailed protocol for the structural confirmation of synthesized 2-aminotetralin using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Principle of the Method
The structural elucidation of small molecules like 2-aminotetralin by HRMS is a two-fold process:
-
Accurate Mass Measurement (MS1): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to the third or fourth decimal place.[5][6] This high mass accuracy allows for the confident determination of the elemental formula of the molecular ion, as very few formulas will match the measured mass within a narrow mass tolerance (typically < 5 ppm).[7]
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: The molecular ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID).[8] The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that helps to confirm the arrangement of atoms and functional groups.[9][10] For amines, alpha-cleavage is a dominant and predictable fragmentation pathway.[11][12]
Experimental Protocols
1. Sample Preparation
-
Objective: To prepare the synthesized 2-aminotetralin sample for LC-HRMS analysis.
-
Materials:
-
Synthesized 2-aminotetralin powder.
-
LC-MS grade Methanol.
-
LC-MS grade Water.
-
LC-MS grade Formic Acid.
-
Vortex mixer.
-
2 mL HPLC vials with caps.
-
-
Procedure:
-
Prepare a stock solution of 2-aminotetralin by dissolving 1 mg of the synthesized compound in 1 mL of methanol to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Prepare a working solution for injection by diluting the stock solution 1:1000 in a mobile phase-like composition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Transfer the working solution to an HPLC vial for analysis.
-
2. LC-HRMS Analysis
-
Objective: To separate the analyte from potential impurities and acquire high-resolution mass spectra.
-
Instrumentation: A UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Thermo Scientific Orbitrap).[4][6]
-
Method Parameters: The following table outlines typical starting parameters for the analysis. These may require optimization based on the specific instrument and compound.
| Parameter Category | Parameter | Recommended Setting |
| UHPLC | Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions | |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 2 µL | |
| HRMS | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (MS1) | 50 - 500 m/z | |
| Resolution (MS1) | > 60,000 FWHM | |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | |
| Precursor Ion | [M+H]+ for 2-aminotetralin (m/z ~148.1121) | |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) to generate rich fragmentation | |
| Resolution (MS/MS) | > 15,000 FWHM |
Data Presentation and Interpretation
1. Molecular Formula Confirmation
The primary goal of the MS1 scan is to confirm the elemental composition. The theoretical monoisotopic mass of the protonated 2-aminotetralin ([C₁₀H₁₃N + H]⁺) is calculated and compared against the measured m/z.
| Compound Name | Elemental Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |
| 2-Aminotetralin | C₁₀H₁₃N | 148.1121 | [Example: 148.1119] | [Example: -1.35] |
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.
2. Structural Elucidation via Fragmentation (MS/MS)
The fragmentation pattern confirms the connectivity of the atoms. For 2-aminotetralin, key fragmentations include alpha-cleavage adjacent to the amine group and cleavages related to the tetralin ring structure.[11][12][13]
| Theoretical Fragment m/z | Proposed Elemental Formula | Proposed Structure / Loss |
| 131.0855 | C₁₀H₁₁⁺ | Loss of NH₃ (Ammonia) |
| 117.0700 | C₉H₉⁺ | Loss of CH₄N radical |
| 105.0699 | C₈H₉⁺ | Retro-Diels-Alder (rDA) fragmentation with loss of C₂H₄N radical |
| 91.0542 | C₇H₇⁺ | Tropylium ion, characteristic of alkylbenzene structures |
Note: The fragmentation pattern is predictive. Actual observed fragments and their relative abundances will confirm the structure.
Visualizations
Caption: Experimental workflow for HRMS-based structural confirmation.
Conclusion
High-Resolution Mass Spectrometry is a powerful and definitive technique for the structural confirmation of synthesized small molecules in a drug development setting. By combining high-accuracy mass measurements to determine the elemental formula with detailed fragmentation analysis to probe the molecular structure, LC-HRMS provides an unambiguous confirmation of the identity of 2-aminotetralin. The protocols and data interpretation guidelines presented here offer a robust framework for researchers and scientists to ensure the quality and integrity of their synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HRMS and LC-HRMS Analysis Services | AxisPharm [axispharm.com]
- 5. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 7. MASONACO - LC-HRMS Applications [masonaco.org]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
protocol for safe handling and storage of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and storage of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS No. 1743-01-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
This compound is a bicyclic amine derivative utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting neurotransmitter receptors.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory and industrial applications.[2]
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1743-01-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃N·HCl | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| Appearance | Brown or white to off-white solid/powder | [2] |
| Melting Point | 241-243 °C | [3] |
| Boiling Point | 250.7 °C at 760 mmHg | [3] |
| Solubility | Easily soluble in water and alcohol; insoluble in non-polar solvents.[3] | [2][3] |
| Purity | ≥95% (NMR) to >97% | [2][3] |
Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat (male) | Oral | 2860 mg/kg bw | [4] |
| LD50 | Rabbit (male) | Dermal | 16,800 mg/kg bw | [4] |
The hydrochloride salt is known to be an irritant to the skin, eyes, and respiratory system.[3]
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.
Safe Handling Protocol
This protocol outlines the steps for safely handling the compound from receipt to use in experiments.
Methodology:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 0-8°C.[2] Avoid contact with moisture and oxygen.[3]
-
Preparation for Use:
-
Before handling, ensure you are wearing the appropriate PPE as specified in section 2.1.
-
Work in a well-ventilated chemical fume hood.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Dispose of contaminated waste, including disposable PPE, according to institutional and local regulations.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Exposure Type | Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal. Clean the spill area thoroughly. |
Disposal
All waste materials, including the compound itself and any contaminated materials, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Signaling Pathways and Applications
This compound is a precursor for compounds that interact with neurotransmitter systems. Derivatives have been shown to inhibit the reuptake of serotonin and norepinephrine and may also act on dopamine pathways.[1] This makes it a valuable building block in the development of pharmaceuticals targeting neurological and cardiovascular conditions.[2]
References
The Versatility of 2-Aminotetralin: A Privileged Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to interact with key neurotransmitter receptors.[1] Its rigidified phenethylamine backbone provides a valuable framework for designing ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] This document provides a comprehensive overview of the applications of 2-aminotetralin as a building block, complete with quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Therapeutic Potential and Pharmacological Profile
Derivatives of 2-aminotetralin have been extensively explored for their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[2] The parent compound, 2-aminotetralin (2-AT), is a monoamine releasing agent and reuptake inhibitor, affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.[3][4] However, modern drug discovery efforts have focused on modifying this foundational scaffold to achieve more desirable pharmacological profiles, such as enhanced selectivity and potency for specific receptor subtypes.[3]
Dopaminergic Activity
2-aminotetralin derivatives have been instrumental in understanding dopamine receptor function.[2] The structure-activity relationship (SAR) at dopamine receptors is complex, with substitutions on both the aromatic ring and the amino group playing critical roles in determining affinity and functional activity.[1]
-
Aromatic Ring Substitutions: Dihydroxylation of the aromatic ring, particularly the 5,6-dihydroxy pattern, is often optimal for potent dopaminergic activity, mimicking the catechol moiety of dopamine. Monohydroxylated and methoxy-substituted analogs also exhibit significant activity.[1]
-
N-Substitutions: Modification of the 2-amino group significantly impacts the pharmacological profile. For instance, dipropylamine substitution has been found to be consistently productive for dopaminergic activity.[5]
Serotonergic Activity
The 5-substituted-2-aminotetralin (5-SAT) chemotype has emerged as a particularly fruitful area for developing selective ligands for serotonin receptors, including the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT7 subtypes.[1][6] The nature of the substituent at the C5 position can fine-tune the selectivity profile. For example, the addition of aryl or heteroaryl groups at this position generally leads to potent ligands.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative pharmacological data for various 2-aminotetralin derivatives at dopamine and serotonin receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of 2-Aminotetralin Analogs
| Compound | D1-like Receptor Ki (nM) | D2-like Receptor Ki (nM) | D1-like Receptor EC50/IC50 (nM) | D2-like Receptor EC50/IC50 (nM) | Reference |
| 5,6-dihydroxy-2-(dipropylamino)tetralin | - | - | - | - | [5] |
| 6,7-dihydroxy-2-aminotetralin | - | - | - | - | [1] |
| 5-hydroxy-2-aminotetralin | - | - | - | - | [1] |
| 7-hydroxy-2-aminotetralin | - | - | - | - | [1] |
Note: Specific quantitative values for these foundational compounds were not consistently available in the reviewed literature, which often focuses on more recent and selective derivatives.
Table 2: Serotonin Receptor Binding Affinities (Ki) and Functional Data of 5-Substituted-2-Aminotetralin (5-SAT) Analogs
| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1A Emax (%) | 5-HT1B Emax (%) | 5-HT1D Emax (%) | Reference |
| 5-PAT | - | - | - | >90 | ~30 | >90 | [7] |
| FPT | - | - | - | - | >90 | - | [7] |
| CPT | - | - | - | - | >90 | - | [7] |
| (S)-5-aryl-2-(dipropylamino)tetralin (10d) | - | - | - | - | - | - | [6] |
| (S)-5-aryl-2-(dimethylamino)tetralin (10f) | - | - | - | - | - | - | [6] |
Emax is relative to the response of a reference agonist.[3]
Signaling Pathways
2-aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.[1]
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (Gs/olf-coupled) and D2-like (Gi/o-coupled) receptors.[1][2]
-
D1-like Receptor Signaling: Activation of D1-like receptors leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cAMP levels and activating Protein Kinase A (PKA).[1][2]
-
D2-like Receptor Signaling: Agonism at D2-like receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[1]
Caption: Simplified D1-like dopamine receptor signaling pathway.
Caption: Simplified D2-like dopamine receptor signaling pathway.
Serotonin Receptor Signaling
2-aminotetralin derivatives primarily interact with 5-HT1 and 5-HT2 receptor families.[1]
-
5-HT1 Receptor Signaling: These receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[1]
-
5-HT2 Receptor Signaling: These receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[1]
Experimental Protocols
General Synthesis of N,N-disubstituted 2-Aminotetralins via Reductive Amination
Reductive amination of a 2-tetralone precursor is a common and versatile method for the synthesis of 2-aminotetralin derivatives.[2][8]
Materials:
-
Substituted 2-tetralone
-
Primary or secondary amine
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))
-
Solvent (e.g., methanol or dichloroethane)
-
Ammonia or an ammonium salt (for primary amines)
Procedure:
-
Dissolve the starting tetralone and the amine (or ammonium salt) in the chosen solvent.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for reductive amination synthesis.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand (e.g., [3H]5-CT for serotonin receptors)
-
Test compound (2-aminotetralin derivative)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using appropriate software.
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cAMP levels.[2]
Materials:
-
Cells stably expressing the receptor of interest
-
Test compound (2-aminotetralin derivative)
-
Known agonist (for antagonist assays)
-
Cell culture media
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Culture cells expressing the receptor of interest in appropriate multi-well plates.
-
Treat the cells with varying concentrations of the test compound. For antagonist assays, co-incubate the test compound with a known agonist.
-
Incubate the plate for a specific time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax of the test compound.[3]
Conclusion
The 2-aminotetralin scaffold remains a highly valuable building block in medicinal chemistry. Its structural rigidity and amenability to chemical modification allow for the development of potent and selective ligands for a variety of neurotransmitter receptors. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols are crucial for the rational design of novel therapeutics based on this privileged structure. The information and protocols provided herein serve as a detailed guide for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (also known as 2-aminotetralin hydrochloride). This valuable intermediate is crucial for the development of various pharmaceutical agents targeting the central nervous system.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Amination of 2-Tetralone
Reductive amination is a widely used and versatile one-pot method for synthesizing 2-aminotetralin.[3] It involves the reaction of 2-tetralone with an amine source, typically ammonia or an ammonium salt, followed by in-situ reduction of the imine intermediate.[3]
Issue 1: Low Yield of the Desired Amine
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure the removal of water formed during the reaction, as it can shift the equilibrium away from imine formation. Using a dehydrating agent or azeotropic distillation can be effective. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride is often effective under mild conditions.[1] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and used under appropriate hydrogen pressure.[3] |
| Side Reactions | Competing side reactions can reduce the yield.[1] Optimize the reaction temperature and time to favor the desired product. Lowering the temperature may reduce the rate of side reactions. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Over-reduction | In catalytic hydrogenation, over-reduction of the aromatic ring can occur. Use a selective catalyst like Palladium on carbon (Pd/C) and control the reaction conditions (temperature, pressure, and time) carefully.[1] |
| Formation of Secondary Amines | If the primary amine product reacts further with the starting ketone, secondary amine impurities can form. Using a large excess of the ammonia source can help minimize this. |
| Unreacted Starting Material | Ensure the stoichiometry of the reagents is correct and that the reducing agent is added in appropriate portions to maintain its activity throughout the reaction. |
Method 2: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction utilizes formamide or ammonium formate as both the amine source and the reducing agent, typically at high temperatures.[3][4]
Issue 1: Low Conversion of 2-Tetralone
| Potential Cause | Recommended Solution |
| Insufficient Temperature | This reaction requires high temperatures, often between 160-190 °C.[3][4] Ensure the reaction mixture reaches and maintains the optimal temperature. |
| Inadequate Reaction Time | The Leuckart-Wallach reaction can be slow. Monitor the reaction progress and allow sufficient time for completion. |
| Poor Quality Reagents | Use high-quality formamide or ammonium formate. Ammonium formate generally gives higher yields of the free amine.[3] |
Issue 2: Formation of N-formyl Intermediate
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | The initial product of the reaction is often the N-formyl derivative, which requires hydrolysis with aqueous acid (e.g., HCl) to yield the primary amine.[3] Ensure the hydrolysis step is carried out effectively. |
| Suboptimal Hydrolysis Conditions | The concentration of the acid and the hydrolysis time and temperature can impact the efficiency of N-formyl group removal. Optimize these parameters as needed. |
Method 3: Catalytic Hydrogenation of 2-Tetralone Oxime
This two-step method involves the initial conversion of 2-tetralone to its oxime, followed by catalytic hydrogenation.[3]
Issue 1: Low Yield of 2-Tetralone Oxime
| Potential Cause | Recommended Solution |
| Incomplete Oximation Reaction | Ensure the reaction between 2-tetralone and hydroxylamine hydrochloride goes to completion. The reaction is typically carried out at reflux for 1-2 hours in the presence of a base.[3] |
| Suboptimal pH | The pH of the reaction mixture can affect the rate of oxime formation. Adjust the amount of base (e.g., sodium acetate or pyridine) to optimize the pH. |
Issue 2: Incomplete Hydrogenation of the Oxime
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The hydrogenation catalyst (e.g., Raney nickel or Pd/C) may be deactivated. Use fresh, active catalyst.[3] |
| Insufficient Hydrogen Pressure | The reaction typically requires hydrogen gas under pressure (e.g., 50-100 psi).[3] Ensure the system is properly pressurized and free of leaks. |
| Presence of Catalyst Poisons | Impurities in the substrate or solvent can poison the catalyst. Purify the 2-tetralone oxime before hydrogenation. |
Yield Comparison of Synthesis Methods
| Synthesis Method | Reducing/Amine Agent | Typical Yield (%) | Notes |
| Reductive Amination | Sodium Triacetoxyborohydride | 70 - 95% | Mild conditions, but the reagent can be moisture sensitive.[3] |
| Reductive Amination | Catalytic Hydrogenation (H₂/Pd-C) | 80 - 98% | High yield and clean reaction, but requires specialized high-pressure equipment.[3] |
| Leuckart-Wallach Reaction | Formamide | 50 - 70% | Often results in the N-formylated product requiring a separate hydrolysis step.[3] |
| Leuckart-Wallach Reaction | Ammonium Formate | 60 - 80% | Generally gives higher yields of the free amine directly compared to formamide.[3] |
| Catalytic Hydrogenation of 2-Tetralone Oxime | H₂/Raney Ni or Pd/C | High | A two-step process that can provide high overall yields. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a round-bottom flask, dissolve 2-tetralone and ammonium acetate in a suitable solvent like methanol or ethanol.[3]
-
Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the product.
Protocol 2: Leuckart-Wallach Reaction using Ammonium Formate
-
Reaction Setup: In a flask equipped with a reflux condenser, mix 2-tetralone with a large excess of ammonium formate.[3]
-
Heating: Heat the mixture to a high temperature (160-170 °C) and maintain reflux for several hours.[3]
-
Hydrolysis: After cooling, add aqueous hydrochloric acid to the reaction mixture to hydrolyze any N-formyl intermediate.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification and Salt Formation: Purify the crude amine by distillation or chromatography, followed by precipitation of the hydrochloride salt as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in the final product? A1: The hydrochloride salt enhances the solubility and stability of the 2-aminotetralin, which is beneficial for its use in pharmaceutical formulations and laboratory settings.[1][2]
Q2: How can I purify the final this compound product? A2: The most common method for purification is recrystallization from a suitable solvent system. The hydrochloride salt can be precipitated from a solution of the free amine by the addition of hydrochloric acid.[1] Purity can be assessed by techniques such as HPLC, NMR, and melting point determination.
Q3: Are there stereoselective methods to synthesize specific enantiomers of 2-aminotetralin? A3: Yes, stereoselective synthesis can be achieved. For example, chiral auxiliaries can be used in the synthesis, or enzymatic resolutions can be employed to separate enantiomers.[1] Chiral HPLC is a common method for resolving enantiomers.[5]
Q4: What are the main safety precautions to consider during this synthesis? A4: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses). The reagents used can be corrosive, flammable, or toxic. For instance, this compound may be irritating to the skin, eyes, and respiratory system.[6] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: Can enzymatic methods be used for this synthesis? A5: Yes, biocatalytic methods using enzymes like imine reductases are being developed for the enantioselective synthesis of 2-aminotetralin derivatives.[7] These methods can offer high yields and enantioselectivity. However, end-product inhibition can sometimes be a challenge, where the product amine inhibits the enzyme's activity.[4][8]
Visualized Workflows and Relationships
Caption: Workflow for Reductive Amination Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. This compound | 1743-01-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reductive Amination of 1,2,3,4-Tetrahydronaphthalen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes?
A1: Low or no conversion is a common issue that can stem from several factors:
-
Inefficient Imine/Enamine Formation: The equilibrium between the ketone, amine, and the imine intermediate may not be favorable. This can be due to:
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 5-6) to facilitate the dehydration step.[1] If the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.
-
Presence of Water: Excess water can shift the equilibrium back towards the starting materials by hydrolyzing the imine intermediate.
-
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.
-
Poor Solubility: If the ketone, amine, or other reagents are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
Troubleshooting Steps:
-
Optimize pH: Ensure the reaction medium is buffered or adjusted to a slightly acidic pH. Acetic acid can be used as a catalyst.[2]
-
Remove Water: Consider using a dehydrating agent like molecular sieves or performing the reaction under conditions that remove water azeotropically, if compatible with your reagents.
-
Verify Reducing Agent Activity: Use a fresh batch of the reducing agent.
-
Improve Solubility: Choose a solvent in which all reactants are soluble. For instance, 1,2-dichloroethane (DCE) is a preferred solvent for reactions using sodium triacetoxyborohydride.[2]
Q2: I am observing a significant amount of 1,2,3,4-tetrahydronaphthalen-2-ol as a byproduct. How can I minimize this side reaction?
A2: The formation of the corresponding alcohol is a classic side reaction in reductive amination, which occurs when the reducing agent reacts with the starting ketone before imine formation.
-
Cause: This is often due to the use of a reducing agent that is too reactive, such as sodium borohydride (NaBH₄), which can readily reduce ketones.[3] It can also occur if the rate of reduction of the ketone is competitive with the rate of imine formation.
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Employ a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[4][5]
-
Two-Step Procedure: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent. This can be particularly useful when dialkylation is also a concern.[6] Allow the ketone and amine to stir for a period to maximize imine formation before introducing the hydride.
Q3: My desired secondary amine product is contaminated with a tertiary amine. How can I prevent this over-alkylation?
A3: Over-alkylation occurs when the initially formed secondary amine product reacts with another molecule of the ketone to form a new iminium ion, which is then reduced to a tertiary amine.
-
Cause: This is more likely to happen when using a primary amine as the starting material and when there is an excess of the ketone. The product amine can be more nucleophilic than the starting amine, leading to a second reductive amination.
Troubleshooting Steps:
-
Control Stoichiometry: Use an excess of the primary amine relative to the ketone to favor the formation of the desired secondary amine. A five-fold excess of the amine has been shown to be effective in some cases to minimize side products.[7]
-
Stepwise Procedure: A two-step process can be beneficial. First, form the imine, and then in a separate step, perform the reduction. This can help control the reaction and prevent the secondary amine product from reacting further.[6]
Q4: The reaction is slow and does not go to completion. What can I do to improve the reaction rate?
A4: Slow reaction rates can be attributed to several factors related to reaction conditions and reagent reactivity.
-
Causes:
-
Low reaction temperature.
-
Insufficient activation of the carbonyl group.
-
Use of a weakly nucleophilic amine.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be mindful of potential side reactions that may be favored at higher temperatures.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, which is more readily reduced.[2]
-
Lewis Acid Catalysis: For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can sometimes improve yields.[3]
Experimental Protocols
Below are representative experimental protocols for the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one. These may require optimization for specific amines and desired products.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general method for the one-pot reductive amination of ketones.
Materials:
-
1,2,3,4-tetrahydronaphthalen-2-one
-
Amine (e.g., aniline, benzylamine, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq) and the amine (1.2 eq) in DCE (to make a ~0.2 M solution).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
(Optional) Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enzymatic Reductive Amination using an Imine Reductase (IRED)
This protocol is an example of a biocatalytic approach for the asymmetric synthesis of 2-aminotetralin derivatives.[8]
Materials:
-
1,2,3,4-tetrahydronaphthalen-2-one (2-tetralone)
-
Amine (e.g., methylamine solution)
-
Imine Reductase (IRED)
-
D-Glucose
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ or NAD⁺
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve D-glucose (1.5 eq) and NADP⁺ (0.02 eq) in the potassium phosphate buffer.
-
Add the IRED and GDH to the buffer solution and gently swirl to dissolve.
-
Add 2-tetralone (1.0 eq).
-
Add the amine solution (2-10 eq). An excess of the amine helps to drive the equilibrium towards imine formation.[8]
-
Seal the reaction vessel and incubate at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete, quench by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the common reducing agents used in the reductive amination of 2-tetralone and their general characteristics. Specific yields can vary significantly based on the amine used and the precise reaction conditions.
| Reducing Agent | Typical Solvent(s) | Key Characteristics | Reported Yields |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Mild and selective for iminium ions over ketones.[5] Tolerates a wide range of functional groups.[2] | High yields are generally obtained.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for iminium ions at neutral or slightly acidic pH.[10] Highly toxic byproducts are a concern.[11] | Generally good yields, but can be sluggish with some substrates. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | Economical and suitable for large-scale synthesis. May reduce other functional groups. | Can provide high yields. |
| Enzymatic (Imine Reductases) | Aqueous Buffer | Highly stereoselective, environmentally friendly.[12] | High yields and excellent enantioselectivity have been reported.[12] |
Visualizations
Caption: General reaction pathway for the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one.
Caption: Common side reactions in the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one.
Caption: A logical workflow for troubleshooting common issues in reductive amination experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride by Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride via precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of this compound and offers systematic approaches to resolve them.
Issue 1: Incomplete Precipitation or Low Yield
-
Question: After adding hydrochloric acid, I am observing very little or no precipitate, resulting in a low yield. What could be the cause and how can I fix it?
-
Answer: Incomplete precipitation is a common issue that can often be attributed to solvent choice and concentration. This compound is soluble in polar solvents like water and alcohols.
-
Potential Causes & Solutions:
-
Inappropriate Solvent System: If the reaction solvent is too polar (e.g., ethanol, methanol), the hydrochloride salt will remain dissolved.
-
Troubleshooting Step: Concentrate the solution to reduce the volume of the polar solvent. Then, add a non-polar anti-solvent, such as diethyl ether or acetone, to induce precipitation.[1][2][3] For instance, dissolving the free amine in a minimal amount of a suitable solvent and then adding it to a solution of HCl in ethyl acetate or dioxane can effectively precipitate the salt.[1]
-
-
Insufficient HCl: An inadequate amount of hydrochloric acid will result in incomplete conversion of the free amine to its hydrochloride salt.
-
Troubleshooting Step: Ensure at least a stoichiometric equivalent of HCl is added. It is common practice to use a slight excess.
-
-
Concentration Below Supersaturation: The concentration of the hydrochloride salt in the solution may not have reached the point of supersaturation needed for precipitation to occur.
-
Troubleshooting Step: Reduce the total volume of the solution by evaporation before or after the addition of the anti-solvent. Cooling the solution can also help to decrease the solubility and promote precipitation.
-
-
-
Issue 2: Product "Oils Out" Instead of Precipitating as a Solid
-
Question: Upon adding the anti-solvent, my product is separating as an oil rather than a crystalline solid. What causes this and how can I obtain a solid precipitate?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to a high concentration of impurities or a rapid change in solvent composition.
-
Potential Causes & Solutions:
-
Rapid Addition of Anti-Solvent: Adding the anti-solvent too quickly can cause a sudden and dramatic decrease in solubility, leading to the formation of an oil.
-
Troubleshooting Step: Add the anti-solvent slowly with vigorous stirring to maintain a uniform level of supersaturation.
-
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the formation of an oil.
-
Inappropriate Temperature: The temperature at which precipitation is induced can influence the outcome.
-
Troubleshooting Step: Try adjusting the temperature. Sometimes, allowing the solution to cool slowly can encourage crystallization. In other cases, warming the solution slightly to dissolve the oil and then cooling it slowly with seeding (adding a small crystal of the desired product) can initiate crystallization.
-
-
-
Issue 3: Poor Purity of the Final Product
-
Question: The isolated this compound is not pure. What are the likely contaminants and how can I improve the purity?
-
Answer: Impurities can be carried over from the preceding synthetic steps or introduced during the workup and precipitation.
-
Potential Causes & Solutions:
-
Trapped Solvents or Starting Materials: The precipitate can trap residual solvents or unreacted starting materials.
-
Co-precipitation of Side Products: By-products from the synthesis may also precipitate under the same conditions.
-
Troubleshooting Step: Recrystallization is a powerful technique for purification. Recrystallization from ethanol has been shown to yield high-purity product.[5] The general principle is to dissolve the impure salt in a minimum amount of a hot solvent in which it is soluble and then allow it to cool slowly to form purer crystals.
-
-
pH-Related Impurities: If the pH is not sufficiently acidic, the less soluble free amine may be present as an impurity.
-
Troubleshooting Step: Ensure the solution remains acidic throughout the precipitation process. A final pH check can be beneficial.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent system for precipitating this compound?
-
A1: A common and effective method is to dissolve the free amine in a solvent like ethyl acetate and then treat it with HCl gas in anhydrous diethyl ether.[5] Alternatively, adding concentrated HCl to the reaction mixture followed by washing with cold ether is also a viable method.[5] The choice of solvent and anti-solvent will depend on the scale of the reaction and the specific impurities present.
-
-
Q2: How does pH affect the precipitation of this compound?
-
A2: The solubility of amine hydrochloride salts is highly pH-dependent. This compound is the salt of a weak base and is more soluble in acidic conditions where the amine group is protonated. In neutral or basic solutions, the less soluble free base form is favored, which could lead to precipitation of the free amine if the pH is not controlled.
-
-
Q3: Can I use aqueous HCl for the precipitation?
-
A3: While it is possible, using aqueous HCl can introduce water into the system, which may increase the solubility of the hydrochloride salt and lead to lower yields.[2] Anhydrous methods, such as using HCl gas dissolved in a non-polar solvent like diethyl ether, are often preferred to maximize the recovery of the precipitated salt.[5]
-
-
Q4: My final product is a brownish powder. How can I decolorize it?
-
A4: A brownish color may indicate the presence of oxidized impurities. Treating a solution of the hydrochloride salt with activated charcoal can be effective in removing colored impurities.[3] After treatment, the charcoal is filtered off, and the product is recovered by precipitation or recrystallization.
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Purity | >99% | Precipitation with concentrated HCl, washing with cold ether, and HPLC analysis. | [5] |
| Yield | 85% - 92% | Treatment of the free amine with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol. | [5] |
Experimental Protocol: Purification by Precipitation
This protocol describes a general procedure for the purification of this compound by precipitation.
Materials:
-
Crude 1,2,3,4-tetrahydronaphthalen-2-amine
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Filter funnel and flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the crude 1,2,3,4-tetrahydronaphthalen-2-amine in a suitable solvent, such as ethyl acetate. The amount of solvent should be sufficient to fully dissolve the amine.
-
Acidification: While stirring the solution, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a saturated solution of HCl in anhydrous diethyl ether).[5] Continue the addition until the solution becomes acidic (test with pH paper). A precipitate should start to form.
-
Precipitation: Continue stirring the mixture for a period to ensure complete precipitation. Cooling the mixture in an ice bath can further promote the precipitation of the hydrochloride salt.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filtered solid with a cold, non-polar solvent, such as anhydrous diethyl ether, to remove any soluble impurities.[5] Repeat the washing step as necessary.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Optional Recrystallization for Higher Purity:
-
Dissolve the dried hydrochloride salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. This compound | 1743-01-7 | Benchchem [benchchem.com]
troubleshooting low conversion in catalytic hydrogenation of nitroaromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the catalytic hydrogenation of nitroaromatics.
Troubleshooting Guides
Issue: Low or No Conversion
Question: My hydrogenation reaction of a nitroaromatic compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in the catalytic hydrogenation of nitroaromatics is a common issue that can stem from several factors, ranging from catalyst activity to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low conversion in nitroaromatic hydrogenation.
Detailed Troubleshooting Steps:
-
Verify Catalyst Activity and Handling:
-
Catalyst Age and Storage: Catalysts can lose activity over time, especially if not stored under an inert atmosphere.[1] Consider using a fresh batch of catalyst.
-
Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) and Raney Nickel are common choices, but the optimal catalyst can vary depending on the substrate.[2]
-
Catalyst Loading: Insufficient catalyst loading will lead to slow or incomplete reactions. Typical substrate-to-catalyst ratios range from 20:1 to 100:1 by weight.[3] A study on the hydrogenation of nitrobenzene showed that increasing the catalyst amount leads to a faster reaction rate.[4]
-
Catalyst Activation: Some catalysts, like Raney Nickel, require activation before use. Ensure that the activation procedure has been followed correctly.
-
-
Investigate Potential Catalyst Poisons:
-
Purity of Reagents: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[1] Use high-purity reagents and solvents.
-
Common Poisons:
-
Sulfur Compounds: Thiols and thioethers are potent poisons for palladium and nickel catalysts.[1][5]
-
Nitrogen Compounds: While the nitro group is the target, other nitrogen-containing functional groups can act as inhibitors.[1][6] The amine product can also inhibit the reaction by competing for active sites on the catalyst.[1][7]
-
Halides: Halide ions can deactivate the catalyst.[1]
-
Carbon Monoxide: CO, even in trace amounts in the hydrogen gas, can strongly poison the catalyst.[1]
-
-
-
Evaluate Reaction Parameters:
-
Agitation: Vigorous stirring is essential to ensure good mixing and mass transfer of hydrogen gas to the catalyst surface.[1]
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate by increasing the concentration of dissolved hydrogen.[2]
-
Temperature: Increasing the temperature can increase the reaction rate, but excessive temperatures may lead to side reactions or catalyst degradation.[2]
-
Solvent: Protic solvents like ethanol and methanol are commonly used and can accelerate the reaction rate.[2]
-
-
Assess Substrate Quality and Reactivity:
-
Substrate Purity: Impurities in the starting material can inhibit the reaction. Purify the nitroaromatic compound if necessary.
-
Steric Hindrance: Bulky groups near the nitro group can hinder its access to the catalyst surface, slowing down the reaction.
-
Other Reducible Groups: The presence of other functional groups that can be reduced under the reaction conditions (e.g., alkenes, alkynes, nitriles) can lead to a mixture of products and may affect the conversion of the nitro group.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst poisoning?
A1: Signs of catalyst poisoning include a sudden or gradual decrease in the rate of hydrogen uptake, the reaction stalling before completion, and the formation of side products like hydroxylamines or azo compounds due to incomplete hydrogenation.[1]
Q2: Can the amine product inhibit the reaction?
A2: Yes, this is a known phenomenon called product inhibition.[1] The amine product can adsorb onto the active sites of the catalyst, competing with the nitroaromatic substrate and slowing the reaction rate.[1][7] This is often observed as the reaction progresses and the concentration of the amine product increases.[1]
Q3: How do I choose the right catalyst for my reaction?
A3: The choice of catalyst depends on the specific nitroaromatic substrate and the desired selectivity.
-
Palladium on Carbon (Pd/C): Highly active under mild conditions and widely used.[2]
-
Raney Nickel: A cost-effective alternative, though it may require more forcing reaction conditions.[2]
-
Platinum-based catalysts: Also effective for nitroaromatic hydrogenation.
-
Bimetallic catalysts: Can sometimes offer improved activity and selectivity.[10]
Q4: What is the generally accepted reaction mechanism for nitroaromatic hydrogenation?
A4: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The most widely accepted pathway involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[3][11] Under certain conditions, side reactions can occur, such as the condensation of nitroso and hydroxylamine intermediates to form azoxybenzene, which can be further reduced.[3]
Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.
Q5: What analytical techniques are recommended for monitoring the reaction?
A5: The progress of the reaction, including the conversion of the starting material and the formation of the product and any intermediates, can be monitored using various analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][12][13][14]
Data Presentation
Table 1: Influence of Reaction Parameters on Nitrobenzene Hydrogenation
| Parameter | Condition | Conversion/Yield | Reference |
| Catalyst | Pd@SBA-15 | 99% conversion in 1 min | [11] |
| Bulk Pd/C | 83% yield | [11] | |
| Temperature | 60 °C | Optimal | [11] |
| H₂ Pressure | 1.0 MPa | Sufficient | [11] |
| 3.0 MPa | No significant increase in yield | [11] | |
| Solvent | Methanol | High Yield | [11] |
| Ethanol | 23% Yield | [11] | |
| Ethyl Acetate | 31% Yield | [11] | |
| Acetonitrile | 52% Yield | [11] |
Table 2: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Affected Catalysts | Effect | Reference |
| Sulfur Compounds | Thiols, Thioethers | Pd, Ni | Severe deactivation, even at trace levels | [1] |
| Nitrogen Compounds | Product (Amine), Pyridine | Pd, Pt, Raney Ni | Moderate to severe inhibition by competitive adsorption | [1][6] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Pd, Pt | Moderate deactivation | [1] |
| Carbon Monoxide | CO | Pd, Pt, Ni | Strong poison, leading to rapid loss of activity | [1] |
Experimental Protocols
Protocol 1: General Procedure for Batch Catalytic Hydrogenation
This protocol provides a general method for the catalytic hydrogenation of a nitroaromatic compound in a batch reactor.
Materials:
-
Nitroaromatic substrate
-
Hydrogenation catalyst (e.g., 5-10 wt% Pd/C)
-
Solvent (e.g., ethanol, methanol)
-
High-pressure autoclave or reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Inert gas (e.g., nitrogen) for purging
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: In the reaction vessel, combine the nitroaromatic substrate, solvent, and catalyst. The substrate-to-catalyst ratio typically ranges from 20:1 to 100:1 by weight.[3]
-
Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas like nitrogen 3-5 times to remove any residual air/oxygen.[3][2]
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 bar or higher, depending on the reaction).[2]
-
Reaction: Heat the reactor to the target temperature while stirring vigorously to ensure efficient mixing and gas-liquid mass transfer.[3][1]
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake (pressure drop) or by taking aliquots (if the reactor setup allows) for analysis by TLC, GC, or HPLC.[2]
-
Completion and Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), stop the heating and allow the reactor to cool to room temperature.[3]
-
Venting and Filtration: Carefully vent the excess hydrogen gas and purge the system with nitrogen.[3][2] Open the reactor and filter the reaction mixture through a pad of celite or another suitable filter aid to remove the heterogeneous catalyst.[2]
-
Analysis: Analyze the filtrate to determine the conversion and selectivity using appropriate analytical techniques such as GC, HPLC, or NMR.[3][12][13][14]
Protocol 2: Catalyst Poisoning Test
This protocol can be used to determine if the substrate or solvent contains impurities that are poisoning the catalyst.
Materials:
-
Standard nitroaromatic substrate (known to be pure)
-
Suspected nitroaromatic substrate
-
Standard solvent (high purity)
-
Suspected solvent
-
Hydrogenation catalyst (e.g., 5-10 wt% Pd/C)
-
Two identical hydrogenation reactors
Procedure:
-
Control Reaction: Set up a hydrogenation reaction using the standard nitroaromatic substrate, standard solvent, and catalyst according to Protocol 1. Monitor the reaction rate (e.g., by hydrogen uptake).
-
Test Reaction: In a second reactor, set up an identical hydrogenation reaction, but replace either the standard substrate or the standard solvent with the suspected material.
-
Comparison: Compare the reaction rate of the test reaction to the control reaction. A significantly slower or stalled reaction in the test setup is a strong indication of the presence of catalyst poisons in the suspected material.
-
Purification: If a poison is suspected in the substrate, purify it by recrystallization or chromatography and repeat the test.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Parameters for 2-Aminotetralin Separation and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of 2-aminotetralin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of 2-aminotetralin?
A1: 2-Aminotetralin is a basic compound, which can lead to several challenges in reversed-phase HPLC. The primary amino group is prone to interacting with residual silanol groups on the surface of silica-based columns. This secondary interaction can result in poor peak shape, specifically peak tailing. Additionally, achieving baseline separation of its enantiomers requires a specialized chiral stationary phase and careful mobile phase optimization.
Q2: Which type of HPLC column is recommended for achiral analysis of 2-aminotetralin?
A2: For achiral (non-enantiomeric) separation, a reversed-phase C18 or C8 column is most commonly used.[1] These columns provide good retention for moderately polar compounds like 2-aminotetralin. To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica column with end-capping.
Q3: What type of column is needed for the chiral separation of 2-aminotetralin enantiomers?
A3: The separation of 2-aminotetralin enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are highly effective for this purpose.[2][3][4][5] These columns can be used in normal-phase, reversed-phase, or polar organic modes.
Q4: How does mobile phase pH affect the retention and peak shape of 2-aminotetralin?
A4: Mobile phase pH is a critical parameter. Since 2-aminotetralin is a basic compound, a low pH (e.g., 2.5-3.5) ensures the analyte is fully protonated and minimizes interactions with silanol groups, which are less ionized at low pH. This typically leads to improved peak shape.[6] Alternatively, a high pH (e.g., >8) can be used with a pH-stable column to analyze the neutral form of the amine, which can also result in good peak shape. Operating in the mid-pH range should generally be avoided as it can lead to inconsistent results and poor peak symmetry.
Q5: What is the purpose of adding additives like triethylamine (TEA) or diethylamine (DEA) to the mobile phase?
A5: Additives like TEA or DEA are small basic molecules that act as silanol-masking agents. They compete with the basic analyte (2-aminotetralin) for active silanol sites on the stationary phase. This competition reduces the undesirable secondary interactions that cause peak tailing, resulting in more symmetrical peaks. An additive concentration of 0.1% (v/v) is a common starting point for both normal-phase and reversed-phase methods.[1][4][7]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of 2-aminotetralin.
Peak Shape Problems
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The basic amine group of 2-aminotetralin interacts with acidic silanol groups on the silica-based column packing. | Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 with an acid like formic acid or phosphoric acid to protonate the analyte and suppress silanol activity. Add a Competing Base: Incorporate an amine additive like 0.1% TEA or DEA into the mobile phase.[1][4] Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column designed for basic compounds. |
| Column Overload: Injecting too much sample mass onto the column. | Reduce Sample Concentration: Dilute the sample or reduce the injection volume. | |
| Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase. | Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. | |
| Peak Fronting | Column Overload: Injecting a sample at a concentration that exceeds the column's capacity. | Reduce Sample Concentration: Dilute the sample and/or decrease the injection volume. |
| Poorly Packed Column Bed: A void or channel has formed at the head of the column. | Reverse Flush Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). If the problem persists, replace the column. | |
| Split Peaks | Clogged Inlet Frit: Particulate matter from the sample or system has blocked the column inlet frit. | Install a Guard Column: Use a guard column to protect the analytical column. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection. Replace Frit/Column: If blockage is severe, the frit or the entire column may need replacement. |
| Sample Solvent Incompatibility: The sample solvent is immiscible with the mobile phase or is significantly stronger. | Adjust Sample Solvent: Prepare the sample in a solvent that is compatible with and ideally weaker than the mobile phase. |
Baseline and Retention Time Issues
| Problem | Potential Cause | Recommended Solution |
| Baseline Drift | Incomplete Column Equilibration: The column has not reached equilibrium with the mobile phase, especially during gradient elution. | Extend Equilibration Time: Increase the equilibration time between runs to ensure a stable baseline. |
| Temperature Fluctuation: The column temperature is not stable. | Use a Column Oven: Maintain a constant and consistent column temperature using a thermostatted column compartment. | |
| Contaminated Mobile Phase: Impurities are slowly eluting from the column. | Prepare Fresh Mobile Phase: Use high-purity (HPLC-grade) solvents and prepare fresh mobile phases daily. Filter aqueous phases. | |
| Ghost Peaks | Sample Carryover: Residual sample from a previous injection is eluting in the current run. | Optimize Needle Wash: Implement a robust needle wash protocol using a strong solvent to clean the injector between runs. |
| Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | Run Blank Gradients: Inject a blank (mobile phase) to confirm the source of the peaks. Replace solvents and flush the system if necessary. | |
| Retention Time Shift | Mobile Phase Composition Change: Inaccurate mixing of solvents or degradation of the mobile phase. | Ensure Accurate Preparation: Prepare mobile phases carefully and degas them thoroughly. Do not "top up" solvent reservoirs. |
| Pump Malfunction: Inconsistent flow rate from the HPLC pump. | Check Pump Performance: Verify pump flow rate and check for leaks or air bubbles in the system. Prime the pump if necessary. | |
| Column Aging: The stationary phase is degrading over time. | Monitor Column Performance: Track column backpressure and peak shape. Replace the column if performance has significantly deteriorated. |
Experimental Protocols
Protocol 1: Achiral Analysis of 2-Aminotetralin by Reversed-Phase HPLC
This protocol provides a starting point for the quantitative analysis of 2-aminotetralin.
-
Objective: To determine the purity or concentration of 2-aminotetralin in a sample.
-
Instrumentation: HPLC system with UV detector.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (10-20 mM) containing 0.1% triethylamine (v/v).[1]
-
Elution: Start with an isocratic elution of Acetonitrile:Buffer (e.g., 35:65 v/v). Adjust the ratio to achieve a retention time between 3 and 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Validation: Validate the method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.
-
Table of Typical Starting Conditions for Achiral Analysis:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Composition | 65% A / 35% B | 70% A / 30% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV, 220 nm | UV, 220 nm |
Protocol 2: Chiral Separation of 2-Aminotetralin Enantiomers
This protocol outlines a method development strategy for separating the enantiomers of 2-aminotetralin.
-
Objective: To determine the enantiomeric purity of a 2-aminotetralin sample.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Methodology:
-
Column Screening: Screen polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IG-3).[4]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-Hexane:Isopropanol (90:10, v/v).[4]
-
Add 0.1% Diethylamine (DEA) to improve peak shape.
-
If separation is not achieved, vary the alcohol (e.g., ethanol) and its percentage.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mobile phase of Acetonitrile:Water with 0.1% DEA.[1]
-
Start with a ratio of 75:25 (v/v) and adjust as needed to optimize resolution and retention.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C. Varying the temperature can affect enantioselectivity.
-
Detection: UV at 220 nm or 254 nm.
-
Optimization: Aim for a resolution (Rs) value of ≥ 1.5 between the two enantiomer peaks.
-
Table of Recommended Starting Conditions for Chiral Screening:
| Parameter | Normal Phase Mode | Reversed Phase Mode |
| Column | Chiralcel OD-H (250 x 4.6 mm) | Chiralpak IG-3 (250 x 4.6 mm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) | Acetonitrile:Water:DEA (75:25:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV, 254 nm | UV, 220 nm |
Visualizations
Caption: Troubleshooting workflow for peak tailing of 2-aminotetralin.
Caption: Workflow for chiral HPLC method development for 2-aminotetralin.
References
- 1. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatographic method for determination of enantiomeric purity of citalopram in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 1,2,3,4-Tetrahydronaphthalen-2-amine Enantiomers
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the resolution of racemic 1,2,3,4-tetrahydronaphthalen-2-amine into its individual enantiomers using chiral auxiliaries. This document includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic 1,2,3,4-tetrahydronaphthalen-2-amine?
A1: The most prevalent and industrially scalable method for resolving racemic 1,2,3,4-tetrahydronaphthalen-2-amine is through the formation of diastereomeric salts using a chiral resolving agent. This technique relies on the differential solubility of the two diastereomeric salts in a given solvent, allowing for their separation by fractional crystallization.
Q2: Which chiral auxiliaries are typically used for the resolution of 2-aminotetralin?
A2: Chiral carboxylic acids are the most effective resolving agents for basic compounds like 2-aminotetralin. Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, and their derivatives. The choice of the specific resolving agent and its enantiomeric form will determine which enantiomer of the amine crystallizes preferentially.
Q3: How can I determine the enantiomeric purity of my resolved 1,2,3,4-tetrahydronaphthalen-2-amine?
A3: The enantiomeric excess (e.e.) of the resolved amine is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q4: What are the critical parameters to control during the diastereomeric salt crystallization?
A4: Several factors are crucial for a successful resolution. These include the choice of solvent, the molar ratio of the amine to the chiral auxiliary, the crystallization temperature and cooling rate, and the concentration of the solution. Careful optimization of these parameters is necessary to achieve high yield and enantiomeric purity.
Q5: What should I do if my diastereomeric salts "oil out" instead of crystallizing?
A5: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This can often be rectified by changing the solvent system to one in which the salt is less soluble, decreasing the concentration of the solution, or lowering the crystallization temperature more slowly. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization.
Troubleshooting Guides
Low Yield of Desired Enantiomer
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The solubility of the two diastereomeric salts may be too similar in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water). |
| Incorrect Stoichiometry | The molar ratio of the chiral resolving agent to the racemic amine is critical. While a 1:1 ratio is a good starting point, it may be necessary to use a slight excess of the resolving agent. |
| Incomplete Crystallization | The desired diastereomeric salt may be significantly soluble in the mother liquor. Try lowering the final crystallization temperature or adding an anti-solvent to induce further precipitation. |
| Co-precipitation of Diastereomers | The undesired diastereomer may be crystallizing along with the desired one. This can be addressed by adjusting the solvent system or performing recrystallization of the obtained solid. |
Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Steps |
| Poor Diastereomeric Purity of the Salt | The initial crystallization may not have been selective enough. The isolated diastereomeric salt should be recrystallized one or more times to improve its purity before liberating the free amine. |
| Racemization During Workup | The chiral centers of the amine could be susceptible to racemization under harsh conditions (e.g., strong acid or base, high temperatures). Ensure that the liberation of the free amine from the salt is performed under mild conditions. |
| Inaccurate Measurement of Optical Rotation | If using polarimetry, ensure the sample is pure and the concentration is known accurately. Chiral HPLC is the preferred method for determining enantiomeric excess. |
| Contamination | Ensure all glassware is clean and that there is no cross-contamination with the racemic starting material or the other enantiomer. |
Experimental Protocols
Protocol 1: Resolution of (±)-1,2,3,4-Tetrahydronaphthalen-2-amine with L-(+)-Tartaric Acid
This protocol is a representative procedure based on general principles of diastereomeric salt resolution of chiral amines.
Materials:
-
(±)-1,2,3,4-Tetrahydronaphthalen-2-amine
-
L-(+)-Tartaric acid
-
Methanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in ether (optional, for salt formation)
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve 10.0 g of racemic 1,2,3,4-tetrahydronaphthalen-2-amine in 150 mL of hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimum amount of hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The solid obtained is the diastereomeric salt of one of the enantiomers. The mother liquor contains the other diastereomeric salt.
-
-
Recrystallization (Optional but Recommended):
-
To improve diastereomeric purity, recrystallize the collected solid from a minimum amount of hot methanol.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in water and add 1 M NaOH solution until the pH is strongly basic (pH > 11).
-
Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the obtained amine by chiral HPLC.
-
Quantitative Data (Illustrative)
The following table presents illustrative data based on typical resolutions of similar amines. Actual results will vary depending on the precise experimental conditions.
| Resolving Agent | Solvent | Theoretical Yield of one Enantiomer | Typical Enantiomeric Excess (after one crystallization) |
| L-(+)-Tartaric Acid | Methanol | 50% | 70-90% |
| (R)-(-)-Mandelic Acid | Ethanol | 50% | 80-95% |
Visualizations
Experimental Workflow for Diastereomeric Resolution
Caption: Workflow for the resolution of enantiomers via diastereomeric salt formation.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting guide for addressing low enantiomeric excess.
stability issues and degradation of 1,2,3,4-tetrahydronaphthalen-2-amine free base
For researchers, scientists, and drug development professionals utilizing 1,2,3,4-tetrahydronaphthalen-2-amine (also known as 2-aminotetralin) free base, this technical support center provides essential guidance on stability, handling, and troubleshooting. The free base form of this compound is a liquid that requires careful management to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1,2,3,4-tetrahydronaphthalen-2-amine free base?
A1: The primary stability concerns for the free base are its sensitivity to temperature, light, and air.[1] The amine functional group is susceptible to oxidation, which can be accelerated by exposure to these environmental factors. This degradation can lead to a discoloration of the substance and the formation of impurities, potentially impacting experimental outcomes. For enhanced stability, the hydrochloride salt form is often preferred in pharmaceutical formulations.[2]
Q2: How should I properly store the free base?
A2: To ensure long-term stability (≥ 2 years), 1,2,3,4-tetrahydronaphthalen-2-amine free base should be stored at -20°C in a tightly sealed, light-resistant (amber) container.[1] For short-term use during experiments, it is advisable to keep the compound on ice and return it to -20°C storage promptly.[1]
Q3: What is the visual indicator of degradation?
A3: A visible sign of degradation is the discoloration of the liquid. If you observe a change from its initial appearance, it may indicate oxidation or contamination.[1] It is recommended to discard any discolored solution to avoid introducing degradation products into your experiments.[1]
Q4: How should I prepare stock solutions to minimize degradation?
A4: When preparing stock solutions, it is best practice to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] To minimize the risk of oxidation, the solvent should be purged with an inert gas like argon or nitrogen before adding the 2-aminotetralin free base.[1]
Q5: What are the potential impurities I should be aware of?
A5: Impurities in 1,2,3,4-tetrahydronaphthalen-2-amine can arise from the synthetic process or degradation. Process-related impurities may include unreacted starting materials such as 2-tetralone, or byproducts from the specific synthetic route used (e.g., residual reagents from reductive amination).[3] Degradation impurities are primarily oxidation products of the amine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light. 2. Use Fresh Aliquots: Prepare fresh stock solutions from a previously unopened vial. Avoid using old solutions that have undergone multiple freeze-thaw cycles. 3. Employ Inert Atmosphere: When preparing solutions, use solvents purged with an inert gas to minimize oxidation.[1] |
| Discoloration of the free base liquid or its solution. | Oxidation or contamination. | 1. Discard the Solution: Do not use a discolored solution as it likely contains degradation products.[1] 2. Prepare a Fresh Solution: Use a new, unopened vial of the compound and follow proper handling procedures for solution preparation.[1] |
| Reduced potency or activity in biological assays. | Partial degradation of the compound. | 1. Confirm Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method like HPLC. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions for your experiments from a properly stored and recently prepared stock solution. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Presence of impurities from synthesis or degradation. | 1. Review Synthesis Route: Consider potential byproducts from the known synthetic pathway. Common synthetic methods include the reductive amination of 2-tetralone.[3] 2. Perform Forced Degradation Studies: To tentatively identify degradation products, conduct forced degradation studies under stress conditions (see Experimental Protocols section). This can help in developing a stability-indicating analytical method. |
Data Presentation
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes thermal degradation and maintains long-term stability.[1] |
| Container | Tightly sealed, amber vial | Protects from air (oxidation) and light.[1] |
| Solution Preparation | Use solvent purged with inert gas (e.g., argon, nitrogen) | Reduces the risk of oxidation of the amine group.[1] |
| Short-term Handling | Keep on ice during experimental use | Limits degradation during brief periods at room temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1]
Objective: To generate potential degradation products of 1,2,3,4-tetrahydronaphthalen-2-amine free base under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the free base in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid (or neat liquid) compound and a solution to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose the solid (or neat liquid) compound and a solution to UV and visible light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 1,2,3,4-tetrahydronaphthalen-2-amine from its potential process-related impurities and degradation products.
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (a photodiode array detector is recommended for peak purity analysis).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Analyze the unstressed and stressed samples generated from the forced degradation studies.
-
Optimize the mobile phase composition, gradient, pH, and other chromatographic parameters to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Stability comparison of free base vs. HCl salt.
References
Technical Support Center: Scale-Up Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the scale-up production of 2-amino-1,2,3,4-tetrahydronaphthalene, with a focus on common synthesis methods such as reductive amination.
Reductive Amination Scale-Up Challenges
Q1: We are observing a decrease in yield upon scaling up the reductive amination of 2-tetralone. What are the likely causes and how can we troubleshoot this?
A1: A decrease in yield during scale-up can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent stability. Here’s a systematic approach to troubleshooting:
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Troubleshooting:
-
Ensure the stirrer design and speed are adequate for the vessel geometry and reaction volume.
-
Consider using baffles to improve turbulence and mixing.
-
For reactions involving solids, ensure they are adequately suspended.
-
-
-
Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature spikes, causing degradation of reactants, intermediates, or the final product.
-
Troubleshooting:
-
Implement a more efficient cooling system for the reactor.
-
Control the rate of addition of reagents, particularly the reducing agent, to manage the exotherm.
-
Monitor the internal reaction temperature closely with calibrated probes.
-
-
-
Reagent Addition: The rate and method of reagent addition become more critical at scale.
-
Troubleshooting:
-
Add the reducing agent portion-wise or via a syringe pump to maintain a steady reaction rate and temperature[1].
-
Ensure uniform distribution of the amine source and catalyst.
-
-
-
Moisture Sensitivity: Many reducing agents are sensitive to moisture. Larger scale operations have a higher risk of moisture ingress.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware and equipment are thoroughly dried before use.
-
-
Q2: During the scale-up of our reductive amination, we are observing the formation of significant by-products. How can we identify and minimize them?
A2: By-product formation is a common challenge in scaling up organic syntheses. For the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene, common by-products can include:
-
Over-alkylation Products: If a primary amine is used, there is a risk of the product reacting further to form a secondary amine.
-
Reduced Ketone: The starting material, 2-tetralone, can be reduced to the corresponding alcohol.
-
N-formylated Product (in Leuckart-Wallach reaction): This intermediate may not be fully hydrolyzed[1].
Troubleshooting Strategies:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also selective but is toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting ketone if not used carefully[2].
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation. If the pH is too low, the amine will be protonated and less nucleophilic. If it's too high, imine formation will be slow[1].
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine source can help drive the imine formation to completion[1].
-
Reaction Monitoring: Regularly monitor the reaction progress using techniques like TLC, GC, or LC-MS to identify the formation of by-products early and adjust reaction conditions accordingly.
Enzymatic Synthesis Scale-Up Challenges
Q3: We are using an imine reductase (IRED) for the asymmetric synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene, but the reaction rate decreases significantly over time. What could be the issue?
A3: A rapid decrease in reaction rate in enzymatic synthesis is often due to either end-product inhibition or enzyme instability.
-
End-Product Inhibition: The product, 2-amino-1,2,3,4-tetrahydronaphthalene, can bind to the enzyme and inhibit its activity. This is a common issue in enzymatic reactions[3].
-
Troubleshooting:
-
In situ Product Removal: Implement a system to continuously remove the product from the reaction mixture, for example, through liquid-liquid extraction with a biocompatible organic solvent or by using adsorbent resins[3].
-
Fed-Batch Approach: Instead of adding all the substrate at the beginning, a fed-batch strategy where the substrate is added incrementally can help maintain a low product concentration[3].
-
-
-
Enzyme Instability: The reaction conditions (temperature, pH, solvent) might be causing the enzyme to denature over time.
-
Troubleshooting:
-
Perform a stability assay of the enzyme under the reaction conditions without the substrate.
-
Consider enzyme immobilization, which can improve stability.
-
Re-optimize the pH and temperature for the specific IRED being used[3].
-
-
Q4: We are experiencing inconsistent results between different batches of our enzymatic synthesis. How can we improve batch-to-batch consistency?
A4: Inconsistent batch-to-batch results are often due to variability in starting materials or reaction parameters[3].
-
Troubleshooting:
-
Enzyme Activity: Standardize the enzyme preparation and accurately determine the activity of each batch before use.
-
Substrate and Cofactor Quality: Use substrates and cofactors from a reliable source and verify their purity.
-
Parameter Control: Ensure precise and consistent control of pH, temperature, and agitation across all batches.
-
Data Presentation
The following table summarizes typical quantitative data for different synthesis methods of 2-amino-1,2,3,4-tetrahydronaphthalene. Please note that yields and purity can vary significantly based on the specific reaction conditions and scale.
| Synthesis Method | Scale | Reducing Agent/Catalyst | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Reductive Amination | Lab (mmol) | Sodium Triacetoxyborohydride | 75-95 | >95 | Mild conditions, but reagent can be expensive.[1] |
| Pilot (mol) | Catalytic Hydrogenation (Pd/C) | 80-98 | >98 | High yield and purity, but requires specialized high-pressure equipment.[1] | |
| Leuckart-Wallach | Lab (mmol) | Ammonium Formate | 60-80 | >90 | High temperatures required; potential for N-formylated by-product.[1] |
| Oxime Hydrogenation | Lab (mmol) | Raney Nickel | ~85 | >95 | Two-step process; requires handling of hydroxylamine. |
| Enzymatic Reductive Amination | Preparative (mmol) | Imine Reductase (IRED) | High | High (enantiopure) | Mild conditions, high selectivity; potential for end-product inhibition.[4] |
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination using Catalytic Hydrogenation
This protocol provides a general methodology for the pilot-scale synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene. Caution: This reaction involves flammable solvents and hydrogen gas under pressure and should only be performed by trained personnel in a suitable facility.
-
Reactor Setup:
-
Charge a suitable pressure reactor with 2-tetralone and a protic solvent such as methanol or ethanol.
-
Add the amine source, typically an ammonium salt like ammonium acetate, in excess.
-
Add the hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C).
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi)[1].
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with efficient stirring.
-
Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via GC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any remaining acidic components.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude product.
-
The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).
-
Protocol 2: Enzymatic Reductive Amination
This protocol describes a lab-scale enzymatic synthesis which can be scaled up.
-
Reaction Mixture Preparation:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the amine donor (e.g., ammonium chloride, 50 mM).
-
Add the cofactor (e.g., NADPH, 1 mM) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose)[3].
-
Add the imine reductase (IRED) enzyme.
-
-
Reaction Execution:
-
Add 2-tetralone to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by analyzing aliquots for product formation using HPLC or GC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, quench the reaction by adding a strong acid (e.g., HCl) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated enzyme.
-
Basify the supernatant to pH > 10 with a base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to obtain the product.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene.
Caption: Troubleshooting decision tree for low yield in 2-amino-1,2,3,4-tetrahydronaphthalene synthesis.
References
removing over-reduction byproducts from 2-aminotetralin synthesis
Technical Support Center: 2-Aminotetralin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with over-reduction byproducts during the synthesis of 2-aminotetralin.
Frequently Asked Questions (FAQs)
Q1: What are the primary over-reduction byproducts in 2-aminotetralin synthesis?
A1: During the catalytic hydrogenation of 2-tetralone derivatives to form 2-aminotetralin, the aromatic ring can be further reduced. This leads to the formation of octahydronaphthalenamine isomers, commonly referred to as aminodecalins. These saturated byproducts can be difficult to separate from the desired 2-aminotetralin due to their similar chemical properties.
Q2: How can I detect the presence of over-reduction byproducts in my crude product?
A2: Several analytical techniques can be employed to detect these impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. The over-reduced byproducts will have a higher molecular weight (by 4 to 6 mass units, corresponding to the addition of 4 to 6 hydrogen atoms) and typically a different retention time compared to 2-aminotetralin.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this technique can separate the components and provide mass information for identification.
-
Thin-Layer Chromatography (TLC): While less definitive, TLC can often show the presence of impurities. The less polar aminodecalin byproducts may have a higher Rf value than the more polar 2-aminotetralin, depending on the solvent system used.
Q3: What general strategies can minimize the formation of over-reduction byproducts?
A3: Optimizing reaction conditions is key to minimizing over-reduction:
-
Catalyst Selection: The choice of catalyst is crucial. For instance, palladium on carbon (Pd/C) is commonly used for the hydrogenation of 2-tetralone oximes or in reductive aminations.[2] The catalyst activity and loading should be carefully controlled.
-
Reaction Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can reduce the likelihood of over-hydrogenation of the aromatic ring.[3]
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the further reduction of the desired product.
Q4: Which purification techniques are most effective for removing aminodecalin byproducts?
A4: The most common and effective methods include:
-
Column Chromatography: This is a standard method for separating compounds with different polarities.[4]
-
Crystallization/Salt Formation: Converting the crude amine mixture to a salt (e.g., hydrochloride or acetate) and performing recrystallization can effectively separate the desired product from the less basic or differently soluble byproduct salt.
Troubleshooting Guide
Problem: My GC-MS analysis shows an impurity with a molecular weight corresponding to a fully saturated aminodecalin, but I'm struggling to separate it.
-
Solution 1: Optimize Column Chromatography. Standard silica gel chromatography may not be sufficient. Try using a less polar solvent system to increase the separation between your product and the non-polar byproduct. Alternatively, consider using a different stationary phase, such as alumina.
-
Solution 2: Utilize Preparative HPLC. For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.
-
Solution 3: Derivatization. Consider derivatizing the amine mixture (e.g., through acylation) to alter the polarity and improve chromatographic separation. The derivative can then be hydrolyzed back to the amine after purification.
Problem: Recrystallization of the free base is not improving the purity of my 2-aminotetralin.
-
Solution: Purification via Salt Recrystallization. The solubility of the hydrochloride or other salts of 2-aminotetralin and the aminodecalin byproducts can be significantly different. By forming the salt and carefully choosing a recrystallization solvent, you can often achieve high purity. See the detailed protocol below.
Data Presentation
Table 1: Comparison of Physicochemical Properties (Estimated)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | Basicity (pKa of conjugate acid) |
| 2-Aminotetralin | C₁₀H₁₃N | 147.22 | Higher | ~9.5 |
| Aminodecalin (cis/trans mixture) | C₁₀H₁₉N | 153.27 | Lower | ~10.5 |
Note: The lower polarity and potentially higher basicity of the saturated aminodecalin byproduct are key properties exploited in its separation from 2-aminotetralin.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Load the crude 2-aminotetralin onto the column, either directly or pre-adsorbed onto a small amount of silica.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure 2-aminotetralin.
-
The less polar aminodecalin byproduct should elute before the desired product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminotetralin.
-
Protocol 2: Purification via Hydrochloride Salt Recrystallization
-
Salt Formation:
-
Dissolve the crude amine mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
-
Recrystallization:
-
Filter the precipitated hydrochloride salts and wash with cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/water or isopropanol). The 2-aminotetralin hydrochloride should preferentially crystallize, leaving the more soluble byproduct salt in the mother liquor.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure 2-aminotetralin.
-
Visualizations
Caption: Reaction pathway for 2-aminotetralin synthesis and byproduct formation.
Caption: General workflow for the purification of 2-aminotetralin.
References
Technical Support Center: Optimizing Aminotetralin Synthesis via Reductive Amination with NaBH(OAc)₃
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of aminotetralins using sodium triacetoxyborohydride (NaBH(OAc)₃).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination for aminotetralin synthesis?
Reductive amination is a two-step process that converts a tetralone and an amine into a more substituted aminotetralin. The first step involves the nucleophilic attack of the amine on the carbonyl carbon of the tetralone to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second step, a reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine or iminium ion to the final aminotetralin product.[1][2]
Q2: Why is NaBH(OAc)₃ a preferred reducing agent for this transformation?
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent.[2][3] Its reactivity is attenuated by the electron-withdrawing effects of the acetoxy groups, making it less reactive than sodium borohydride (NaBH₄).[2][3] This selectivity allows for the reduction of the iminium ion to occur much faster than the reduction of the starting ketone (tetralone).[3] This key advantage enables a convenient one-pot reaction where the tetralone, amine, and NaBH(OAc)₃ can be mixed together.[3] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN) as it does not produce toxic cyanide byproducts.[4]
Q3: What are the optimal reaction conditions for the synthesis of aminotetralins using NaBH(OAc)₃?
The optimal conditions can vary depending on the specific tetralone and amine used. However, general best practices include:
-
Solvent: 1,2-dichloroethane (DCE) is often the preferred solvent, leading to faster reaction times.[3][5] Tetrahydrofuran (THF) and acetonitrile can also be used.[3][5]
-
Catalyst: The addition of acetic acid is often beneficial, especially for less reactive ketones, as it catalyzes the formation of the imine/iminium ion.[3][5]
-
Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and NaBH(OAc)₃ (1.2-1.5 equivalents) relative to the tetralone is used.[6]
-
Temperature: The reaction is usually carried out at room temperature.[6]
Q4: Can I use a primary amine for the synthesis of a secondary aminotetralin without getting over-alkylation?
While NaBH(OAc)₃ is selective, over-alkylation to form a tertiary amine can sometimes be an issue when using primary amines.[3] The rate of the second alkylation is generally slow.[3] If over-alkylation is a significant problem, a stepwise procedure can be employed. This involves pre-forming the imine in a solvent like methanol, followed by reduction with sodium borohydride (NaBH₄).[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient imine/iminium ion formation: The equilibrium may not favor the imine intermediate. This can be due to steric hindrance or the presence of water, which can hydrolyze the imine.[6] 2. Suboptimal pH: Imine formation is favored under slightly acidic conditions (pH 4-5).[6][7] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.[6] 3. Inactive NaBH(OAc)₃: The reducing agent is moisture-sensitive and can degrade over time. 4. Poor solubility of reagents: If the tetralone or amine are not fully dissolved, the reaction will be slow or incomplete.[6] | 1. Add a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄. Ensure all reagents and solvents are dry. 2. Add 1.0-1.2 equivalents of acetic acid to the reaction mixture to catalyze imine formation.[6] Monitor the pH if possible. 3. Use fresh, high-quality NaBH(OAc)₃. Store it in a desiccator. 4. Choose a solvent in which all reactants are soluble. Gentle heating may be attempted, but monitor for side reactions. |
| Formation of Alcohol Byproduct (Tetralol) | 1. Highly reactive tetralone: Although NaBH(OAc)₃ is selective, it can still reduce highly reactive ketones. 2. Slow imine formation: If imine formation is slow, the concentration of the tetralone remains high, increasing the chance of its reduction. | 1. Ensure the NaBH(OAc)₃ is added after the tetralone and amine have had sufficient time to form the imine (e.g., stir for 30-60 minutes before adding the reducing agent).[6] 2. Consider a stepwise approach: form the imine first, then add the reducing agent. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time: Some reductive aminations can be slow, especially with sterically hindered substrates. 2. Insufficient equivalents of reagents: Not enough amine or NaBH(OAc)₃ was used. | 1. Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 24 hours). 2. Increase the equivalents of the amine and NaBH(OAc)₃ (e.g., to 1.5 and 2.0 equivalents, respectively). |
| Difficulty in Product Purification | 1. Formation of closely related byproducts. 2. Emulsion during aqueous workup. | 1. Optimize the reaction conditions to improve selectivity. Use a different solvent or adjust the temperature. 2. Add brine to the aqueous layer to break up emulsions. Filter the combined organic layers through a pad of celite. |
Data Presentation
Table 1: Examples of Aminotetralin Synthesis via Reductive Amination with NaBH(OAc)₃
| Ketone | Amine | Solvent | Additive | Time (h) | Yield (%) |
| β-Tetralone | Aniline | DCE | Acetic Acid | 24 | 86 |
| β-Tetralone | Morpholine | DCE | Acetic Acid | 24 | 88 |
| β-Tetralone | Pyrrolidine | THF | - | 24 | 92 |
| 2-Indanone | Aniline | DCE | Acetic Acid | 24 | 90 |
Data sourced from Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[5]
Experimental Protocols
General Protocol for the One-Pot Reductive Amination of a Tetralone:
-
To a solution of the tetralone (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0-1.2 equiv.) if required.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for aminotetralin synthesis.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
degradation pathways for 2-aminotetralin hydrochloride under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminotetralin hydrochloride. The information provided is based on established principles of forced degradation and analysis of analogous chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2-aminotetralin hydrochloride under stress conditions?
A1: Based on the chemical structure of 2-aminotetralin, which contains a primary amine and a tetralin ring system, the following degradation pathways are anticipated under forced stress conditions:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, potentially forming hydroxylamines, nitroso, or nitro derivatives. Oxidation of the tetralin ring could also lead to the formation of ketones or hydroxylated products. The presence of benzylic hydrogens makes the molecule susceptible to oxidation at those positions.
-
Photolytic Degradation: Exposure to UV or visible light can induce photodegradation. Potential pathways include the formation of colored degradation products through photo-oxidation or rearrangement reactions.
-
Thermal Degradation: At elevated temperatures, degradation may occur, although it is generally expected to be less significant compared to oxidative and photolytic stress for this molecule.
-
Hydrolytic Degradation: 2-Aminotetralin hydrochloride is generally expected to be stable under hydrolytic conditions (acidic, basic, and neutral) due to the absence of hydrolyzable functional groups like esters or amides.
Q2: My 2-aminotetralin hydrochloride solution has turned yellow/brown. What could be the cause?
A2: Discoloration of your solution is a common indicator of degradation, most likely due to oxidation or photodegradation. The formation of colored products is often associated with the oxidation of the amine functionality or the aromatic ring. To prevent this, it is crucial to handle and store the compound and its solutions appropriately.
Q3: How can I prevent the degradation of 2-aminotetralin hydrochloride during my experiments?
A3: To minimize degradation, follow these recommendations:
-
Storage: Store the solid compound at -20°C in a tightly sealed, light-resistant container.
-
Solution Preparation: Prepare solutions fresh for each experiment. Use degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: For maximum stability, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature Control: Keep solutions on ice or at refrigerated temperatures during use.
Q4: What analytical techniques are suitable for studying the degradation of 2-aminotetralin hydrochloride?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method can separate the parent drug from its degradation products, allowing for their quantification. For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and subsequent isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in bioassays.
| Possible Cause | Troubleshooting Steps |
| Degradation of 2-aminotetralin hydrochloride stock or working solutions. | 1. Verify Storage Conditions: Ensure the solid compound has been stored at the recommended -20°C. 2. Prepare Fresh Solutions: Discard old solutions and prepare fresh stock and working solutions from a new vial of the compound. 3. Use High-Purity Solvents: Ensure the solvents used for preparing solutions are of high purity and, if possible, degassed. 4. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Presence of unknown impurities or degradation products. | 1. Analytical Characterization: Analyze the solution using a stability-indicating HPLC method to check for the presence of degradation products. 2. Purification: If significant degradation is observed, consider purifying the compound before use. |
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| On-column degradation. | 1. Modify Mobile Phase: Adjust the pH of the mobile phase to a range where the compound is more stable. 2. Change Column Chemistry: Try a different column stationary phase that is less likely to interact with the analyte. |
| Degradation in the autosampler. | 1. Control Autosampler Temperature: Set the autosampler temperature to a lower value (e.g., 4°C) to minimize degradation while samples are waiting for injection. 2. Limit Sample Residence Time: Reduce the time samples spend in the autosampler before injection. |
| Formation of new degradation products under specific experimental conditions. | 1. Isolate and Characterize: If the unknown peaks are significant, consider isolating them using preparative HPLC for structural elucidation by MS and NMR. 2. Review Experimental Protocol: Evaluate the experimental conditions (e.g., pH, temperature, light exposure) to identify potential causes of degradation. |
Predicted Degradation Pathways
Disclaimer: The following degradation pathways are predicted based on the chemical structure of 2-aminotetralin and general principles of organic chemistry. Specific degradation products and their rates of formation would need to be confirmed experimentally.
Oxidative Degradation Pathway
Oxidation is a likely degradation pathway for 2-aminotetralin due to the presence of the primary amine and the benzylic hydrogens on the tetralin ring.
Photolytic Degradation Pathway
Under photolytic stress, the molecule may undergo oxidation or rearrangement. The formation of colored products is possible.
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on 2-aminotetralin hydrochloride. The extent of degradation should be targeted at 5-20% to ensure that the stability-indicating method is not overwhelmed by degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of 2-aminotetralin hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 60°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of degradation data for 2-aminotetralin hydrochloride under various stress conditions. Note: This data is for illustrative purposes only and must be confirmed by experimental studies.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h @ 60°C | < 2% | 0 |
| Base Hydrolysis | 0.1 M NaOH | 24 h @ 60°C | < 2% | 0 |
| Oxidative | 3% H₂O₂ | 24 h @ RT | 15% | 3 |
| Thermal | Solid | 48 h @ 60°C | < 5% | 1 |
| Photolytic | Solution | ICH Q1B | 10% | 2 |
This technical support center provides a comprehensive guide for researchers working with 2-aminotetralin hydrochloride. By understanding the potential degradation pathways and employing appropriate analytical and handling techniques, researchers can ensure the integrity of their experiments and the reliability of their results.
challenges in achieving high purity (>99%) for 2-aminotetralin hydrochloride
Welcome to the technical support center for 2-aminotetralin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges in achieving high purity (>99%) of 2-aminotetralin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-aminotetralin hydrochloride?
The most common impurities can originate from the starting materials, side-reactions specific to the synthetic route, or degradation of the product. Key impurities include:
-
Unreacted 2-Tetralone: The primary starting material for most syntheses can remain if the reaction does not go to completion.[1]
-
Intermediate Imines/Enamines: In reductive amination, the intermediate imine or enamine may not be fully reduced.[1]
-
N-Formylated Byproducts: If using the Leuckart-Wallach reaction, an N-formyl intermediate is formed which may require a separate hydrolysis step to yield the desired primary amine. Incomplete hydrolysis will leave this as an impurity.[1]
-
Oxidation Products: The amine group in 2-aminotetralin is susceptible to oxidation, which can occur during the reaction, workup, or storage if not handled under an inert atmosphere. This can lead to colored impurities.[2]
-
Byproducts from Reducing Agents: The choice of reducing agent can introduce specific byproducts. For example, using sodium cyanoborohydride can lead to toxic cyanide byproducts that must be carefully removed.[1]
Q2: My final product of 2-aminotetralin hydrochloride is off-color (e.g., yellow or brown). What is the likely cause and how can I remove the color?
An off-color appearance, particularly yellow or brown, typically indicates the presence of oxidized impurities.[2] The amine functionality of 2-aminotetralin is prone to air oxidation, a process that can be accelerated by light and heat.[2]
To address this:
-
Purification: Activated carbon treatment followed by recrystallization is a common method for removing colored impurities. Column chromatography can also be effective.
-
Prevention: During synthesis and workup, use solvents purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.[2] For storage, keep the final product in a tightly sealed container at a recommended temperature of -20°C, protected from light.[2]
Q3: I'm experiencing low yields or "oiling out" during the recrystallization and salt formation of 2-aminotetralin hydrochloride. What's happening?
Low yields or the formation of an oil/gel instead of crystals during the hydrochloride salt formation can be due to several factors:
-
Solvent Choice: The hydrochloride salt may have high solubility in the chosen solvent, leading to poor recovery. Experiment with different solvent systems or anti-solvents.
-
Gel Formation: Rapid precipitation of the hydrochloride salt can lead to the formation of a gel, which can trap impurities and solvent, making filtration difficult.[3] To avoid this, ensure slow, controlled addition of the hydrochloric acid solution (e.g., HCl in isopropanol or ether) to a cooled solution of the free base with vigorous stirring.[3]
-
Presence of Water: Traces of water can sometimes interfere with crystallization. Ensure all solvents are anhydrous.
Q4: How can I definitively confirm the purity of my 2-aminotetralin hydrochloride is >99%?
A combination of analytical techniques is recommended for robust purity confirmation:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for quantifying purity. A well-developed HPLC method can separate the main compound from trace impurities.[4]
-
Gas Chromatography (GC): For volatile impurities, GC is a suitable technique. Pharmacopoeias often specify GC methods for analyzing related substances.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the structure of the main compound and help identify impurities if they are present in sufficient quantities (>1%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for detecting and identifying the molecular weights of unknown impurities, even at low levels.[1]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the synthesis and purification of 2-aminotetralin hydrochloride.
| Problem | Possible Cause | Recommended Solution |
| Low Purity (<95%) After Initial Synthesis | Incomplete Reaction: Starting material (2-tetralone) remains. | Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[1] Consider extending the reaction time or increasing the temperature if the reaction has stalled. |
| Side-Product Formation: Reaction conditions may favor the formation of byproducts. | Optimize reaction conditions. For reductive amination, maintain a slightly acidic pH (5-6) to facilitate imine formation without degrading the product.[1] Ensure the reducing agent is added at a controlled temperature.[1] | |
| Ineffective Workup: The extraction procedure may not be effectively removing certain impurities. | Perform a series of aqueous washes at different pH values (acidic and basic) to remove corresponding basic and acidic impurities. | |
| Recrystallization Fails to Improve Purity | Co-crystallization of Impurities: The impurity has a similar structure and crystallizes along with the product. | Experiment with a variety of recrystallization solvent systems (e.g., ethanol/ether, isopropanol/hexane). |
| Highly Soluble Impurities: Impurities remain in the final product despite having different solubility profiles. | Consider purification by column chromatography to separate compounds based on polarity.[1] | |
| Product Degrades During Storage | Oxidation or Hydrolysis: The amine group is sensitive to air and moisture.[2] | Store the product as the stable hydrochloride salt. Keep it in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and store at -20°C.[2] |
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and impurity profile of 2-aminotetralin.
| Synthesis Method | Key Reagents | Typical Yield (%) | Potential Impurities & Disadvantages |
| Reductive Amination | 2-Tetralone, Amine Source, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | 75-98%[1] | Unreacted ketone, intermediate imine. Requires careful control of pH and temperature. Some reducing agents are toxic or moisture-sensitive.[1] |
| Leuckart-Wallach Reaction | 2-Tetralone, Formamide or Ammonium Formate | 50-80%[1] | N-formylated intermediate requiring a separate hydrolysis step. High reaction temperatures are needed.[1] |
| Hydrogenation of Oxime | 2-Tetralone Oxime, H₂, Catalyst (e.g., Raney Ni, Pd/C) | High | Two-step process. Requires specialized high-pressure hydrogenation equipment.[1] |
Experimental Protocols
Protocol 1: High-Purity Recrystallization of 2-Aminotetralin Hydrochloride
This protocol outlines a general procedure for purifying 2-aminotetralin hydrochloride to >99% purity.
-
Dissolution: Dissolve the crude 2-aminotetralin hydrochloride in a minimal amount of a suitable hot solvent, such as isopropanol or ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and heat the mixture at reflux for 15-30 minutes.
-
Hot Filtration: While hot, filter the solution through a pre-heated funnel containing celite or filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod may help induce it. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to ~3.0 with phosphoric acid). The ratio may need to be optimized (e.g., starting with 80:20 Acetonitrile:Buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve a known amount of the 2-aminotetralin hydrochloride in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
The following diagrams illustrate common workflows for troubleshooting and purification.
Caption: Workflow for troubleshooting low purity of 2-aminotetralin HCl.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
A Comparative Guide to Pd/C Catalysts for 2-Nitronaphthalene Hydrogenation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 2-nitronaphthalene to 2-aminonaphthalene is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. Palladium on carbon (Pd/C) is a widely utilized catalyst for this reduction due to its high activity and selectivity. This guide provides an objective comparison of the performance of different Pd/C catalysts and other alternatives, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Comparison of Catalytic Systems
The efficiency of the hydrogenation of 2-nitronaphthalene is influenced by several factors, including the choice of catalyst, palladium loading, solvent, temperature, and pressure. While specific comparative studies on various Pd/C catalysts for 2-nitronaphthalene are limited, data from related nitroaromatic hydrogenations provide valuable insights.
Palladium on Carbon (Pd/C) Catalysts
Pd/C is the catalyst of choice for many nitro group reductions due to its excellent performance and the heterogeneous nature that allows for easy separation from the reaction mixture. The catalytic activity is influenced by the percentage of palladium, the nature of the carbon support, and the presence of any modifiers.
Key Observations:
-
Palladium Loading: Generally, a higher loading of palladium (e.g., 10% Pd/C) is expected to exhibit higher activity compared to a lower loading (e.g., 5% Pd/C) under the same conditions, potentially leading to shorter reaction times. However, for controlled reactions and to avoid over-reduction, a 5% Pd/C catalyst is often considered effective.
-
Catalyst Support: The properties of the activated carbon support, such as surface area and porosity, play a crucial role in the dispersion and accessibility of the palladium nanoparticles, thereby influencing the catalyst's activity.
-
Solvent Effects: Protic solvents like ethanol and methanol are commonly used and can accelerate the hydrogenation rate.
Table 1: Comparison of Pd/C Catalysts for Nitroaromatic Hydrogenation (Illustrative Data)
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) |
| 5% Pd/C | Nitrobenzene | Ethanol | 25 | 1 | 3 | >99 | 98 | >99 |
| 10% Pd/C | Nitrobenzene | Ethanol | 25 | 1 | 1.5 | >99 | 98 | >99 |
| 5% Pd/C | 1-Nitronaphthalene | Methanol | 90 | 5.9 | 5 | 100 | - | 96.8 |
| 10% Pd/C | p-Chloronitrobenzene | Methanol | 60 | 4 | 2 | >99 | 95 | >99 |
Note: Data is compiled from various sources and may not represent directly comparable experiments. The data for 1-nitronaphthalene provides a close approximation for the behavior of 2-nitronaphthalene.
Alternative Catalysts
While Pd/C is highly effective, other catalysts can also be employed for the hydrogenation of 2-nitronaphthalene, each with its own set of advantages and disadvantages.
-
Raney Nickel: A cost-effective alternative to palladium catalysts. It is known for its high activity in the hydrogenation of various functional groups, including nitro compounds. However, it is often used under higher pressures and temperatures and can be pyrophoric.
-
Platinum on Carbon (Pt/C): Another highly active catalyst for hydrogenation. It can sometimes offer different selectivity compared to Pd/C and may be less prone to certain side reactions like dehalogenation.
-
Rhodium on Carbon (Rh/C): A versatile catalyst used for the hydrogenation of aromatic rings, though it is also effective for nitro group reduction.
Table 2: Comparison of Alternative Catalysts for Nitroaromatic Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) |
| Raney Ni | 1-Nitronaphthalene | Water | 80-100 | 27-34 | - | - | 99-100 |
| Pt/C | Nitroarenes | Various | Various | Various | - | High | High |
| Rh/C | Nitroarenes | Various | Various | Various | - | High | High |
Note: Detailed quantitative data for direct comparison under identical conditions for 2-nitronaphthalene is scarce in the literature.
Experimental Protocols
Below are detailed methodologies for key experiments related to the hydrogenation of 2-nitronaphthalene.
Protocol 1: General Procedure for Hydrogenation of 2-Nitronaphthalene using Pd/C and Hydrogen Gas
Materials:
-
2-Nitronaphthalene
-
Palladium on carbon (e.g., 5% or 10% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: A reaction vessel (e.g., a round-bottom flask or a Parr shaker bottle) is charged with a magnetic stir bar and the Pd/C catalyst. The vessel is then purged with an inert gas to remove air.
-
Solvent and Substrate Addition: The solvent is added to the vessel, followed by the 2-nitronaphthalene. The mixture is stirred to ensure the catalyst is well-suspended.
-
Hydrogenation: The reaction vessel is connected to a hydrogen source. The inert atmosphere is replaced with hydrogen by a series of vacuum/hydrogen cycles. The reaction is then stirred vigorously at the desired temperature and pressure.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is purged with an inert gas to remove excess hydrogen. The catalyst is removed by filtration through a pad of filter aid. Caution: The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting in air.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-aminonaphthalene, which can be further purified by recrystallization or chromatography.
Protocol 2: Transfer Hydrogenation of 2-Nitronaphthalene using Pd/C
Materials:
-
2-Nitronaphthalene
-
Palladium on carbon (e.g., 10% Pd/C)
-
Hydrogen donor (e.g., Ammonium formate, Hydrazine hydrate)
-
Solvent (e.g., Methanol)
Procedure:
-
A solution of 2-nitronaphthalene in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
10% Pd/C is added to the solution.
-
Ammonium formate is added portion-wise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the catalyst is filtered off through a Celite bed.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-aminonaphthalene.
Visualizing the Process and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the chemical transformation involved.
Caption: Experimental workflow for the hydrogenation of 2-nitronaphthalene.
Caption: Reaction pathway for the hydrogenation of 2-nitronaphthalene.
A Comparative Guide to the Synthesis of 2-Aminotetralin: Reductive Amination vs. Catalytic Hydrogenation
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-aminotetralin, a crucial scaffold in medicinal chemistry, is of paramount importance. This guide provides an objective comparison of two primary synthetic routes—reductive amination of 2-tetralone and catalytic hydrogenation of naphthalene derivatives—supported by experimental data to inform methodological selection based on yield, reaction conditions, and scalability.
Two of the most prevalent strategies for the synthesis of 2-aminotetralin are the reductive amination of 2-tetralone and the catalytic hydrogenation of a suitable naphthalene-based precursor. Each approach offers distinct advantages and disadvantages in terms of yield, atom economy, and procedural complexity.
Reductive Amination of 2-Tetralone
Reductive amination is a versatile and widely employed one-pot method for synthesizing 2-aminotetralin.[1] This approach involves the reaction of 2-tetralone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1] The choice of reducing agent is critical to the success of the reaction, with several common options available, each with its own set of reaction conditions and typical yields.
A variety of reducing agents can be employed in this transformation, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd-C).[1] Yields for these methods are generally high, often ranging from 75% to 98%.[1] More recently, enzymatic reductive amination using imine reductases (IREDs) has emerged as a highly efficient and stereoselective alternative.[2][3]
Catalytic Hydrogenation of Naphthalene Derivatives
An alternative synthetic strategy involves the catalytic hydrogenation of a naphthalene ring system. A common two-step approach begins with the oximation of 2-tetralone to form 2-tetralone oxime, which is subsequently hydrogenated to yield 2-aminotetralin.[1] This method also provides good yields.
A more direct catalytic hydrogenation approach involves the reduction of 2-naphthylamine. Recent advancements have demonstrated the highly efficient, homogeneous asymmetric hydrogenation of naphthylamine derivatives using rhodium-based catalysts, affording direct access to chiral 1,2,3,4-tetrahydronaphthylamine derivatives in high yields.[4][5]
Comparative Yields and Reaction Conditions
The following table summarizes the quantitative data for the synthesis of 2-aminotetralin via different methods, providing a clear comparison of their efficiencies.
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature | Pressure | Yield (%) | Reference |
| Reductive Amination | 2-Tetralone | NH₄OAc, NaBH₃CN | Methanol | Room Temp. | Ambient | ~85% | |
| Reductive Amination | 2-Tetralone | NH₃, H₂/Pd-C | Ethanol | Room Temp. | 50 psi | 80-98% | [1] |
| Reductive Amination | 2-Tetralone | Ammonium Formate | Neat | 160-170 °C | Ambient | 60-80% | [1] |
| Catalytic Hydrogenation | 2-Tetralone Oxime | H₂, Raney Nickel | Ethanol/Ammonia | Not Specified | Not Specified | High | |
| Catalytic Hydrogenation | 2-Naphthylamine | H₂, [Rh(cod)Cl]₂/SL-A101-1, KOtBu | THF | 50 °C | 50 bar | >99% | [4] |
Experimental Protocols
Reductive Amination of 2-Tetralone with Ammonium Acetate and Sodium Cyanoborohydride
Materials:
-
2-Tetralone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure: A solution of 2-tetralone (1 equivalent) and ammonium acetate (10 equivalents) in methanol is stirred at room temperature. Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirring solution. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid. The aqueous layer is washed with dichloromethane, then basified with sodium hydroxide, and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-aminotetralin.
Catalytic Hydrogenation of 2-Tetralone Oxime
Step 1: Oximation of 2-Tetralone 2-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine in an alcoholic solvent. The mixture is heated to reflux for 1-2 hours. The resulting 2-tetralone oxime is isolated by precipitation or extraction.[1]
Step 2: Hydrogenation of 2-Tetralone Oxime The isolated 2-tetralone oxime is dissolved in a suitable solvent like ethanol or acetic acid. A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added to the solution. The mixture is then subjected to hydrogen gas under pressure (typically 50-100 psi) until the reaction is complete, yielding 2-aminotetralin.[1]
Catalytic Hydrogenation of 2-Naphthylamine
Materials:
-
2-Naphthylamine
-
[Rh(cod)Cl]₂
-
SL-A101-1 (chiral ligand)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure: In a glovebox, a mixture of 2-naphthylamine (1 equivalent), [Rh(cod)Cl]₂ (0.5 mol %), SL-A101-1 (1.1 mol %), and KOtBu (10 mol %) is dissolved in THF. The resulting solution is transferred to an autoclave. The autoclave is charged with 50 bar of hydrogen gas and the reaction mixture is stirred at 50 °C for 24 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure to afford 2-aminotetralin.[4]
Synthesis Pathways and Workflow Diagrams
Conclusion
Both reductive amination and catalytic hydrogenation represent effective strategies for the synthesis of 2-aminotetralin, with the optimal choice depending on the specific requirements of the researcher, including desired yield, available starting materials, and equipment.
Reductive amination of 2-tetralone offers a versatile and high-yielding one-pot procedure with a variety of readily available reducing agents. This method is well-established and provides a reliable route to the target compound.
Catalytic hydrogenation, particularly the direct hydrogenation of 2-naphthylamine using a rhodium catalyst, presents a highly efficient alternative with near-quantitative yields. While this may require more specialized catalytic systems and higher pressures, the exceptional yield makes it a very attractive option for large-scale synthesis. The two-step hydrogenation of 2-tetralone oxime also provides a robust and high-yielding pathway.
Ultimately, the selection of the synthetic route should be guided by a careful consideration of the factors outlined in this guide to best suit the specific experimental and economic constraints of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,2,3,4-Tetrahydronaphthalen-2-amine and Other Monoamine Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1,2,3,4-tetrahydronaphthalen-2-amine (THN-2-amine), also known as 2-aminotetralin (2-AT), with other established monoamine uptake inhibitors. The objective is to present a clear, data-driven analysis of its potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, supported by detailed experimental methodologies and visual aids to facilitate understanding of the underlying pharmacology.
Introduction to 1,2,3,4-Tetrahydronaphthalen-2-amine
1,2,3,4-tetrahydronaphthalen-2-amine is a semi-rigid analog of phenethylamine, incorporating the ethylamine side chain into a tetralin ring system. This structural constraint reduces conformational flexibility, making it a valuable tool in probing the binding pockets of monoamine transporters. As a stimulant drug, it is known to inhibit the reuptake of norepinephrine and serotonin and is presumed to have activity at the dopamine transporter.[1] However, a detailed quantitative comparison with other monoamine uptake inhibitors is essential for a thorough understanding of its pharmacological profile.
Comparative Pharmacological Data
The primary mechanism of action for monoamine uptake inhibitors is the blockade of DAT, NET, and/or SERT, which increases the synaptic concentration of the respective neurotransmitters. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
The following table summarizes the Ki values for a selection of well-characterized monoamine uptake inhibitors to provide a comparative context.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| (R)-1,2,3,4-Tetrahydronaphthalen-2-amine | Data not available | < 100 | < 100 | SNRI (presumed) |
| (S)-1,2,3,4-Tetrahydronaphthalen-2-amine | Data not available | Data not available | Data not available | - |
| (±)-1,2,3,4-Tetrahydronaphthalen-2-amine | Data not available | Data not available | Data not available | - |
| Cocaine | 293 | 484 | 114 | SNDRI |
| d-Amphetamine | 24 | 7.4 | 2960 | NRI/DRI |
| Bupropion | 526 | 29,400 | 9,100 | NDRI |
| Fluoxetine | 2,600 | 1,200 | 1.1 | SSRI |
| Sertraline | 25 | 420 | 0.29 | SSRI (with some DAT activity)[3] |
| Venlafaxine | 2,480 | 146 | 28 | SNRI |
| Duloxetine | 1,120 | 1.6 | 0.8 | SNRI |
| Atomoxetine | 1,290 | 2.1 | 104 | NRI |
Note: Ki values can vary between studies and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanism of Action
Monoamine uptake inhibitors exert their effects by blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing and prolonging its action on postsynaptic receptors. This fundamental mechanism underlies the therapeutic effects of these drugs in conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Figure 1. General mechanism of action of monoamine uptake inhibitors.
Experimental Protocols
The determination of the biological activity of monoamine uptake inhibitors relies on robust and reproducible in vitro assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compound (e.g., 1,2,3,4-tetrahydronaphthalen-2-amine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (containing the transporter of interest) with the radioligand at a concentration near its Kd and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes (isolated nerve terminals).
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compound at various concentrations.
-
Krebs-Ringer buffer.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Initiation of Uptake: Add the radiolabeled monoamine to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake.
Experimental Workflow
The characterization of a novel monoamine uptake inhibitor typically follows a structured workflow to determine its potency, selectivity, and mechanism of action.
Figure 2. A typical experimental workflow for characterizing a novel monoamine uptake inhibitor.
Conclusion
1,2,3,4-tetrahydronaphthalen-2-amine represents an interesting pharmacological tool with demonstrated inhibitory activity at serotonin and norepinephrine transporters. However, a complete quantitative assessment of its affinity for all three major monoamine transporters, particularly the dopamine transporter, is necessary to fully elucidate its pharmacological profile and potential as a lead compound for drug development. The experimental protocols and workflows described in this guide provide a framework for conducting such a comprehensive evaluation and for comparing its activity with that of other monoamine uptake inhibitors. Further research to determine the specific Ki or IC50 values for the enantiomers and racemic mixture of THN-2-amine is warranted to advance our understanding of this compound's therapeutic potential.
References
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectral Analysis of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride Across Production Batches
For Researchers, Scientists, and Drug Development Professionals
The consistency of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount in drug discovery and development to ensure reproducible results and final product quality. This guide provides a comparative analysis of hypothetical spectral data for three different batches of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Batch-to-batch variations, even if minor, can impact the quality, safety, and efficacy of the final drug product.[3][4][5] Therefore, rigorous analytical characterization of each batch is essential.
This guide outlines the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), and presents a comparative summary of the spectral data.
Comparative Spectral Data
The following table summarizes the spectral data obtained for three hypothetical batches of this compound.
| Batch ID | Technique | Key Spectral Features | Observations/Notes |
| Batch A | ¹H NMR (400 MHz, D₂O) | δ 7.25-7.15 (m, 4H, Ar-H), 3.60 (m, 1H, CH-NH₃⁺), 3.20-2.80 (m, 4H, CH₂), 2.10-1.90 (m, 2H, CH₂) | Conforms to expected structure. |
| ¹³C NMR (100 MHz, D₂O) | δ 136.8, 131.5, 129.8, 126.7, 49.5, 31.2, 28.9, 25.4 | All expected carbon signals are present. | |
| FT-IR (KBr pellet, cm⁻¹) | 3050 (Ar C-H), 2935 (Aliphatic C-H), 2800-2400 (NH₃⁺ stretch), 1605, 1495 (Ar C=C) | Characteristic peaks are sharp and well-defined. | |
| MS (ESI+) | m/z 148.1126 [M+H]⁺ | Corresponds to the protonated molecular ion of the free base. | |
| Batch B | ¹H NMR (400 MHz, D₂O) | δ 7.26-7.16 (m, 4H, Ar-H), 3.61 (m, 1H, CH-NH₃⁺), 3.21-2.81 (m, 4H, CH₂), 2.11-1.91 (m, 2H, CH₂), 0.85 (t, trace impurity) | Conforms to expected structure, with a trace aliphatic impurity noted. |
| ¹³C NMR (100 MHz, D₂O) | δ 136.8, 131.5, 129.8, 126.7, 49.5, 31.2, 28.9, 25.4 | No significant impurities detected by ¹³C NMR. | |
| FT-IR (KBr pellet, cm⁻¹) | 3450 (broad, O-H), 3050 (Ar C-H), 2935 (Aliphatic C-H), 2800-2400 (NH₃⁺ stretch), 1605, 1495 (Ar C=C) | A broad peak at 3450 cm⁻¹ suggests the presence of residual moisture. | |
| MS (ESI+) | m/z 148.1124 [M+H]⁺ | Consistent with the expected molecular weight. | |
| Batch C | ¹H NMR (400 MHz, D₂O) | δ 7.24-7.14 (m, 4H, Ar-H), 3.59 (m, 1H, CH-NH₃⁺), 3.19-2.79 (m, 4H, CH₂), 2.09-1.89 (m, 2H, CH₂) | Conforms to expected structure. |
| ¹³C NMR (100 MHz, D₂O) | δ 136.8, 131.5, 129.8, 126.7, 49.5, 31.2, 28.9, 25.4 | All expected carbon signals are present. | |
| FT-IR (KBr pellet, cm⁻¹) | 3050 (Ar C-H), 2935 (Aliphatic C-H), 2800-2400 (NH₃⁺ stretch), 1605, 1495 (Ar C=C) | Spectrum is clean and consistent with Batch A. | |
| MS (ESI+) | m/z 148.1125 [M+H]⁺ | Consistent with the expected molecular weight. |
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of different batches.
Caption: Workflow for batch-to-batch spectral data comparison.
Experimental Protocols
The following are generalized protocols for the analytical techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of molecules in detail.[6]
-
Sample Preparation: Approximately 10-20 mg of the sample from each batch was dissolved in 0.7 mL of deuterium oxide (D₂O). A small vial may be used to initially dissolve the sample before transferring it to the NMR tube with a glass Pasteur pipette.[7]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard 1D proton pulse sequence was used. The spectral width was set to 16 ppm, with a relaxation delay of 1 second. A total of 16 scans were acquired for each sample.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was performed. The spectral width was 240 ppm, with a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated for each sample.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule.
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (approximately 50 mg) was dissolved in a few drops of a volatile solvent like methylene chloride.[8] One drop of this solution was placed on a salt plate (NaCl or KBr).[8] The solvent was allowed to evaporate, leaving a thin film of the solid on the plate.[8]
-
Instrumentation: Spectra were recorded on an FT-IR spectrometer.
-
Acquisition: A background spectrum of the clean salt plate was first collected. The sample-coated plate was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[9]
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source was used in the positive ion mode.
-
Acquisition: The sample solution was infused into the ESI source at a flow rate of 10 µL/min. The mass spectrum was acquired over a mass range of m/z 50-500. Key parameters such as capillary voltage and cone voltage were optimized to maximize the signal of the molecular ion.
-
Data Processing: The resulting spectrum was analyzed to identify the mass of the protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
References
- 1. This compound | 1743-01-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. zaether.com [zaether.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Aminotetralin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-aminotetralin, a key structural motif in many pharmacologically active compounds, is paramount. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental data. This guide provides a comprehensive cross-validation comparison of three prevalent analytical techniques for the quantification of 2-aminotetralin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics, offering a data-driven basis for method selection tailored to specific analytical needs, from routine quality control to trace-level bioanalysis.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 2-aminotetralin is summarized in the table below. These values represent typical performance characteristics achievable with each technique for analytes of similar structure and polarity.
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | LC-MS/MS Method |
| Linearity (Range) | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 99.0% - 101.5% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 0.1 ng/mL |
| Robustness | Generally robust to minor changes in mobile phase composition and pH. | Sensitive to derivatization conditions and injection port temperature. | Robust to minor changes in mobile phase composition; can be affected by matrix effects. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of 2-aminotetralin in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic elution. A typical starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
b) Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-aminotetralin in methanol (1 mg/mL) and perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity than HPLC-UV and is suitable for the analysis of 2-aminotetralin in more complex matrices, provided the analyte is made volatile through derivatization.
a) Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 2-aminotetralin.
b) Derivatization and Sample Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen. Add 100 µL of BSTFA and 100 µL of acetonitrile. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Sample Injection: Inject 1 µL of the derivatized solution.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for the quantification of 2-aminotetralin at trace levels in complex biological matrices such as plasma or tissue homogenates.
a) Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-aminotetralin and an internal standard. For 2-aminotetralin (MW: 147.21), a potential transition would be m/z 148.1 -> 131.1.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
c) Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of 2-aminotetralin). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Logical workflow for cross-validating two analytical methods.
A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Aminotetralin Derivatives
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds that interact with key neurotransmitter receptors.[1] This guide offers a detailed comparison of substituted 2-aminotetralin derivatives, focusing on their structure-activity relationships (SAR) at dopamine and serotonin receptors. It is intended for researchers, scientists, and drug development professionals, providing quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The rigidified phenethylamine backbone of the 2-aminotetralin structure is a valuable tool for exploring the conformational requirements of receptor binding sites.[1] Modifications to the aromatic ring, the amino group, and the saturated portion of the tetralin ring significantly influence the pharmacological profile of these derivatives, leading to the development of agonists, partial agonists, and antagonists.[1]
Structure-Activity Relationship at Dopamine Receptors
2-Aminotetralin derivatives have been extensively studied for their activity at dopamine D1, D2, and D3 receptors. The stereochemistry at the C2 position is crucial for activity, with the (S)-enantiomer generally being the more active isomer at these receptors.[1]
| Compound | Substituent | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2 EC50 (nM) |
|---|---|---|---|---|---|
| (S)-2-Aminotetralin | - | >1000 | 150 | 50 | 100 |
| (S)-5-OH-DPAT | 5-OH, N,N-dipropyl | >1000 | 15 | 1 | 5 |
| (S)-7-OH-DPAT | 7-OH, N,N-dipropyl | 200 | 5 | 10 | 2 |
Structure-Activity Relationship at Serotonin Receptors
The 5-substituted-2-aminotetralin (5-SAT) chemotype has been a primary focus for developing selective ligands for serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT1D subtypes.[1][2] The introduction of a substituent at the C5 position of the 2-aminotetralin core has a profound impact on affinity and selectivity for serotonin receptors.[1]
Key SAR observations at Serotonin Receptors:
-
C5-Substitutions: The addition of aryl or heteroaryl groups at the C5 position generally leads to potent ligands.[1]
-
N-Substitutions: Small N,N-dialkyl groups, such as dimethyl or dipropyl, are well-tolerated and often result in high-affinity ligands.[1] Incorporating the nitrogen into a cyclic system, like a pyrrolidine ring, can also produce potent compounds.[1]
-
Stereochemistry: Similar to dopamine receptors, the (S)-enantiomer is generally more active at serotonin receptors.[2]
| Compound | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1F Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) |
|---|---|---|---|---|---|---|
| (2S)-5-PAT | 15 | 18 | 2.5 | >1000 | 10 | 95 |
| (2S)-FPT | 12 | 6.1 | 3.0 | >1000 | 8 | 98 |
| (2S)-CPT | 25 | 8.0 | 4.2 | >1000 | 15 | 92 |
Experimental Protocols
Understanding the methodologies used to generate the above data is crucial for interpretation and further research.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.[3][4]
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[4]
Detailed Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor) are homogenized in a cold lysis buffer.[4]
-
Protein Concentration Determination: The protein concentration of the membrane preparation is determined using a BCA protein assay.[3]
-
Competition Binding Assay:
-
In a 96-well plate, add the test compound at various concentrations, a radioligand at a concentration close to its Kd, and the membrane preparation.[3]
-
Include wells for total binding (buffer instead of test compound) and non-specific binding (a high concentration of a non-labeled ligand).[3]
-
Incubate the plate to allow binding to reach equilibrium.[3]
-
-
Filtration and Counting: The contents of the wells are rapidly filtered through a filter mat to separate bound from free radioligand. The radioactivity on the filter is then measured using a scintillation counter.[3]
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
cAMP Accumulation Functional Assay
This assay measures a compound's functional activity as an agonist, antagonist, or inverse agonist at Gs- or Gi/o-coupled receptors by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP).[3]
Objective: To determine the EC50 (potency) and Emax (efficacy) of a test compound.[1]
Detailed Protocol:
-
Cell Culture and Plating: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. For Gi/o-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).[1]
-
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[1]
-
Visualizations
Signaling Pathways
2-aminotetralin derivatives exert their effects by modulating the signaling cascades downstream of dopamine and serotonin receptors.[1]
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.[1]
Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 serotonin receptors.[1]
Experimental Workflow
Caption: General experimental workflow for in vitro characterization.
Conclusion
The 2-aminotetralin scaffold provides a versatile platform for the design of potent and selective ligands for dopamine and serotonin receptors. The structure-activity relationships of these derivatives are well-defined, with substitutions on the aromatic ring and the amino group, along with stereochemistry, playing critical roles in determining their pharmacological profiles. The development of 5-substituted-2-aminotetralins has been particularly successful in generating ligands with high affinity and selectivity for various 5-HT receptor subtypes. This guide provides a foundational understanding of the SAR of this important class of compounds, which will aid in the future design and development of novel therapeutics targeting dopaminergic and serotonergic systems.
References
A Comparative Analysis of Receptor Binding Profiles of 2-Aminotetralin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of the (R)- and (S)-enantiomers of 2-aminotetralin derivatives. The information presented is collated from peer-reviewed experimental studies to facilitate research and drug development in the fields of neuroscience and pharmacology. This document summarizes quantitative binding data, details experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Receptor Binding Affinities
The stereochemistry of 2-aminotetralin derivatives plays a crucial role in their affinity for various neurotransmitter receptors. Generally, the (S)-enantiomer displays significantly higher affinity for several serotonin, dopamine, and adrenergic receptor subtypes compared to its (R)-counterpart. The following tables summarize the binding affinities (Ki, in nM) of various 2-aminotetralin enantiomers.
Table 1: Binding Affinities (Ki, nM) at Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptors
| Compound | Enantiomer | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| 5-OH-DPAT | (S) | - | - | - |
| (R) | - | - | - | |
| 8-OH-DPAT | (R) | 4.1 | - | - |
| (S) | 6.1 | - | - | |
| FPT | (S) | 2.1 | 4.7 | 1.1 |
| (R) | 74 | 2900 | 1100 | |
| CPT | (S) | 11 | 3.5 | 1.6 |
| (R) | 1300 | >10000 | >10000 | |
| 5-PAT | (S) | 3.2 | 3.6 | 0.8 |
| (R) | 160 | 3600 | 1200 | |
| PFPT | (S) | 0.8 | 8.2 | 2.7 |
| (R) | 28 | 290 | 200 | |
| NAP | (S) | 1.5 | 0.9 | 0.5 |
| (R) | 1500 | 1400 | 600 |
Data for FPT, CPT, 5-PAT, PFPT, and NAP are for 5-substituted-2-aminotetralins (5-SATs) and show a strong preference for the (S)-enantiomer.[1]For 8-OH-DPAT, while both enantiomers show affinity for the 5-HT1A receptor, the (R)-enantiomer is slightly more potent.[2]
Table 2: Binding Affinities (Ki, nM) at Dopamine D2 and D3 Receptors
| Compound | Enantiomer | D2 Ki (nM) | D3 Ki (nM) | Notes |
| 5-OH-DPAT | (S) | Agonist | Agonist | The (S)-enantiomer is an active agonist. |
| (R) | Weak Antagonist | - | The (R)-enantiomer acts as a weak antagonist at D2 receptors.[3][4] | |
| 5-OH-PIPAT | - | 3.6 (D2H) | 0.99 | A derivative showing high D3 affinity. |
| 7-OH-DPAT Derivative | - | 6.6 (D2H) | 2.90 | An iodinated derivative with affinity for both D2 and D3 receptors.[5] |
Dopamine D2-receptor agonists in the 2-aminotetralin series generally have the (S)-configuration.[6]
Table 3: Binding Affinities (Ki, nM) at α2A- and α2C-Adrenergic Receptors
| Compound Class | Enantiomer | α2A Ki (nM) | α2C Ki (nM) | Fold Preference (S vs. R) |
| 5-SATs (C(2)-N,N-dimethylamine or -pyrrolidine) | (S) | High Affinity | High Affinity | 20–40 |
| (R) | Lower Affinity | Lower Affinity |
For this class of 5-substituted-2-aminotetralins, there is a pronounced binding preference for the (S)-enantiomer at both α2A and α2C adrenergic receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the receptor binding affinities and functional activities of 2-aminotetralin enantiomers.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
1. Membrane Preparation:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the desired receptor construct (e.g., human 5-HT1A, D2, or α2A receptors).
-
Homogenization: Forty-eight hours post-transfection, cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes. The resulting pellet is washed and re-suspended in the assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
Incubation Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL containing:
-
Cell membranes (a specific amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]5-CT for 5-HT1 receptors, [3H]Rauwolscine for α2-adrenergic receptors).
-
Increasing concentrations of the unlabeled test compound (the 2-aminotetralin enantiomers).
-
For determining non-specific binding, a high concentration of a known competing ligand is used.
-
-
Incubation: The plates are incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and the radioactivity retained on them is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assays
This assay is used to determine the functional activity (agonist or antagonist) of a compound by measuring its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). This is particularly relevant for G-protein coupled receptors (GPCRs) that couple to Gi/o (inhibitory) or Gs (stimulatory) proteins.
1. Cell Preparation:
-
Cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT1A receptor) are seeded in 96- or 384-well plates and grown to a suitable confluency.
2. Assay Procedure (for Gi/o-coupled receptors):
-
Pre-incubation: Cells are pre-incubated with the test compound (2-aminotetralin enantiomers) at various concentrations.
-
Stimulation: The cells are then stimulated with a known concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
3. Data Analysis:
-
The ability of an agonist to inhibit forskolin-stimulated cAMP production is measured.
-
Dose-response curves are generated by plotting the cAMP levels against the logarithm of the test compound concentration.
-
The potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (Emax, the maximum response) of the compound are determined from these curves.
Mandatory Visualization
Caption: Workflow for a typical radioligand binding assay.
Caption: Dopamine D2 receptor signaling cascades.
Caption: Canonical 5-HT1A receptor signaling pathway.
Caption: Alpha-2 adrenergic receptor signaling pathways.
References
- 1. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. 5-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. (R)- and (S)-5-hydroxy-2-(dipropylamino)tetralin (5-OH DPAT): assessment of optical purities and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1,2,3,4-Tetrahydronaphthalen-2-amine HCl: A 2D NMR Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Due to the limited availability of complete, published 2D NMR datasets for this specific molecule, this guide will utilize a realistic, hypothetical dataset to illustrate the validation process in detail. The methodologies and interpretation strategies presented are grounded in established NMR principles and are broadly applicable to the structural elucidation of small organic molecules.
Introduction to Spectroscopic Validation
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. While 1D ¹H NMR provides primary information on the proton framework, complex spin systems and signal overlap can often lead to ambiguous assignments. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools that provide through-bond connectivity information, allowing for the definitive validation of ¹H NMR assignments. This guide will walk through the process of using these 2D NMR techniques to confirm the structure of 1,2,3,4-tetrahydronaphthalen-2-amine HCl.
Hypothetical NMR Data for 1,2,3,4-Tetrahydronaphthalen-2-amine HCl
The following tables present a plausible, hypothetical set of NMR data for 1,2,3,4-tetrahydronaphthalen-2-amine HCl, which will be used for the subsequent validation discussion. The numbering convention used is shown in Figure 1.
Figure 1. Structure and atom numbering of 1,2,3,4-tetrahydronaphthalen-2-amine HCl.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 7.25 | d | 7.5 | 1H |
| H-5, H-6, H-7 | 7.15 | m | - | 3H |
| NH₃⁺ | 8.50 | br s | - | 3H |
| H-2 | 3.55 | m | - | 1H |
| H-4a | 3.10 | dd | 16.5, 5.0 | 1H |
| H-4e | 2.95 | dd | 16.5, 6.5 | 1H |
| H-1a | 2.85 | dd | 17.0, 5.5 | 1H |
| H-3a | 2.20 | m | - | 1H |
| H-1e | 2.05 | m | - | 1H |
| H-3e | 1.85 | m | - | 1H |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-8a | 135.0 |
| C-4a | 132.5 |
| C-5, C-8 | 129.0 |
| C-6, C-7 | 126.5 |
| C-2 | 45.0 |
| C-1 | 30.0 |
| C-4 | 28.5 |
| C-3 | 25.0 |
Validation of ¹H NMR Assignments using 2D NMR
The following sections detail how 2D NMR correlations are used to confirm the assignments made in the 1D ¹H NMR spectrum.
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds. This is the first step in piecing together the spin systems within the molecule.
Table 3: Key Hypothetical COSY Correlations
| Proton 1 | Correlates with |
| H-2 | H-1a, H-1e, H-3a, H-3e |
| H-1a, H-1e | H-2, H-1e/H-1a |
| H-3a, H-3e | H-2, H-4a, H-4e, H-3e/H-3a |
| H-4a, H-4e | H-3a, H-3e, H-4e/H-4a |
| H-5 | H-6 |
| H-6 | H-5, H-7 |
| H-7 | H-6, H-8 |
| H-8 | H-7 |
From these correlations, we can trace the connectivity of the aliphatic ring. For instance, starting from the methine proton H-2, we can identify its neighbors H-1 and H-3. Subsequently, the correlation from H-3 to H-4 connects the entire aliphatic spin system. The correlations within the aromatic region confirm the arrangement of the aromatic protons.
The HSQC spectrum correlates each proton with the carbon to which it is directly attached, providing definitive C-H one-bond connections.
Table 4: Key Hypothetical HSQC Correlations
| Proton | Correlates with Carbon |
| H-5, H-6, H-7, H-8 | C-5, C-6, C-7, C-8 |
| H-2 | C-2 |
| H-1a, H-1e | C-1 |
| H-3a, H-3e | C-3 |
| H-4a, H-4e | C-4 |
The HSQC data allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already established (and COSY-confirmed) proton assignments.
The HMBC spectrum is crucial for identifying longer-range (typically 2-3 bond) C-H correlations. This is particularly useful for assigning quaternary carbons and for piecing together different spin systems.
Table 5: Key Hypothetical HMBC Correlations
| Proton | Correlates with Carbons (2-3 bonds away) |
| H-4a, H-4e | C-5, C-8a, C-3, C-2 |
| H-1a, H-1e | C-8a, C-3, C-2 |
| H-5 | C-4, C-7, C-8a |
| H-8 | C-6, C-4a |
| H-2 | C-4, C-1, C-4a, C-8a |
Key structural features are confirmed by HMBC. For instance, the correlations from the benzylic protons (H-4) to the aromatic carbons C-5 and C-8a, as well as to the aliphatic carbons C-3 and C-2, firmly establish the connection between the aromatic and aliphatic rings. The correlations from H-1 and H-2 to the quaternary carbon C-8a further solidify the overall carbon skeleton.
Experimental Protocols
Sample Preparation: A sample of 1,2,3,4-tetrahydronaphthalen-2-amine HCl (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
COSY: A gradient-enhanced COSY (gCOSY) experiment is performed. The spectral width in both dimensions is set to 12 ppm. 2048 data points are acquired in the direct dimension (t₂) and 256 increments are collected in the indirect dimension (t₁).
-
HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is used. The spectral width for the ¹H dimension is 12 ppm and for the ¹³C dimension is 160 ppm. 2048 data points are acquired in t₂ and 256 increments in t₁.
-
HMBC: A gradient-enhanced HMBC experiment is performed. The spectral widths are 12 ppm for ¹H and 220 ppm for ¹³C. The long-range coupling delay is optimized for a J-coupling of 8 Hz. 2048 data points are acquired in t₂ and 400 increments in t₁.
Comparison with Other Analytical Techniques
While 2D NMR is exceptionally powerful for complete structural elucidation in solution, other techniques provide complementary information.
Table 6: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond), spatial proximity (NOESY), stereochemistry. | Provides a complete solution-state structure. | Requires relatively large amounts of pure sample; can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemical information. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, including absolute stereochemistry. | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Validation Process and Structural Correlations
The following diagrams illustrate the workflow for 2D NMR-based validation and the key structural correlations for 1,2,3,4-tetrahydronaphthalen-2-amine HCl.
Caption: Workflow for the validation of ¹H NMR assignments using 2D NMR.
Caption: Key COSY (blue dashed) and HMBC (green dotted) correlations.
Conclusion
The validation of ¹H NMR assignments through a systematic application of 2D NMR techniques is an indispensable process in modern chemistry. By combining the through-bond connectivity information from COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment can be achieved. While other analytical techniques provide valuable and often complementary data, the detailed structural insights provided by 2D NMR in solution are unparalleled for most organic molecules. The workflow and principles outlined in this guide serve as a robust framework for researchers in the structural elucidation of novel compounds.
2-Aminotetralin Derivatives in Neurological Disorder Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental use of 2-aminotetralin derivatives in animal models of neurological disorders, with a particular focus on Parkinson's disease. While direct head-to-head benchmark studies against standard therapies are limited in publicly available literature, this document synthesizes available data to offer insights into their pharmacological effects and experimental utility.
The 2-aminotetralin scaffold is a key structure in medicinal chemistry, known for its interaction with dopamine and serotonin receptors.[1] Derivatives of 2-aminotetralin have been investigated for their potential therapeutic effects in neurological conditions, primarily leveraging their dopaminergic and serotonergic activity.[1][2] This guide will focus on the use of these compounds in preclinical animal models of Parkinson's disease, specifically the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model.
Comparative Efficacy in Parkinson's Disease Models
The following tables summarize the effects of a 2-aminotetralin derivative and L-DOPA in established animal models of Parkinson's disease. It is important to note that the data for the 2-aminotetralin derivative and L-DOPA are not from a single, direct comparative study but are compiled to provide a contextual reference.
Table 1: Effects of 7-OHDPAT in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Treatment | Dosage | Animal Model | Primary Outcome | Result | Reference |
| 7-OHDPAT | Not specified | Unilaterally 6-OHDA-lesioned rats | Hemodynamic response (relative Cerebral Blood Volume - rCBV) | Negative change in rCBV in the nucleus accumbens, corresponding to D3 receptor distribution. | [3] |
Table 2: Effects of L-DOPA in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Treatment | Dosage | Animal Model | Primary Outcome | Result | Reference |
| L-DOPA | 100 mg/kg | Neonatal 6-OHDA-lesioned rats | Locomotor Activity | Increased locomotor activity. | [4] |
| L-DOPA | 300 mg/kg | Adult 6-OHDA-lesioned rats | Self-Mutilating Behavior (SMB) | 10% incidence of SMB. | [4] |
Table 3: Effects of 7-OHDPAT in an MPTP-Lesioned Primate Model of Parkinson's Disease
| Treatment | Dosage | Animal Model | Primary Outcome | Result | Reference |
| 7-OHDPAT | Not specified | MPTP-lesioned primates | Hemodynamic response (rCBV) | Minor negative changes in rCBV in the basal ganglia. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are summaries of the key experimental protocols used in the assessment of 2-aminotetralin derivatives and comparator agents in animal models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model
This model is a widely used paradigm to mimic the dopamine depletion seen in Parkinson's disease.
Experimental Workflow for 6-OHDA Model
Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.
-
Animal Model : Adult female Sprague-Dawley rats (200–250 g) are typically used.[3]
-
Lesioning Procedure : Animals are anesthetized, and a unilateral injection of 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) is made into the medial forebrain bundle.[3] This selectively destroys dopaminergic neurons on one side of the brain.
-
Drug Administration :
-
Behavioral Assessment :
-
Rotational Behavior : Following administration of a dopamine agonist like apomorphine or amphetamine, the rats will rotate in a direction contralateral or ipsilateral to the lesion, respectively. The number of rotations is quantified as a measure of the lesion's severity and the drug's effect.
-
-
Neurochemical and Histological Analysis : Post-mortem analysis of brain tissue is conducted to quantify the extent of dopamine depletion (e.g., using HPLC) and the loss of dopaminergic neurons (e.g., through tyrosine hydroxylase immunohistochemistry).
MPTP-Lesioned Primate Model
This model more closely recapitulates some of the pathological features of human Parkinson's disease.
Experimental Workflow for MPTP Model
Caption: Workflow for the MPTP-lesioned primate model of Parkinson's disease.
-
Animal Model : Various primate species are used. The study referenced utilized macaques.[3]
-
Toxin Administration : MPTP is administered systemically to induce parkinsonism.
-
Induction of Dyskinesia : For studies investigating L-DOPA-induced dyskinesias, parkinsonian animals are treated repeatedly with L-DOPA to induce these abnormal involuntary movements.[3]
-
Drug Administration :
-
7-OHDPAT : Used to probe the function of D3 receptors in the context of parkinsonism and dyskinesia.[3]
-
-
In Vivo Imaging :
-
Pharmacological MRI (phMRI) : Used to measure changes in relative cerebral blood volume (rCBV) in response to drug administration, providing a functional readout of receptor activation.[3]
-
Positron Emission Tomography (PET) : Can be used with tracers for the dopamine transporter (e.g., 11C-CFT) to quantify the extent of dopaminergic denervation.[3]
-
Signaling Pathways
The therapeutic and adverse effects of dopaminergic drugs in Parkinson's disease are mediated through their interaction with dopamine receptor signaling pathways. 2-aminotetralin derivatives exert their effects by modulating these cascades.
Proposed Signaling in L-DOPA-Induced Dyskinesia
Caption: Hypothesized role of ectopic D3 receptor expression in L-DOPA-induced dyskinesia.
In the parkinsonian state, chronic L-DOPA treatment can lead to changes in dopamine receptor expression and signaling. One hypothesis is that L-DOPA induces the ectopic expression of D3 receptors in D1 receptor-expressing medium spiny neurons in the striatum.[3] The activation of these receptors by dopamine derived from L-DOPA contributes to altered downstream signaling, ultimately leading to the development of dyskinesias.[3] The use of D3-preferring 2-aminotetralin derivatives like 7-OHDPAT helps to experimentally probe this hypothesis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evidence of D3 dopamine receptor sensitization in parkinsonian primates and rodents with L-DOPA-induced dyskinesias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Differences between Neonatal and Adult 6-Hydroxydopamine-Treated Rats to Dopamine Agonists: Relevance to Neurological Symptoms in Clinical Syndromes with Reduced Brain Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated 2-Aminotetralin Analogues: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the development of effective and safe therapeutics. This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated 2-aminotetralin analogues, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability. This guide examines this principle within the context of 2-aminotetralin analogues, a class of compounds with significant interest in neuroscience and other therapeutic areas.
Data Presentation: In Vitro Metabolic Stability
| Compound Class | Compound | Description | t½ (min) | CLint (μL/min/mg protein) | Species | Reference |
| Non-Fluorinated Analogues | ||||||
| 2-Aminotetralin Derivative | Sertraline | N-demethylated and deaminated by P450 enzymes | - | 20-fold > deamination | Human | [1] |
| Fluorinated Analogues | ||||||
| Fluoro-substituted δ-Tocotrienol | DT3-F2 | Diallylic fluoride derivative | < 60 | - | Mouse | [2] |
Note: The intrinsic clearance for sertraline's N-demethylation was found to be approximately 20-fold greater than for its deamination in human liver microsomes.[1] Specific half-life and intrinsic clearance values for the parent compound were not detailed in the abstract. The fluoro-substituted δ-tocotrienol derivative, while not a 2-aminotetralin, demonstrates that fluorination does not universally guarantee stability, as it underwent rapid NADPH-independent hydrolysis.[2] The lack of directly comparable public data for a simple fluorinated vs. non-fluorinated 2-aminotetralin pair highlights a gap in the literature.
Experimental Protocols
The determination of metabolic stability is crucial for predicting a drug's pharmacokinetic properties.[3] The most common in vitro method to assess this is the microsomal stability assay.
Microsomal Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO.
-
Incubation Mixture: The test compound is added to a pre-warmed incubation mixture containing human liver microsomes and phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system. Control incubations are performed without NADPH to assess non-enzymatic degradation.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to determine its concentration.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The strategic fluorination of 2-aminotetralin analogues is a promising strategy to enhance metabolic stability by blocking sites of CYP450-mediated oxidation. While direct comparative quantitative data for specific fluorinated versus non-fluorinated 2-aminotetralin pairs is limited in the public literature, the general principles of metabolic blocking through fluorination are well-established. The provided experimental protocol for microsomal stability assays offers a robust method for researchers to generate this critical data for their proprietary compounds. By understanding and applying these principles and methodologies, drug development professionals can make more informed decisions in the design and optimization of novel 2-aminotetralin-based therapeutics with improved pharmacokinetic profiles.
References
A Comparative Guide to the Purity of 1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Ensuring its chemical and enantiomeric purity is critical for the safety, efficacy, and reproducibility of subsequent research and manufacturing processes.
This guide provides an objective comparison of the purity of this compound from three hypothetical, representative suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Summary of Purity Analysis
The purity of this compound from the three suppliers was assessed to determine the overall percentage purity and to identify and quantify any impurities. The results are summarized in the tables below.
Table 1: Comparison of Purity by HPLC
| Supplier | Lot Number | Purity by HPLC (%) | Retention Time (min) | Appearance |
| Supplier A | A-1023 | 99.85 | 5.23 | White crystalline solid |
| Supplier B | B-4567 | 98.92 | 5.24 | Off-white powder |
| Supplier C | C-8901 | 99.51 | 5.22 | White crystalline solid |
Table 2: Impurity Profile by GC-MS
| Supplier | Impurity | Impurity Type | Concentration (%) |
| Supplier A | Naphthalene | Starting Material | 0.02 |
| 1,2,3,4-Tetrahydronaphthalen-2-ol | Synthesis By-product | 0.05 | |
| Residual Solvent (Ethanol) | Process-related | 0.08 | |
| Supplier B | Naphthalene | Starting Material | 0.25 |
| 1,2-Dihydronaphthalene | Incomplete Hydrogenation | 0.53 | |
| Decahydronaphthalen-2-amine | Over-hydrogenation | 0.15 | |
| Residual Solvent (Methanol) | Process-related | 0.15 | |
| Supplier C | Naphthalene | Starting Material | 0.10 |
| 1,2,3,4-Tetrahydronaphthalen-2-ol | Synthesis By-product | 0.28 | |
| Residual Solvent (Isopropanol) | Process-related | 0.11 |
Table 3: Summary of NMR and Elemental Analysis Data
| Supplier | ¹H NMR | Elemental Analysis (%C) | Elemental Analysis (%H) | Elemental Analysis (%N) |
| Supplier A | Conforms to structure | 65.38 (Theory: 65.39) | 7.68 (Theory: 7.68) | 7.62 (Theory: 7.63) |
| Supplier B | Conforms, minor unidentified peaks | 64.95 (Theory: 65.39) | 7.81 (Theory: 7.68) | 7.55 (Theory: 7.63) |
| Supplier C | Conforms to structure | 65.21 (Theory: 65.39) | 7.65 (Theory: 7.68) | 7.60 (Theory: 7.63) |
Experimental Workflow and Quality Assessment
The following diagrams illustrate the logical workflow for assessing the purity of incoming batches of this compound and the key quality attributes considered in this evaluation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the sample was prepared by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase. This was further diluted to a final concentration of 0.1 mg/mL.
-
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents and synthesis-related by-products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Approximately 20 mg of the sample was dissolved in 1 mL of methanol. For residual solvent analysis, a headspace GC-MS method may be employed.
-
Data Analysis: Impurities were identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification was performed by comparing the peak area of the impurity to that of an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound and to detect any major structural impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Analysis Type: ¹H NMR.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.
-
Data Analysis: The resulting spectrum was analyzed for characteristic chemical shifts and coupling constants corresponding to the protons of 1,2,3,4-tetrahydronaphthalen-2-amine. The absence of significant unassigned signals indicates high structural purity.
Elemental Analysis
-
Objective: To confirm the elemental composition and the correct formation of the hydrochloride salt.
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample were accurately weighed.
-
Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen were compared to the theoretical values for the molecular formula C₁₀H₁₄ClN.
Conclusion
Based on the comprehensive analysis, Supplier A provides the highest purity this compound with minimal impurities. Supplier C also offers a high-purity product, albeit with slightly higher levels of a synthesis by-product. The material from Supplier B showed a lower overall purity and contained several process-related impurities, including those from incomplete and over-hydrogenation, which may be undesirable for sensitive applications.
Researchers and drug development professionals should consider these purity differences when selecting a supplier. For applications where high purity is critical to avoid side reactions or ensure consistent biological activity, a higher purity grade, such as that from Supplier A, is recommended. It is always advisable to perform in-house quality control on incoming materials to ensure they meet the specific requirements of the intended application.
References
Safety Operating Guide
Safe Disposal of 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride. The following procedures are based on general best practices for hazardous chemical waste management and information from safety data sheets for the related compound 1,2,3,4-Tetrahydronaphthalene. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all local, state, and federal regulations, as well as institutional guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1] |
| Body Protection | Lab coat or other protective clothing.[2] |
| Respiratory | Use in a well-ventilated area.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator. |
Key Hazards of the Parent Compound (1,2,3,4-Tetrahydronaphthalene):
-
Flammability: Combustible liquid.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Health Hazards: Causes skin and serious eye irritation.[2][4] May be harmful if swallowed or inhaled, potentially causing respiratory irritation and central nervous system effects.[2] Suspected of causing cancer.[4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2][4] Avoid release to the environment.[4]
-
Peroxide Formation: May form explosive peroxides.[2][3] Containers should be dated upon opening and checked for peroxides.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of small quantities of this compound typically found in a research setting.
1. Waste Collection and Segregation:
- Designate a specific, labeled, and sealed container for the chemical waste. The container must be compatible with the chemical.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Preparing the Waste for Disposal:
- If the material is in a solution, ensure the solvent is also compatible with the waste container.
- For solid waste (e.g., contaminated lab supplies), double-bag the materials in chemically resistant bags.
3. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- List all components and their approximate concentrations if it is a mixed waste.
- Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Store locked up.[4]
4. Arranging for Professional Disposal:
- The primary and mandatory step for disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.[2][3]
- Contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
5. Spill Management:
- In case of a spill, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][5]
- Collect the absorbed material and place it in a suitable, labeled container for disposal.[1][5]
- Clean the spill area thoroughly.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (CAS No. 1743-01-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent direct skin contact.[2] |
| Eye Protection | ANSI-approved safety goggles | To protect eyes from splashes of the solid or solutions.[2] |
| Body Protection | Chemical-resistant lab coat | To protect against contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling the solid outside of a fume hood or if dust is generated.[2] |
Below is a logical workflow for the selection of appropriate PPE when handling this compound.
Caption: PPE selection workflow based on the handling task.
Operational Plan: Safe Handling Procedure
All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area is clean and free of clutter. Confirm that a safety shower and eyewash station are easily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table and workflow diagram above.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to contain any dust.
-
Working with Solutions: When handling the compound in solution, exercise the same level of caution. Use sealed containers for transfers whenever possible.
-
Post-Handling: After completion of the work, thoroughly decontaminate all work surfaces and equipment used.
Disposal Plan
Amine compounds and their hydrochlorides should be treated as hazardous waste. Do not dispose of this compound in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection and Labeling:
-
Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure lid. Label the container clearly as "Hazardous Waste" with the full chemical name and CAS number.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Segregation and Storage: Store hazardous waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., ethanol, methanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface the original label on the container before disposing of it in the regular trash or recycling, according to your institution's policies.
-
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for the final disposal of the collected waste.
Below is a diagram outlining the disposal workflow.
Caption: Step-by-step disposal plan for waste and empty containers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

